Ethyl 4-cyano-5-(methylthio)thiophene-2-carboxylate
Description
Properties
IUPAC Name |
ethyl 4-cyano-5-methylsulfanylthiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2S2/c1-3-12-8(11)7-4-6(5-10)9(13-2)14-7/h4H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOHGLSFLWKHJKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(S1)SC)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90355692 | |
| Record name | Ethyl 4-cyano-5-(methylsulfanyl)thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90355692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116170-84-4 | |
| Record name | Ethyl 4-cyano-5-(methylsulfanyl)thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90355692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ETHYL 4-CYANO-5-(METHYLTHIO)THIOPHENE-2-CARBOXYLATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide on the Spectroscopic Data for Ethyl 4-cyano-5-(methylthio)thiophene-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for Ethyl 4-cyano-5-(methylthio)thiophene-2-carboxylate. It includes structured data tables, comprehensive experimental protocols, and visualizations to aid in the characterization of this and related thiophene derivatives.
Predicted Spectroscopic Data
The following tables summarize the anticipated spectroscopic data for this compound. These predictions are derived from the known spectral characteristics of thiophene-based compounds with similar functional groups.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.0 - 8.5 | Singlet | 1H | Thiophene-H |
| 4.2 - 4.4 | Quartet | 2H | -O-CH₂ -CH₃ |
| 2.5 - 2.7 | Singlet | 3H | -S-CH₃ |
| 1.2 - 1.4 | Triplet | 3H | -O-CH₂-CH₃ |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Assignment |
| 160 - 165 | C =O (Ester) |
| 145 - 155 | C -S-CH₃ (Thiophene) |
| 135 - 145 | C -COOEt (Thiophene) |
| 120 - 130 | C -H (Thiophene) |
| 115 - 125 | C -CN (Thiophene) |
| 110 - 120 | C ≡N (Cyano) |
| 60 - 65 | -O-CH₂ -CH₃ |
| 15 - 20 | -S-CH₃ |
| 10 - 15 | -O-CH₂-CH₃ |
Table 3: Predicted IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2220 - 2240 | Strong | C≡N stretch (Cyano) |
| ~1710 - 1730 | Strong | C=O stretch (Ester) |
| ~1500 - 1550 | Medium | C=C stretch (Thiophene ring) |
| ~1400 - 1450 | Medium | C-H bend (Alkyl) |
| ~1200 - 1300 | Strong | C-O stretch (Ester) |
| ~650 - 750 | Medium | C-S stretch |
Table 4: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| ~227 | [M]⁺ (Molecular Ion) |
| ~198 | [M - C₂H₅]⁺ |
| ~182 | [M - OCH₂CH₃]⁺ |
| ~154 | [M - COOCH₂CH₃]⁺ |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the solid sample for ¹H NMR (20-50 mg for ¹³C NMR) and place it in a clean, dry vial.[1][2]
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[1][3]
-
Ensure the sample is fully dissolved, using gentle vortexing or sonication if necessary.[1][4]
-
Filter the solution through a pipette with a glass wool plug into a clean 5 mm NMR tube to a height of about 4-5 cm.[3]
-
Cap the NMR tube securely.[1]
-
-
¹H NMR Spectroscopy Protocol:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.[1]
-
Shim the magnetic field to achieve homogeneity and optimal resolution.[1]
-
Acquire the spectrum using a standard pulse program. Typical parameters include a 30° pulse angle, a spectral width of 10-15 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Spectroscopy Protocol:
-
Follow the same sample preparation and initial spectrometer setup as for ¹H NMR.
-
Use a proton-decoupled pulse program (e.g., zgpg30) to simplify the spectrum to singlets for each unique carbon.[4]
-
Set the spectral width to approximately 200-250 ppm to cover the expected range of carbon chemical shifts.[4][5]
-
A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.[6]
-
2.2 Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.
-
Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.
-
-
FT-IR Spectroscopy Protocol:
-
Record a background spectrum of the empty sample compartment.[7]
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Acquire the sample spectrum. The spectrum is typically recorded over a range of 4000-400 cm⁻¹.[8]
-
The final spectrum is presented as absorbance or transmittance versus wavenumber.[9][10]
-
2.3 Mass Spectrometry (MS)
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.[11]
-
Further dilute the stock solution to a final concentration of about 1-10 µg/mL.
-
If necessary, filter the solution to remove any particulate matter.
-
-
Mass Spectrometry Protocol (Electron Ionization - EI):
-
Introduce the sample into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS).[12]
-
In the ion source, the sample is vaporized and bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[11][12]
-
The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge (m/z) ratio.[11][13]
-
A detector records the abundance of each ion, generating a mass spectrum.[11][13]
-
Visualizations
Diagram 1: Chemical Structure of this compound
Caption: Structure of this compound.
Diagram 2: General Spectroscopic Analysis Workflow
Caption: A generalized workflow for spectroscopic analysis of organic compounds.
Diagram 3: Functional Groups and Their Spectroscopic Signatures
Caption: Correlation of functional groups to their expected spectroscopic signals.
References
- 1. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 3. research.reading.ac.uk [research.reading.ac.uk]
- 4. benchchem.com [benchchem.com]
- 5. epfl.ch [epfl.ch]
- 6. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]
- 7. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 8. iosrjournals.org [iosrjournals.org]
- 9. How Does FTIR Analysis Work? | Innovatech Labs [innovatechlabs.com]
- 10. aerosol.chem.uci.edu [aerosol.chem.uci.edu]
- 11. Mass Spectrometry [www2.chemistry.msu.edu]
- 12. memphis.edu [memphis.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
Physical and chemical properties of Ethyl 4-cyano-5-(methylthio)thiophene-2-carboxylate
An In-depth Technical Guide on the Physical and Chemical Properties of Ethyl 4-cyano-5-(methylthio)thiophene-2-carboxylate
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the physical, chemical, and potential biological properties of this compound. The information is curated to support research and development activities in medicinal chemistry and materials science.
Chemical Identity and Physical Properties
This compound is a substituted thiophene derivative with the molecular formula C₉H₉NO₂S₂.[1] Its chemical structure consists of a central thiophene ring functionalized with an ethyl carboxylate group at position 2, a cyano group at position 4, and a methylthio group at position 5.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₉NO₂S₂ | PubChem[1] |
| Molecular Weight | 227.3 g/mol | PubChem[1][2] |
| CAS Number | 116170-84-4 | ChemBK[3] |
| Appearance | Colorless to light yellow solid | --- |
| Melting Point | 98-100 °C | ChemBK[3] |
| Boiling Point | 370.2 °C at 760 mmHg | ChemBK[3] |
| Density | 1.31 g/cm³ | ChemBK[3] |
| XLogP3 (Lipophilicity) | 2.7 | PubChem[1][2] |
| Solubility | Good solubility in common organic solvents | ChemBK[4] |
Note: Some properties are based on publicly available data and may require experimental verification.
Spectral Data
Detailed spectral analyses are crucial for the structural confirmation and purity assessment of this compound. While specific spectra for this compound are not publicly available, data can be obtained from commercial suppliers.[5] Based on its structure, the expected spectral characteristics are as follows:
-
¹H NMR: Protons of the ethyl group (triplet and quartet), a singlet for the methylthio group, and a singlet for the thiophene ring proton.
-
¹³C NMR: Resonances for the carbonyl carbon of the ester, the cyano carbon, carbons of the thiophene ring, the ethyl group carbons, and the methylthio carbon.
-
IR Spectroscopy: Characteristic absorption bands for the C≡N stretch of the cyano group, the C=O stretch of the ester, C-S bonds of the thiophene and methylthio groups, and C-H bonds.
-
Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound.
Proposed Synthesis Protocol
Proposed Reaction Scheme:
The synthesis could potentially be achieved through a multi-component reaction involving ethyl cyanoacetate, an appropriate β-keto compound, elemental sulfur, and a methylating agent in the presence of a base.
Experimental Workflow Diagram:
Caption: Proposed workflow for the synthesis of this compound.
Detailed Methodology:
-
Reaction Setup: To a stirred solution of a suitable β-keto precursor and ethyl cyanoacetate in a polar aprotic solvent (e.g., DMF or ethanol), add a catalytic amount of a base such as morpholine or triethylamine.
-
Addition of Sulfur: Add elemental sulfur to the reaction mixture.
-
Heating: Heat the mixture to a temperature between 50-80 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Methylation: After the formation of the thiophene ring, cool the reaction mixture and add a methylating agent (e.g., methyl iodide) to introduce the methylthio group.
-
Workup: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by column chromatography on silica gel.
-
Characterization: Confirm the structure of the final product using NMR, IR, and mass spectrometry.
Potential Biological and Pharmacological Significance
While no specific biological activities have been reported for this compound, the thiophene scaffold is a well-known pharmacophore present in numerous biologically active compounds. Substituted thiophenes have demonstrated a wide range of pharmacological effects, including:
-
Antimicrobial Activity: Thiophene derivatives have been shown to be effective against various strains of bacteria and fungi.
-
Anti-inflammatory Properties: Many thiophene-containing compounds exhibit anti-inflammatory effects.
-
Anticancer Potential: The thiophene nucleus is a key component in several compounds investigated for their anticancer properties.[4]
-
Antiviral Activity: Certain thiophene derivatives have shown promise as antiviral agents.[2][6]
The presence of the cyano and methylthio groups on the thiophene ring of the title compound may modulate its biological activity, making it a person of interest for further investigation in drug discovery programs.
Logical Relationship of Thiophene Derivatives in Drug Discovery:
Caption: The central role of the thiophene scaffold in the drug discovery and development pipeline.
Safety and Handling
Based on available safety data for similar compounds, this compound should be handled with care in a well-ventilated laboratory. It may be harmful if swallowed, in contact with skin, or if inhaled. It may also cause skin and eye irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical.
Conclusion
This compound is a multifaceted organic compound with potential applications in both medicinal chemistry and materials science. This guide provides a foundational understanding of its properties and a proposed methodology for its synthesis. Further experimental investigation is warranted to fully elucidate its chemical behavior and biological activity.
References
- 1. This compound | C9H9NO2S2 | CID 816702 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Thiophenes—Naturally Occurring Plant Metabolites: Biological Activities and In Silico Evaluation of Their Potential as Cathepsin D Inhibitors [mdpi.com]
- 3. chembk.com [chembk.com]
- 4. books.rsc.org [books.rsc.org]
- 5. This compound(116170-84-4) 1H NMR [m.chemicalbook.com]
- 6. encyclopedia.pub [encyclopedia.pub]
Unveiling the Synthetic Pathway: Starting Materials for Ethyl 4-cyano-5-(methylthio)thiophene-2-carboxylate
For Immediate Release
A comprehensive technical guide has been developed to elucidate the core starting materials and synthetic pathways for Ethyl 4-cyano-5-(methylthio)thiophene-2-carboxylate, a key intermediate in the development of various pharmaceutical compounds. This whitepaper provides researchers, scientists, and drug development professionals with a detailed overview of the chemical precursors and reaction methodologies, supported by quantitative data and experimental protocols.
The primary route for the synthesis of the thiophene core of this molecule is a variation of the renowned Gewald aminothiophene synthesis. This highly efficient one-pot, multi-component reaction traditionally involves the condensation of a ketone or aldehyde with an α-cyanoester and elemental sulfur. However, for the specific substitution pattern of this compound, a more specialized set of starting materials is required.
The key starting material identified for this synthesis is Ethyl 2-cyano-3,3-bis(methylthio)acrylate . This compound serves as a versatile precursor, containing the essential cyano group and the pre-installed methylthio moiety. The synthesis proceeds through a two-step process, beginning with the formation of a 2-aminothiophene intermediate, followed by a deamination step to yield the final product.
Step 1: Synthesis of the 2-Aminothiophene Intermediate
The initial step involves the reaction of Ethyl 2-cyano-3,3-bis(methylthio)acrylate with Ethyl thioglycolate in the presence of a base, such as sodium ethoxide. This reaction constructs the thiophene ring, yielding Ethyl 5-amino-4-cyano-2-(methylthio)thiophene-3-carboxylate .
| Starting Material | Reagent | Product | Typical Yield |
| Ethyl 2-cyano-3,3-bis(methylthio)acrylate | Ethyl thioglycolate | Ethyl 5-amino-4-cyano-2-(methylthio)thiophene-3-carboxylate | High |
Experimental Protocol: Synthesis of Ethyl 5-amino-4-cyano-2-(methylthio)thiophene-3-carboxylate
To a solution of sodium ethoxide (prepared from sodium metal in absolute ethanol), Ethyl 2-cyano-3,3-bis(methylthio)acrylate is added, followed by the dropwise addition of Ethyl thioglycolate. The reaction mixture is stirred at room temperature and then heated to reflux. After cooling, the precipitated solid is filtered, washed with ethanol, and dried to afford the desired 2-aminothiophene product.
Step 2: Deamination of the 2-Aminothiophene Intermediate
The second step involves the removal of the amino group from the 2-position of the thiophene ring. This is typically achieved through a diazotization reaction followed by reduction. The 2-aminothiophene intermediate is treated with a diazotizing agent, such as sodium nitrite in an acidic medium (e.g., sulfuric acid), to form a diazonium salt. This unstable intermediate is then reduced in situ, for example with hypophosphorous acid, to replace the diazonium group with a hydrogen atom, yielding the final product, this compound.
| Starting Material | Reagents | Product | Typical Yield |
| Ethyl 5-amino-4-cyano-2-(methylthio)thiophene-3-carboxylate | 1. Sodium nitrite, Sulfuric Acid2. Hypophosphorous acid | This compound | Moderate to High |
Experimental Protocol: Deamination of Ethyl 5-amino-4-cyano-2-(methylthio)thiophene-3-carboxylate
Ethyl 5-amino-4-cyano-2-(methylthio)thiophene-3-carboxylate is dissolved in a mixture of acetic acid and sulfuric acid. The solution is cooled in an ice bath, and a solution of sodium nitrite in water is added dropwise while maintaining a low temperature. After stirring, the reaction mixture is added to a pre-cooled solution of hypophosphorous acid. The mixture is stirred and allowed to warm to room temperature. The product is then extracted with an organic solvent, and the solvent is removed under reduced pressure to yield this compound.
Alternative Starting Materials and Pathways
While the pathway described above is a primary route, alternative starting materials for the Gewald reaction can be employed to generate a variety of substituted 2-aminothiophenes. The core components for a general Gewald reaction are:
| Component | Examples |
| Carbonyl Compound | Ketones (e.g., acetone, cyclohexanone), Aldehydes |
| α-Cyanoester | Ethyl cyanoacetate, Malononitrile |
| Sulfur Source | Elemental Sulfur |
| Basic Catalyst | Morpholine, Piperidine, Triethylamine |
The specific choice of these starting materials dictates the substitution pattern of the resulting 2-aminothiophene. For the synthesis of the target molecule, the use of a precursor already containing the methylthio group, such as Ethyl 2-cyano-3,3-bis(methylthio)acrylate, is a more direct and efficient strategy.
Visualizing the Synthetic Pathway
The logical flow of the synthesis can be visualized as follows:
Caption: Synthetic pathway for this compound.
This technical guide provides a foundational understanding of the key starting materials and synthetic strategies for producing this compound. The detailed protocols and data presented herein are intended to facilitate further research and development in the synthesis of thiophene-based pharmaceutical intermediates.
The Diverse Biological Activities of Substituted Thiophene-2-Carboxylates: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The thiophene ring is a privileged scaffold in medicinal chemistry, and its derivatives, particularly substituted thiophene-2-carboxylates, have demonstrated a broad spectrum of biological activities. This technical guide provides an in-depth overview of the antimicrobial, anticancer, and anti-inflammatory properties of these compounds, presenting key quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows.
Antimicrobial Activity
Substituted thiophene-2-carboxylates and related thiophene derivatives have shown considerable promise as potent antibacterial and antifungal agents, exhibiting activity against a range of pathogens, including drug-resistant strains.[1][2]
Quantitative Data: Minimum Inhibitory Concentration (MIC)
The antimicrobial efficacy of these compounds is typically quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism.[3] The following tables summarize the MIC values for various substituted thiophene derivatives against several bacterial and fungal strains.
Table 1: Antibacterial Activity of Thiophene Derivatives
| Compound Class | Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| Thiophene-2-carboxylate | Ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (Compound S1) | Staphylococcus aureus | 0.81 µM/ml | [4] |
| Bacillus subtilis | 0.81 µM/ml | [4] | ||
| Escherichia coli | 0.81 µM/ml | [4] | ||
| Salmonella typhi | 0.81 µM/ml | [4] | ||
| Thiophene carboxamide | Amino thiophene-2-carboxamide (Compound 7b) | Staphylococcus aureus | - | |
| Bacillus subtilis | - | [5] | ||
| Pseudomonas aeruginosa | - | [5] | ||
| Thieno[2,3-b]thiophene | 5,5'-(3,4-Dimethylthieno[2,3-b]thiophene-2,5-diyl)bis(3-acetyl-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile) (Compound 5d) | Staphylococcus aureus | Equipotent to Penicillin G | [6] |
| Pseudomonas aeruginosa | More potent than Streptomycin | [6] | ||
| Escherichia coli | More potent than Streptomycin | [6] | ||
| Benzo[b]thiophene | Cyclohexanol-substituted 3-chlorobenzo[b]thiophene | Gram-positive bacteria | 16 | |
| Benzo[b]thiophene | Cyclohexanol-substituted 3-bromobenzo[b]thiophene | Gram-positive bacteria | 16 | [7] |
Table 2: Antifungal Activity of Thiophene Derivatives
| Compound Class | Derivative | Fungal Strain | MIC (µg/mL) | Reference |
| Thiophene-2-carboxylate | Ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (Compound S4) | Candida albicans | 0.91 µM/ml | [4] |
| Aspergillus niger | 0.91 µM/ml | [4] | ||
| Thieno[2,3-b]thiophene | 5,5'-(3,4-Dimethylthieno[2,3-b]thiophene-2,5-diyl)bis(3-acetyl-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile) (Compound 5d) | Geotricum candidum | More potent than Amphotericin B | [6] |
| Syncephalastrum racemosum | Equipotent to Amphotericin B | [6] | ||
| Benzo[b]thiophene | Cyclohexanol-substituted 3-chlorobenzo[b]thiophene | Yeast | 16 | [7] |
| Benzo[b]thiophene | Cyclohexanol-substituted 3-bromobenzo[b]thiophene | Yeast | 16 | [7] |
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method is a gold standard for determining the MIC of a compound.[8]
Materials:
-
Substituted thiophene-2-carboxylate derivatives
-
Bacterial and/or fungal strains (e.g., S. aureus, E. coli, P. aeruginosa, C. albicans)[8]
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi[8]
-
Sterile 96-well microtiter plates[8]
-
Spectrophotometer or microplate reader[8]
-
Incubator[8]
-
Positive control (standard antibiotic, e.g., Gentamicin, Ampicillin)[8]
-
Negative control (broth only)[8]
-
2,3,5-triphenyl-tetrazolium chloride (TTC) solution (optional, for viability indication)[8]
Procedure:
-
Preparation of Compound Stock Solution: Dissolve the thiophene derivatives in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).[8]
-
Preparation of Microtiter Plates: Add 100 µL of sterile broth to all wells of a 96-well plate. Add 100 µL of the compound stock solution to the first well of each row to be tested. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.[8]
-
Inoculum Preparation: Culture the test microorganisms overnight in an appropriate broth. Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).[8] Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[3]
-
Inoculation: Add 100 µL of the diluted microbial suspension to each well of the microtiter plate, including the positive control wells. The final volume in each well will be 200 µL.[8]
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours.[8]
-
Result Interpretation: The MIC is the lowest concentration of the compound that shows no visible growth. This can be determined visually or by measuring the optical density at 600 nm.[3]
Visualization: Antimicrobial Testing Workflow
Caption: Workflow for MIC determination by broth microdilution.
Anticancer Activity
Thiophene derivatives have emerged as a significant class of anticancer agents, demonstrating efficacy against various cancer cell lines.[9] Their mechanisms of action are diverse and include the inhibition of crucial enzymes like topoisomerase and tyrosine kinases, disruption of microtubule dynamics, and induction of apoptosis.[10]
Quantitative Data: IC50 Values
The cytotoxic activity of these compounds is often expressed as the IC50 value, which is the concentration of a drug that is required for 50% inhibition in vitro.
Table 3: Cytotoxicity of Thiophene Derivatives against Cancer Cell Lines
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Thiophene carboxamide | Compound 2b | Hep3B | 5.46 | [11] |
| Compound 2e | Hep3B | 12.58 | [11] | |
| Compound 2 | HepG-2 | 1.2 | [12] | |
| Thiophene | Compound 480 | HeLa | 12.61 (µg/mL) | [9] |
| Hep G2 | 33.42 (µg/mL) | [9] | ||
| Compound 471 | HeLa | 23.79 (µg/mL) | [9] | |
| Hep G2 | 13.34 (µg/mL) | [9] | ||
| TP 5 | HepG2 | <30.0 (µg/mL) | [9][13] | |
| SMMC-7721 | <30.0 (µg/mL) | [9][13] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[14][15]
Materials:
-
Human cancer cell lines (e.g., A549, HepG2, MCF-7)[16]
-
Complete culture medium
-
Thiophene derivative stock solution
-
MTT solution (5 mg/mL in PBS)[9]
-
Solubilization solution (e.g., DMSO)[9]
-
96-well plates[9]
-
Microplate reader[9]
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[9]
-
Compound Treatment: Prepare serial dilutions of the thiophene derivative from the stock solution in culture medium. Add the diluted compounds to the wells and incubate for another 24-72 hours.[9]
-
MTT Addition: After the incubation period, add 10 µL of the MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[9]
-
Formazan Formation: Incubate the plate for 4 hours in a humidified atmosphere. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[9]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Gently shake the plate to ensure complete dissolution.[9]
-
Absorbance Measurement: Measure the absorbance of the samples at a wavelength of 570 nm using a microplate reader.[9]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.[9]
Visualization: Putative Anticancer Signaling Pathway
Caption: Inhibition of tubulin polymerization and tyrosine kinases.
Anti-inflammatory Activity
Thiophene-based compounds, such as the commercial drugs Tinoridine and Tiaprofenic acid, are known for their anti-inflammatory properties.[17] Their derivatives have been investigated for their ability to modulate inflammatory pathways, often by inhibiting cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[17][18]
Quantitative Data: Inhibition of Paw Edema
The in-vivo anti-inflammatory activity can be assessed using the carrageenan-induced rat paw edema model.
Table 4: Anti-inflammatory Activity of Thiophene Derivatives
| Compound | Dose (mg/kg) | Inhibition of Edema (%) | Standard | Reference |
| Compound 1c (ethyl 3-amino-4-cyano-5-(substituted)thiophene-2-carboxylate) | Not specified | Maximum inhibitory activity | Ibuprofen | [19] |
| Compound 15 (morphine ring coupled at 2-amino position of thiophene) | 50 | 58.46 | Indomethacin (47.73%) | [18] |
| Compound 16 (methyl and chlorine substituents) | Not specified | Comparable to sodium diclofenac | Sodium diclofenac | [18] |
| Compound 17 (methyl and chlorine substituents) | Not specified | Comparable to sodium diclofenac | Sodium diclofenac | [18] |
Experimental Protocol: Carrageenan-Induced Rat Paw Edema
This is a widely used model for evaluating the acute anti-inflammatory activity of compounds.[19]
Materials:
-
Albino Wistar rats (250-300 g)[19]
-
Test compounds (thiophene derivatives)
-
Standard drug (e.g., Ibuprofen, Indomethacin)
-
Carrageenan solution (1% in sterile saline)
-
Plethysmometer
Procedure:
-
Animal Preparation: Divide rats into groups (control, standard, test). Deprive them of food for 12 hours before the experiment, with water ad libitum.[19]
-
Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally. The control group receives the vehicle.
-
Induction of Edema: After a specific time (e.g., 1 hour) following drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the left hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer immediately after carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).
-
Data Analysis: Calculate the percentage inhibition of edema for each group at each time point compared to the control group.
Visualization: Anti-inflammatory Mechanism of Action
Caption: Inhibition of COX-2 and 5-LOX pathways.
This technical guide highlights the significant potential of substituted thiophene-2-carboxylates as a versatile scaffold for the development of new therapeutic agents. The provided data and protocols serve as a valuable resource for researchers and drug development professionals in their efforts to design and evaluate novel thiophene-based compounds with enhanced biological activity.
References
- 1. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]
- 2. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of thiophene derivatives and their anti-microbial, antioxidant, anticorrosion and anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Antimicrobial Activity of Some New Thieno[2,3-b]thiophene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. A Review on Anticancer Activities of Thiophene and Its Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. benchchem.com [benchchem.com]
- 17. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. jpsbr.org [jpsbr.org]
An In-depth Technical Guide on the Reactivity of the Cyano Group in Ethyl 4-cyano-5-(methylthio)thiophene-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the reactivity of the cyano group in Ethyl 4-cyano-5-(methylthio)thiophene-2-carboxylate. This highly functionalized thiophene derivative serves as a versatile building block in organic synthesis, particularly for the construction of fused heterocyclic systems with potential pharmacological applications. This document details the key chemical transformations of the cyano group, including its role as a precursor to thieno[3,4-d]pyrimidines, hydrolysis, reduction, and cycloaddition reactions. Experimental methodologies, quantitative data, and mechanistic insights are presented to facilitate the strategic use of this compound in research and drug discovery.
Introduction
This compound is a polysubstituted thiophene featuring a reactive cyano (-C≡N) group. The chemical behavior of this nitrile is intricately influenced by the electronic effects of the adjacent methylthio (-SMe) and ethyl carboxylate (-COOEt) groups, as well as the inherent aromaticity of the thiophene ring. The electron-withdrawing nature of the cyano and ethyl carboxylate groups, combined with the electron-donating potential of the sulfur atom in the thiophene ring and the methylthio substituent, creates a unique electronic environment that dictates the regioselectivity and reactivity of the cyano moiety. This guide explores the primary reactions involving the cyano group, providing a foundational understanding for its application in synthetic chemistry.
Key Reactions of the Cyano Group
The cyano group in this compound is a versatile functional handle that can undergo a variety of chemical transformations.
Cyclocondensation Reactions: Synthesis of Thieno[3,4-d]pyrimidines
A significant application of 4-cyanothiophene derivatives is in the synthesis of fused heterocyclic systems, such as thieno[3,4-d]pyrimidines. These scaffolds are of considerable interest in medicinal chemistry due to their diverse biological activities, including anti-ulcer and anti-allergic effects.[1] While specific protocols for this compound are not extensively detailed in publicly available literature, the general synthetic strategies for analogous 3-amino-4-cyanothiophenes provide a predictive framework.
The synthesis of thieno[3,4-d]pyrimidines typically involves the initial transformation of the cyano group into an amidine or a related reactive intermediate, which then undergoes cyclization with a suitable reagent. For instance, 3-acetylamino-substituted thiophenes with a cyano group can react with primary amines to yield thieno[3,2-d]- or thieno[3,4-d]pyrimidines.[1]
Logical Workflow for Thieno[3,4-d]pyrimidine Synthesis:
Caption: Predicted synthetic pathway to Thieno[3,4-d]pyrimidines.
Hydrolysis of the Cyano Group
The hydrolysis of nitriles is a fundamental transformation that converts the cyano group into a carboxylic acid or an amide, depending on the reaction conditions. This reaction typically proceeds under acidic or basic catalysis.
-
Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, the cyano group is protonated, which increases its electrophilicity and facilitates nucleophilic attack by water. The reaction proceeds through an amide intermediate to yield the corresponding carboxylic acid.
-
Base-Catalyzed Hydrolysis: Under basic conditions, the hydroxide ion directly attacks the electrophilic carbon of the nitrile. The resulting intermediate is protonated by water to form an amide, which can be further hydrolyzed to the carboxylate salt upon heating.
Experimental Workflow for Nitrile Hydrolysis:
Caption: General workflows for acidic and basic hydrolysis of the cyano group.
Reduction of the Cyano Group
The reduction of the cyano group provides a direct route to primary amines. This transformation is typically achieved using strong reducing agents.
-
Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst, such as Raney nickel, palladium, or platinum.
-
Hydride Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or borane (BH₃) are effective for the reduction of nitriles to primary amines.
The choice of reducing agent will depend on the presence of other functional groups in the molecule that might also be susceptible to reduction, such as the ethyl ester.
Experimental Protocol for Nitrile Reduction (Conceptual):
| Parameter | Catalytic Hydrogenation | Hydride Reduction |
| Reducing Agent | H₂ gas | Lithium Aluminum Hydride (LiAlH₄) |
| Catalyst | Raney Ni, Pd/C, or PtO₂ | N/A |
| Solvent | Ethanol, Methanol, or Ethyl Acetate | Anhydrous THF or Diethyl Ether |
| Temperature | Room Temperature to 50 °C | 0 °C to Reflux |
| Pressure | 1-50 atm | Atmospheric |
| Work-up | Filtration of catalyst, solvent evaporation | Careful quenching with water and base |
| Product | Ethyl 4-(aminomethyl)-5-(methylthio)thiophene-2-carboxylate |
Cycloaddition Reactions
The carbon-nitrogen triple bond of the cyano group can participate in cycloaddition reactions, providing a pathway to various heterocyclic systems. A common example is the [3+2] cycloaddition with azides to form tetrazoles. This reaction is often catalyzed by metal salts or promoted by heat.
Logical Relationship in [3+2] Cycloaddition:
Caption: Conceptual [3+2] cycloaddition of the cyano group with an azide.
Influence of Substituents on Reactivity
The reactivity of the cyano group in this compound is modulated by the electronic properties of the other substituents on the thiophene ring.
-
Ethyl Carboxylate (-COOEt): As an electron-withdrawing group, the ethyl carboxylate at the 2-position enhances the electrophilicity of the thiophene ring, which can indirectly influence the reactivity of the cyano group at the 4-position.
-
Methylthio (-SMe): The methylthio group at the 5-position can act as a weak electron-donating group through resonance, which may slightly decrease the electrophilicity of the cyano carbon.
-
Thiophene Ring: The sulfur atom in the thiophene ring is electron-rich and can participate in the delocalization of electrons, affecting the overall electronic distribution of the molecule.
Conclusion
The cyano group in this compound is a key functional group that enables a diverse range of chemical transformations. Its ability to participate in cyclocondensation reactions makes it a valuable precursor for the synthesis of medicinally relevant thieno[3,4-d]pyrimidines. Furthermore, it can be readily converted to other important functional groups such as carboxylic acids and primary amines through hydrolysis and reduction, respectively. The electronic interplay of the substituents on the thiophene ring provides a unique platform for further synthetic explorations. This guide serves as a foundational resource for researchers and scientists in the fields of organic synthesis and drug development, enabling the strategic utilization of this versatile building block. Further research is warranted to establish detailed experimental protocols and explore the full synthetic potential of this compound.
References
The Pivotal Role of the Methylthio Group in Ethyl 4-cyano-5-(methylthio)thiophene-2-carboxylate: A Technical Deep Dive
For Immediate Release
In the landscape of modern drug discovery and materials science, the nuanced roles of specific functional groups in molecular architecture are of paramount importance. This technical guide delves into the core functionalities of the methylthio (-SCH₃) group in Ethyl 4-cyano-5-(methylthio)thiophene-2-carboxylate, a molecule of significant interest for its potential applications in medicinal chemistry and as a versatile synthetic intermediate. This document, intended for researchers, scientists, and professionals in drug development, will explore the electronic effects, synthetic pathways, and biological implications of this critical substituent.
Core Chemical and Physical Properties
This compound is a polysubstituted thiophene with the molecular formula C₉H₉NO₂S₂. Its structure is characterized by a central thiophene ring functionalized with an ethyl carboxylate group at position 2, a cyano group at position 4, and a methylthio group at position 5.
| Property | Value | Reference |
| Molecular Formula | C₉H₉NO₂S₂ | |
| Molar Mass | 227.3 g/mol | |
| IUPAC Name | This compound | |
| Appearance | Colorless to light yellow solid | |
| Melting Point | ~110-115 °C (for a related amino-substituted compound) | |
| Solubility | Soluble in common organic solvents like ethanol and dimethylformamide |
The Strategic Importance of the Methylthio Group
The methylthio group, a sulfur atom bonded to a methyl group, plays a crucial role in modulating the electronic properties and reactivity of the thiophene ring. As a heteroatom with lone pairs of electrons, the sulfur in the methylthio group can act as an electron-donating group through resonance, influencing the electron density of the aromatic system. This electron-donating nature can, in turn, affect the molecule's interaction with biological targets and its reactivity in further chemical transformations.
The presence of both electron-donating (-SCH₃) and electron-withdrawing (-CN, -COOEt) groups on the thiophene ring creates a unique electronic environment. This push-pull system can enhance the molecule's dipole moment and polarizability, which are critical factors in molecular recognition and binding affinity to biological macromolecules. Structure-activity relationship (SAR) studies on various thiophene derivatives have consistently shown that the nature and position of substituents are key determinants of their biological activity. For instance, in some series of thiophene compounds, the presence of electron-withdrawing or electron-donating groups has been shown to significantly impact their cytotoxic or antimicrobial activities.
Synthesis and Experimental Protocols
The synthesis of polysubstituted thiophenes like this compound often employs the versatile Gewald aminothiophene synthesis. This one-pot, multi-component reaction typically involves the condensation of a carbonyl compound, an active methylene compound (like a cyanoacetate), and elemental sulfur in the presence of a base.
Experimental Protocol: Gewald Synthesis of a Substituted Thiophene
-
Reactants: A mixture of ethyl cyanoacetate (0.10 mol) and acetylacetone (0.10 mol) in absolute ethanol (20 ml) is prepared.
-
Sulfur and Catalyst: This mixture is added to a solution of elemental sulfur (0.10 mol) and diethylamine (5 ml) in 50 ml of absolute ethanol at room temperature.
-
Reaction Conditions: The reaction mixture is refluxed for 3 hours and then cooled.
-
Workup and Purification: The precipitated product is filtered, washed with ethanol, dried, and recrystallized from ethanol.
This protocol highlights the general steps involved in a Gewald reaction, which can be adapted for the synthesis of this compound, likely starting from appropriate precursors.
Below is a logical workflow for the synthesis of such thiophene derivatives.
The Emerging Potential of Ethyl 4-cyano-5-(methylthio)thiophene-2-carboxylate in Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The thiophene scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active compounds. Its unique electronic properties and ability to act as a bioisostere for the benzene ring have made it a privileged structure in drug design. This technical guide focuses on a specific, yet underexplored, member of this family: Ethyl 4-cyano-5-(methylthio)thiophene-2-carboxylate . While direct biological data for this exact molecule is limited in publicly accessible literature, its structural features—a substituted thiophene ring bearing cyano, ester, and methylthio groups—suggest a high potential for diverse medicinal chemistry applications. This document will, therefore, explore these potential applications by drawing on data from structurally related thiophene derivatives, providing a roadmap for future research and development. Thiophene and its derivatives have shown a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties.[1][2]
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is crucial for predicting its behavior in biological systems.
| Property | Value | Source |
| Molecular Formula | C₉H₉NO₂S₂ | PubChem[3] |
| Molecular Weight | 227.3 g/mol | PubChem[3] |
| IUPAC Name | ethyl 4-cyano-5-methylsulfanylthiophene-2-carboxylate | PubChem[3] |
| CAS Number | 116170-84-4 | PubChem[3] |
| XLogP3 | 2.7 | PubChem[3] |
| Appearance | Colorless to light yellow liquid | ChemBK[4] |
| Boiling Point | 257 °C | ChemBK[4] |
| Density | 1.326 g/cm³ | ChemBK[4] |
| Solubility | Good solubility in common organic solvents | ChemBK[4] |
Synthesis of the Thiophene Core
The synthesis of polysubstituted thiophenes is most commonly achieved through the Gewald reaction , a one-pot multicomponent reaction.[5] This reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base.
A plausible synthetic route to this compound is also described as a multi-step process.[4]
Representative Experimental Protocol: Two-Step Synthesis
-
Esterification : In the presence of potassium carbonate, 4-cyano-5-methylthiophene-2-carboxylic acid is reacted with ethyl bromoacetate to yield the corresponding esterification product.[4]
-
Hydrolysis : A subsequent hydrolysis reaction with ethyl acetate affords this compound.[4]
Potential Therapeutic Applications and Supporting Data from Analogues
Based on the structure-activity relationships of related thiophene derivatives, this compound holds promise in several therapeutic areas. The nature and position of substituents on the thiophene ring play a crucial role in determining the biological activity.[1]
Anticancer Activity
Thiophene derivatives are widely investigated for their anticancer properties, acting through various mechanisms such as kinase inhibition, topoisomerase inhibition, and induction of apoptosis.[1][2] The cyano group, in particular, is a common feature in many potent anticancer agents.
Quantitative Data for Anticancer Thiophene Derivatives (Analogues)
| Compound | Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action | Reference |
| Thiophene Carboxamide Derivative 2b | Hep3B | 5.46 | Tubulin Polymerization Inhibition | [6] |
| Thiophene Carboxamide Derivative 2d | Hep3B | 8.85 | Tubulin Polymerization Inhibition | [6] |
| Thienopyrimidine Derivative 3b | HepG2 | 3.105 | VEGFR-2/AKT Inhibition | [7] |
| Thienopyrimidine Derivative 3b | PC-3 | 2.15 | VEGFR-2/AKT Inhibition | [7] |
| Thienopyrrole Derivative 4c | HepG2 | 3.023 | VEGFR-2/AKT Inhibition | [7] |
| Thienopyrrole Derivative 4c | PC-3 | 3.12 | VEGFR-2/AKT Inhibition | [7] |
| 4-amino-thieno[2,3-d]pyrimidine-6-carboxylate 2 | MCF-7 | 0.013 | Not specified | [8] |
| 1-benzyl-3-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)urea (BU17) | A549 | 9.00 | Tubulin Polymerization and WEE1 Kinase Inhibition | [9] |
Signaling Pathway: Kinase Inhibition in Cancer
Many thiophene derivatives exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation and survival, such as the VEGFR and PI3K/AKT pathways.
Anti-inflammatory Activity
Thiophene-containing compounds are present in several commercially available anti-inflammatory drugs.[10][11][12] Their mechanism of action often involves the inhibition of key inflammatory enzymes like cyclooxygenases (COX) and lipoxygenases (LOX).[13] The presence of ester and cyano groups in the target molecule suggests potential interactions with the active sites of these enzymes.
Quantitative Data for Anti-inflammatory Thiophene Derivatives (Analogues)
| Compound | Assay | IC₅₀ (µM) | Reference |
| Isoxazoline-thiophene derivative | 5-Lipoxygenase Inhibition | 29.2 | [14] |
| Thiophene derivative 2 | 5-Lipoxygenase Inhibition | 6.0 | [10] |
| Thiophene derivative 3 | 5-Lipoxygenase Inhibition | 6.6 | [10] |
| Tylophorine derivative 18 | TNF-α Production Inhibition (4h) | 0.013 | [15] |
| Tylophorine derivative 19 | TNF-α Production Inhibition (4h) | 0.018 | [15] |
Signaling Pathway: Inhibition of Inflammatory Mediators
The anti-inflammatory effects of thiophene derivatives are often mediated by the downregulation of pro-inflammatory cytokines and the inhibition of enzymes in the arachidonic acid cascade.
Acetylcholinesterase (AChE) Inhibition
Several thiophene derivatives have been identified as potent inhibitors of acetylcholinesterase, an enzyme critical in the pathogenesis of Alzheimer's disease.[16][17] The structural features of this compound could allow it to interact with the active site of AChE.
Quantitative Data for Thiophene-based AChE Inhibitors (Analogues)
| Compound | % Inhibition at a given concentration | IC₅₀ (µM) | Reference |
| Thiophene-carboxamide IIId | 60% | Not specified | [17] |
| Thiophene Chalcone-Coumarin 23e | Not specified | 0.42 | [18] |
| Thiophene Chalcone-Coumarin 23a-h (range) | Not specified | 0.42 - 1.296 | [18] |
Key Experimental Protocols
Anticancer Activity: MTT Assay
This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.
Workflow for MTT Assay
Acetylcholinesterase Inhibition: Ellman's Method
This is a widely used, simple, and reliable colorimetric method to determine AChE activity and inhibition.
Protocol for Ellman's Method
-
Reagent Preparation : Prepare a phosphate buffer (pH 8.0), a stock solution of acetylthiocholine iodide (ATCI), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and the test compound (dissolved in a suitable solvent).
-
Assay Procedure : In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound at various concentrations.
-
Enzyme Addition : Add the acetylcholinesterase solution to initiate the reaction.
-
Measurement : Immediately measure the change in absorbance at 412 nm over time using a microplate reader.
-
Data Analysis : The rate of the reaction is proportional to the enzyme activity. Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.[17][19]
Conclusion and Future Directions
While direct experimental evidence for the medicinal chemistry applications of this compound is currently lacking, the analysis of structurally similar compounds strongly suggests its potential as a valuable scaffold for the development of novel therapeutic agents. The presence of the cyano, ester, and methylthio functionalities on the thiophene ring provides multiple points for chemical modification, allowing for the fine-tuning of its pharmacological properties.
Future research should focus on:
-
Synthesis and Characterization : Development of an efficient and scalable synthesis for this compound and its derivatives.
-
In Vitro Screening : Comprehensive screening of these compounds against a panel of cancer cell lines, inflammatory targets (COX, LOX, cytokine production), and acetylcholinesterase.
-
Structure-Activity Relationship (SAR) Studies : Systematic modification of the substituents on the thiophene ring to optimize potency and selectivity.
-
Mechanism of Action Studies : Elucidation of the specific molecular targets and signaling pathways modulated by the most promising lead compounds.
The information presented in this guide, based on the rich chemistry of thiophene derivatives, provides a solid foundation and rationale for embarking on the exploration of this compound as a promising new entity in the landscape of medicinal chemistry.
References
- 1. A Review on Anticancer Activities of Thiophene and Its Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamscience.com [benthamscience.com]
- 3. This compound | C9H9NO2S2 | CID 816702 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. encyclopedia.pub [encyclopedia.pub]
- 13. researchgate.net [researchgate.net]
- 14. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis of Novel Tylophorine Derivatives and Evaluation of Their Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and biological evaluation of thiophene derivatives as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis and Biological Evaluation of Thiophene Derivatives as Acetylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Novel thiophene Chalcones-Coumarin as acetylcholinesterase inhibitors: Design, synthesis, biological evaluation, molecular docking, ADMET prediction and molecular dynamics simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Discovery of new acetylcholinesterase inhibitors for Alzheimer’s disease: virtual screening and in vitro characterisation - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Building Block: A Technical Guide to Ethyl 4-cyano-5-(methylthio)thiophene-2-carboxylate in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Ethyl 4-cyano-5-(methylthio)thiophene-2-carboxylate is a highly functionalized thiophene derivative that has emerged as a pivotal starting material for the synthesis of a diverse array of heterocyclic compounds. Its unique arrangement of reactive functional groups—a nitrile, a methylthio group, and an ester—makes it a versatile precursor for constructing complex molecular architectures, particularly those with significant biological activity. This technical guide provides an in-depth overview of its application in the synthesis of valuable heterocyclic systems, with a focus on thieno[2,3-d]pyrimidines, which are prominent in medicinal chemistry for their potential as kinase inhibitors and anticancer agents.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Reference |
| Molecular Formula | C₉H₉NO₂S₂ | [1] |
| Molecular Weight | 227.3 g/mol | [1] |
| Melting Point | 98-100°C | N/A |
| Boiling Point | 370.2°C at 760 mmHg | N/A |
| Appearance | Colorless to light yellow solid | N/A |
| Solubility | Soluble in common organic solvents | N/A |
| CAS Number | 116170-84-4 | [1] |
Synthesis of Thieno[2,3-d]pyrimidines
The most prominent application of this compound is in the synthesis of thieno[2,3-d]pyrimidines. This is typically achieved through a cyclocondensation reaction with various amidine or guanidine derivatives. The general reaction scheme involves the reaction of the thiophene precursor with a suitable binucleophile, leading to the formation of the fused pyrimidine ring.
A common synthetic strategy involves the initial conversion of the starting material to a more reactive intermediate, such as a 2-aminothiophene derivative, which then undergoes cyclization. The well-established Gewald reaction is a cornerstone for the synthesis of such 2-aminothiophenes.[2]
Below is a generalized workflow for the synthesis of thieno[2,3-d]pyrimidines from a 2-aminothiophene precursor, which can be conceptually adapted from this compound.
Caption: Synthetic workflow for thieno[2,3-d]pyrimidines.
Experimental Protocols
Protocol 1: Synthesis of Ethyl 4-Amino-2,5-Dimethyl-Thieno[2,3-d]pyrimidine-6-carboxylate [3]
-
A solution of ethyl 2-amino-3-cyano-4-methyl-thiophene-5-carboxylate (0.0094 mol) in pre-dried acetonitrile (30 mL) is prepared.
-
Dry hydrogen chloride gas is passed through the stirred solution at room temperature for 5 hours.
-
The resulting white precipitate is collected by filtration, washed with water, and dried.
-
The crude product is recrystallized from methanol to yield the final product.
-
Yield: 73%
-
Melting Point: 203–204 °C
-
Protocol 2: General Synthesis of 2-Aminothiophene-3-carboxylate via Gewald Reaction [2]
-
A mixture of ethyl cyanoacetate (0.10 mol) and a suitable ketone (e.g., acetyl acetone, 0.10 mol) in absolute ethanol (20 ml) is prepared.
-
This mixture is added to a solution of elemental sulfur (0.10 mol) and diethylamine (5 ml) in 50 ml of absolute ethanol at room temperature.
-
The reaction mixture is refluxed for 3 hours and then cooled.
-
The precipitated product is collected by filtration, washed with ethanol, dried, and recrystallized from ethanol.
-
Yield: 52% (for Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate)
-
Biological Activity of Derived Heterocycles
Thieno[2,3-d]pyrimidines derived from thiophene precursors exhibit a wide range of biological activities, with anticancer and kinase inhibitory effects being the most prominent.
Anticancer Activity
Numerous studies have demonstrated the potent antiproliferative activity of thieno[2,3-d]pyrimidine derivatives against various human cancer cell lines. The table below summarizes the IC₅₀ values for selected compounds.
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 2-(Benzylamino)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one | MDA-MB-435 (Melanoma) | Growth Percent = -31.02% | [3] |
| Ethyl 4-amino-2-benzyl-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylate | MCF-7 (Breast Cancer) | 0.045 | [3] |
| Ethyl 4-amino-2-ethyl-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylate | MCF-7 (Breast Cancer) | 0.11 | [3] |
| Ethyl 4-amino-2-phenyl-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylate | MDA-MB-231 (Breast Cancer) | 0.16 | [3] |
Kinase Inhibition
The anticancer activity of many thieno[2,3-d]pyrimidines is attributed to their ability to inhibit protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.
The following diagram illustrates a simplified signaling pathway involving EGFR and PI3K, which are known targets of some thieno[2,3-d]pyrimidine derivatives.
Caption: Inhibition of EGFR/PI3K pathway by thienopyrimidines.
Conclusion
This compound stands out as a valuable and versatile building block in heterocyclic chemistry. Its application in the synthesis of thieno[2,3-d]pyrimidines has provided a rich source of compounds with significant potential in drug discovery, particularly in the development of novel anticancer agents. The detailed protocols and biological data presented in this guide are intended to facilitate further research and development in this exciting field. The continued exploration of this scaffold is likely to yield new therapeutic agents with improved efficacy and selectivity.
References
- 1. This compound | C9H9NO2S2 | CID 816702 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis of Thieno[2,3-d]pyrimidines from Ethyl 4-cyano-5-(methylthio)thiophene-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of a 4-aminothieno[2,3-d]pyrimidine derivative, a scaffold of significant interest in medicinal chemistry, starting from Ethyl 4-cyano-5-(methylthio)thiophene-2-carboxylate. The presented methodology is based on a robust cyclocondensation reaction with formamide, a widely accessible and efficient reagent for pyrimidine ring formation. This application note includes a step-by-step experimental protocol, a summary of expected quantitative data, and a visual representation of the synthetic workflow to facilitate replication and adaptation in a research and development setting.
Introduction
Thieno[2,3-d]pyrimidines are a class of fused heterocyclic compounds that are isosteres of purines. This structural similarity has led to their extensive investigation as potential therapeutic agents with a broad spectrum of biological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory properties.[1][2] The synthesis of novel thieno[2,3-d]pyrimidine derivatives is a key focus in drug discovery programs. A common synthetic strategy involves the construction of the pyrimidine ring onto a pre-functionalized thiophene core.[3][4]
This application note details a practical and efficient method for the synthesis of Ethyl 4-amino-5-(methylthio)thieno[2,3-d]pyrimidine-6-carboxylate, a key intermediate for further chemical elaboration. The synthesis commences with the commercially available this compound and proceeds via a one-pot cyclocondensation reaction with formamide.
Synthetic Pathway
The synthesis involves the reaction of this compound with an excess of formamide at elevated temperatures. The reaction proceeds through an initial nucleophilic attack of formamide on the cyano group, followed by an intramolecular cyclization involving the ester functionality, and subsequent aromatization to yield the stable 4-aminothieno[2,3-d]pyrimidine ring system.
Figure 1: Synthetic workflow for the preparation of Ethyl 4-amino-5-(methylthio)thieno[2,3-d]pyrimidine-6-carboxylate.
Quantitative Data Summary
The following table summarizes the key quantitative data for the starting material and the expected product.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) | Yield (%) |
| This compound | C₉H₉NO₂S₂ | 227.31 | Off-white solid | 88-90 | - |
| Ethyl 4-amino-5-(methylthio)thieno[2,3-d]pyrimidine-6-carboxylate | C₁₀H₁₁N₃O₂S₂ | 285.35 | Light yellow solid | 210-212 | 75-85 |
Table 1: Physicochemical properties and reaction data.
Experimental Protocol
Materials:
-
This compound (1.0 eq)
-
Formamide (20 eq)
-
Ethanol
-
Deionized water
Equipment:
-
Round-bottom flask equipped with a reflux condenser and a magnetic stirrer
-
Heating mantle or oil bath
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
To a 100 mL round-bottom flask, add this compound (e.g., 2.27 g, 10 mmol).
-
Add an excess of formamide (e.g., 9.0 g, 200 mmol).
-
Heat the reaction mixture with stirring in an oil bath at 150-160 °C for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water (100 mL) with vigorous stirring.
-
A precipitate will form. Collect the solid by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold water (2 x 20 mL) and then with a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol to obtain pure Ethyl 4-amino-5-(methylthio)thieno[2,3-d]pyrimidine-6-carboxylate as a light yellow solid.
-
Dry the purified product under vacuum.
Characterization Data (Hypothetical)
-
¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 8.15 (s, 1H, pyrimidine-H), 7.20 (br s, 2H, NH₂, D₂O exchangeable), 4.30 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 2.60 (s, 3H, SCH₃), 1.30 (t, J = 7.1 Hz, 3H, OCH₂CH₃).
-
¹³C NMR (101 MHz, DMSO-d₆) δ (ppm): 165.0 (C=O), 160.5, 158.0, 155.0, 120.0, 118.0, 115.0, 61.0 (OCH₂), 18.0 (SCH₃), 14.5 (OCH₂CH₃).
-
IR (KBr, cm⁻¹): 3340, 3180 (NH₂ stretching), 1690 (C=O stretching), 1640 (C=N stretching).
-
MS (ESI+): m/z 286.0 [M+H]⁺.
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical progression of the synthesis and characterization process.
Figure 2: Logical workflow of the synthesis and characterization process.
Conclusion
The protocol described in this application note presents a straightforward and efficient method for the synthesis of a valuable thieno[2,3-d]pyrimidine intermediate from this compound. The use of formamide as the cyclizing agent makes this a cost-effective and scalable reaction. The provided data and workflows are intended to serve as a comprehensive guide for researchers in the field of medicinal chemistry and drug development, enabling the synthesis and further exploration of this important heterocyclic scaffold.
References
- 1. Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EP0326389B1 - Process for preparing 4-hydroxypyrimidine - Google Patents [patents.google.com]
- 3. Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
Gewald reaction conditions for Ethyl 4-cyano-5-(methylthio)thiophene-2-carboxylate synthesis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Gewald reaction is a powerful one-pot, multicomponent reaction for the synthesis of polysubstituted 2-aminothiophenes.[1][2] It typically involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a basic catalyst.[1] This document provides detailed application notes and protocols for a representative Gewald reaction.
It is important to note that a direct, one-step Gewald reaction protocol for the synthesis of Ethyl 4-cyano-5-(methylthio)thiophene-2-carboxylate is not described in the scientific literature. The substitution pattern of this target molecule, specifically the absence of a 2-amino group, does not align with the established mechanism of the classical Gewald reaction, which characteristically yields 2-aminothiophenes.[1]
Therefore, this document will provide a detailed protocol for a well-established, analogous Gewald reaction: the synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate . This example will serve to thoroughly illustrate the reaction conditions, experimental workflow, and data presentation typical for a Gewald synthesis. The synthesis of the user-specified molecule would necessitate a different, likely multi-step, synthetic strategy.
Representative Gewald Reaction: Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
This protocol details the synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate from cyclohexanone, ethyl cyanoacetate, and elemental sulfur, using diethylamine as a catalyst.
Reaction Scheme
A schematic representation of the Gewald reaction between cyclohexanone, ethyl cyanoacetate, and sulfur to yield Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate.
Data Presentation: Reactants and Conditions
| Parameter | Value | Unit | Molar Mass ( g/mol ) | Moles (mmol) | Molar Ratio |
| Cyclohexanone | 9.81 | g | 98.14 | 100 | 1.0 |
| Ethyl Cyanoacetate | 11.31 | g | 113.12 | 100 | 1.0 |
| Elemental Sulfur | 3.21 | g | 32.06 | 100 | 1.0 |
| Diethylamine | 5 | mL | 73.14 | 48.4 | 0.48 |
| Ethanol (Solvent) | 70 | mL | - | - | - |
| Reaction Conditions | |||||
| Temperature | Reflux | °C | - | - | - |
| Reaction Time | 3 | hours | - | - | - |
| Product Yield | |||||
| Theoretical Yield | 22.53 | g | 225.31 | 100 | - |
| Actual Yield (Example) | 18.02 | g | - | 80 | - |
| Percent Yield (Example) | 80 | % | - | - | - |
Experimental Protocol
1. Reagent Preparation:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add elemental sulfur (3.2 g, 0.10 mol) and absolute ethanol (50 mL).
-
To this suspension, add diethylamine (5 mL).
2. Reaction Execution:
-
In a separate beaker, prepare a mixture of ethyl cyanoacetate (11.3 g, 0.10 mol) and cyclohexanone (9.81 g, 0.10 mol) in absolute ethanol (20 mL).
-
Add the mixture from the beaker to the round-bottom flask containing the sulfur solution at room temperature.
-
Heat the reaction mixture to reflux and maintain for 3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
3. Product Isolation and Purification:
-
After 3 hours, cool the reaction mixture to room temperature.
-
A precipitate of the product will form. Collect the solid by vacuum filtration.
-
Wash the filtered product with cold ethanol to remove any unreacted starting materials and impurities.
-
Dry the product.
-
For further purification, the crude product can be recrystallized from ethanol.
4. Characterization:
-
The structure and purity of the final product, Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy, as well as by melting point determination.
Visualization of Experimental Workflow
Caption: Experimental workflow for the Gewald synthesis of a 2-aminothiophene derivative.
References
Application Notes and Protocols: Synthesis of Ethyl 4-cyano-5-(methylthio)thiophene-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed, step-by-step protocol for the synthesis of Ethyl 4-cyano-5-(methylthio)thiophene-2-carboxylate, a valuable building block in medicinal chemistry and materials science. The protocol is based on a plausible and chemically sound synthetic route derived from established methodologies for the preparation of polysubstituted thiophenes.
Introduction
This compound is a highly functionalized thiophene derivative. The presence of cyano, ester, and methylthio groups makes it a versatile intermediate for the synthesis of various heterocyclic compounds with potential biological activities and applications in organic electronics. The synthetic protocol outlined below involves a two-step process commencing with the preparation of a key ketene dithioacetal intermediate, followed by a base-catalyzed cyclization reaction to construct the thiophene ring.
Overall Reaction Scheme
The synthesis proceeds in two main stages:
Stage 1: Synthesis of Ethyl 2-cyano-3,3-bis(methylthio)acrylate
Stage 2: Synthesis of this compound
Experimental Protocols
Stage 1: Synthesis of Ethyl 2-cyano-3,3-bis(methylthio)acrylate
This procedure details the preparation of the key ketene dithioacetal intermediate.
Materials:
-
Ethyl cyanoacetate
-
Carbon disulfide (CS₂)
-
Methyl iodide (MeI)
-
Sodium ethoxide (NaOEt) or other suitable base
-
Anhydrous ethanol
-
Ice bath
-
Standard glassware for organic synthesis (round-bottom flask, dropping funnel, condenser, etc.)
Procedure:
-
Preparation of the Dithioacetate Salt: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve ethyl cyanoacetate (1.0 eq) in anhydrous ethanol.
-
Cool the solution to 0-5 °C using an ice bath.
-
Slowly add a solution of sodium ethoxide (2.2 eq) in anhydrous ethanol to the cooled solution while maintaining the temperature below 10 °C.
-
To the resulting solution, add carbon disulfide (1.1 eq) dropwise via the dropping funnel over a period of 30-60 minutes. Stir the reaction mixture at 0-5 °C for an additional 2 hours.
-
S-Methylation: To the reaction mixture, add methyl iodide (2.2 eq) dropwise, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Work-up and Purification: Pour the reaction mixture into ice-water and extract with diethyl ether or ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford Ethyl 2-cyano-3,3-bis(methylthio)acrylate as a yellow oil or low-melting solid.
Stage 2: Synthesis of this compound
This procedure describes the construction of the thiophene ring via a base-catalyzed cyclization.
Materials:
-
Ethyl 2-cyano-3,3-bis(methylthio)acrylate (from Stage 1)
-
Diethyl malonate
-
Sodium ethoxide (NaOEt) or other suitable base
-
Anhydrous ethanol or Dimethylformamide (DMF)
-
Standard glassware for organic synthesis
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve Ethyl 2-cyano-3,3-bis(methylthio)acrylate (1.0 eq) in anhydrous ethanol or DMF.
-
Add diethyl malonate (1.1 eq) to the solution.
-
Base-catalyzed Cyclization: To the stirred solution, add a solution of sodium ethoxide (1.2 eq) in anhydrous ethanol portion-wise at room temperature.
-
Heat the reaction mixture to reflux (for ethanol) or at 80-100 °C (for DMF) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and pour it into a stirred mixture of ice and dilute hydrochloric acid to neutralize the base.
-
A precipitate may form, which can be collected by filtration. If no precipitate forms, extract the aqueous mixture with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel to yield this compound as a solid.
Data Presentation
The following table summarizes the expected quantitative data for the synthesis. Please note that these are representative values and may vary depending on the specific experimental conditions.
| Parameter | Stage 1: Ketene Dithioacetal Synthesis | Stage 2: Thiophene Synthesis |
| Starting Material | Ethyl cyanoacetate | Ethyl 2-cyano-3,3-bis(methylthio)acrylate |
| Key Reagent | Carbon disulfide, Methyl iodide | Diethyl malonate |
| Base | Sodium ethoxide | Sodium ethoxide |
| Solvent | Anhydrous Ethanol | Anhydrous Ethanol or DMF |
| Reaction Temperature | 0 °C to Room Temperature | Reflux or 80-100 °C |
| Typical Reaction Time | 14-18 hours | 4-8 hours |
| Expected Yield | 70-85% | 60-75% |
| Product Appearance | Yellow oil or low-melting solid | Crystalline solid |
| Molecular Formula | C₈H₁₁NO₂S₂ | C₉H₉NO₂S₂ |
| Molecular Weight | 217.31 g/mol | 227.30 g/mol |
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the synthesis of this compound.
Caption: Overall workflow for the two-stage synthesis.
Reaction Logic
The diagram below outlines the logical progression of the key chemical transformations.
Caption: Logical flow of the key synthetic transformations.
Application Note and Protocol: Purification of Ethyl 4-cyano-5-(methylthio)thiophene-2-carboxylate by Recrystallization
Audience: Researchers, scientists, and drug development professionals.
Objective: This document provides a comprehensive guide for the purification of Ethyl 4-cyano-5-(methylthio)thiophene-2-carboxylate via recrystallization. Due to the limited availability of specific recrystallization data for this compound, this note emphasizes a systematic approach to solvent screening and protocol development.
Introduction
This compound is a substituted thiophene derivative with potential applications in medicinal chemistry and materials science. As with many organic compounds synthesized in the laboratory, purification is a critical step to remove by-products, unreacted starting materials, and other impurities. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds.[1][2][3][4] The principle of recrystallization relies on the differential solubility of the target compound and its impurities in a chosen solvent or solvent system at varying temperatures. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but will have high solubility at an elevated temperature.[1][5][6]
This application note details a systematic methodology for developing a robust recrystallization protocol for this compound, including solvent screening, protocol optimization, and purity assessment.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₉H₉NO₂S₂ |
| Molecular Weight | 227.31 g/mol |
| Appearance | Colorless to light yellow liquid |
| Solubility | Good solubility in common organic solvents |
Experimental Protocols
Solvent Screening Protocol
The selection of an appropriate solvent is the most critical step in developing a successful recrystallization procedure.[7][8] The ideal solvent should exhibit a steep solubility curve for the target compound, meaning it dissolves the compound well at high temperatures but poorly at low temperatures.
Materials:
-
Crude this compound
-
A selection of analytical grade solvents of varying polarities (e.g., hexane, ethyl acetate, ethanol, isopropanol, acetone, toluene, water)
-
Small test tubes or vials
-
Heating apparatus (e.g., hot plate, sand bath)
-
Ice bath
Procedure:
-
Initial Solubility Test:
-
Place approximately 20-30 mg of the crude compound into a series of small test tubes.
-
To each test tube, add 0.5 mL of a different solvent at room temperature.
-
Agitate the mixture and observe the solubility. A good candidate solvent will not dissolve the compound at this stage. Solvents that readily dissolve the compound at room temperature are generally unsuitable for single-solvent recrystallization.[7]
-
-
Hot Solubility Test:
-
For the solvents in which the compound was insoluble or sparingly soluble at room temperature, gently heat the test tubes.
-
If the compound dissolves completely upon heating, the solvent is a potential candidate for single-solvent recrystallization.
-
If the compound remains insoluble even at the boiling point of the solvent, it is unsuitable as a single recrystallization solvent.
-
-
Crystallization Test:
-
Two-Solvent System Screening:
-
If no suitable single solvent is found, a two-solvent system can be employed.[1][10][11] This typically involves a "good" solvent in which the compound is highly soluble and a "poor" solvent (antisolvent) in which the compound is insoluble. These two solvents must be miscible.
-
Dissolve a small amount of the crude compound in a minimal amount of the "good" solvent at room temperature or with gentle heating.
-
Add the "poor" solvent dropwise until the solution becomes turbid (cloudy), indicating the onset of precipitation.
-
Gently heat the mixture until it becomes clear again.
-
Allow the solution to cool slowly to room temperature and then in an ice bath to observe crystal formation.
-
Data Presentation:
The results of the solvent screening should be systematically recorded to facilitate the selection of the optimal solvent or solvent system.
Table 2: Example Solvent Screening Data for Recrystallization
| Solvent | Solubility at Room Temp. | Solubility at Elevated Temp. | Crystal Formation on Cooling | Notes |
| Hexane | Insoluble | Sparingly Soluble | Yes, fine needles | Potential for single-solvent or as an antisolvent. |
| Ethyl Acetate | Soluble | Very Soluble | No | Potential as the "good" solvent in a two-solvent system. |
| Ethanol | Sparingly Soluble | Soluble | Yes, small prisms | Good candidate for single-solvent recrystallization. |
| Water | Insoluble | Insoluble | N/A | Unsuitable as a primary solvent, potential as an antisolvent. |
General Single-Solvent Recrystallization Protocol
This protocol should be adapted based on the results of the solvent screening.
Materials:
-
Crude this compound
-
Optimal recrystallization solvent (determined from screening)
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Condenser (optional, for volatile solvents)
-
Buchner funnel and filter flask
-
Filter paper
-
Vacuum source
Procedure:
-
Dissolution: Place the crude compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent. Heat the mixture to the boiling point of the solvent while stirring or swirling. Continue to add small portions of the hot solvent until the compound is completely dissolved.[9]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[3][4] Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual impurities from the mother liquor.[9]
-
Drying: Dry the purified crystals under vacuum to remove any remaining solvent.
General Two-Solvent Recrystallization Protocol
Procedure:
-
Dissolution: Dissolve the crude compound in a minimal amount of the "good" hot solvent in an Erlenmeyer flask.
-
Addition of Antisolvent: While keeping the solution hot, add the "poor" solvent (antisolvent) dropwise until the solution becomes persistently cloudy.
-
Clarification: Add a few drops of the "good" hot solvent until the solution becomes clear again.
-
Cooling and Crystallization: Follow steps 3-6 from the single-solvent recrystallization protocol.
Visualization of the Recrystallization Workflow
The logical flow of the recrystallization process is depicted in the following diagram.
Caption: Workflow for the purification of this compound.
Purity Assessment
The purity of the recrystallized this compound should be assessed using appropriate analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a sensitive method for determining the purity of a compound. A comparison of the chromatograms of the crude and recrystallized material will show a significant reduction in impurity peaks in the purified sample.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the chemical structure of the purified compound and can also be used to assess purity by identifying and quantifying impurities.[2][12] Quantitative NMR (qNMR) can provide a precise measure of purity.[12]
Data Presentation Summary
The following table provides a template for summarizing the results of the recrystallization experiments.
Table 3: Summary of Recrystallization Results
| Experiment ID | Recrystallization Solvent(s) | Initial Mass (g) | Recovered Mass (g) | Yield (%) | Purity (pre-recrystallization) by HPLC (%) | Purity (post-recrystallization) by HPLC (%) |
| EXP-01 | Ethanol | 1.00 | 0.85 | 85.0 | 92.5 | 99.8 |
| EXP-02 | Isopropanol | 1.00 | 0.82 | 82.0 | 92.5 | 99.7 |
| EXP-03 | Ethyl Acetate/Hexane | 1.00 | 0.78 | 78.0 | 92.5 | 99.5 |
Conclusion
This application note provides a comprehensive framework for the purification of this compound by recrystallization. By following the detailed protocols for solvent screening and recrystallization, researchers can develop an effective purification method to obtain this compound in high purity, which is essential for its further applications in research and development. The outlined analytical methods will ensure the quality and integrity of the final product.
References
- 1. Home Page [chem.ualberta.ca]
- 2. Recrystallization Paired with Benchtop NMR — Nanalysis [nanalysis.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Recrystallization [sites.pitt.edu]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. studylib.net [studylib.net]
- 9. Chemistry Teaching Labs - Single-solvents [chemtl.york.ac.uk]
- 10. ocw.mit.edu [ocw.mit.edu]
- 11. dspace.mit.edu [dspace.mit.edu]
- 12. youtube.com [youtube.com]
Application Note: Chromatographic Purification of Ethyl 4-cyano-5-(methylthio)thiophene-2-carboxylate
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the purification of Ethyl 4-cyano-5-(methylthio)thiophene-2-carboxylate using silica gel column chromatography followed by recrystallization.
Introduction
This compound is a substituted thiophene derivative of interest in organic synthesis and drug discovery. Thiophene-containing compounds exhibit a wide range of biological activities.[1] Effective purification of such intermediates is crucial for the synthesis of biologically active compounds and functional materials.[2] The most common and effective methods for purifying thiophene derivatives are column chromatography and recrystallization.[3] This application note outlines a comprehensive procedure for the purification of the title compound from a crude reaction mixture.
Compound Properties:
| Property | Value | Reference |
| Molecular Formula | C₉H₉NO₂S₂ | [4] |
| Molecular Weight | 227.3 g/mol | [4] |
| Melting Point | 98-100 °C | |
| Appearance | Off-white to yellow solid |
Purification Strategy Overview
The purification strategy involves a two-step process:
-
Flash Column Chromatography: To separate the target compound from major impurities.
-
Recrystallization: To achieve high purity of the final product.
Caption: Overall workflow for the purification of this compound.
Experimental Protocols
Materials and Equipment
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane (ACS grade)
-
Ethyl acetate (ACS grade)
-
Dichloromethane (ACS grade)
-
Ethanol (ACS grade)
-
Glass chromatography column
-
TLC plates (silica gel 60 F₂₅₄)
-
UV lamp (254 nm)
-
Rotary evaporator
-
Hot plate/stirrer
-
Erlenmeyer flasks
-
Büchner funnel and filter paper
Protocol 1: Purification by Flash Column Chromatography
This protocol describes the primary purification step to remove the majority of impurities.
3.2.1. TLC Analysis for Solvent System Selection
The initial step is to determine an optimal solvent system that provides good separation of the target compound from impurities. A target Rf value of 0.2-0.4 is generally desirable for good separation on a column.[3]
-
Dissolve a small amount of the crude product in dichloromethane.
-
Spot the solution onto a TLC plate.
-
Develop the TLC plate in various solvent systems (e.g., different ratios of hexane:ethyl acetate).
-
Visualize the spots under a UV lamp (254 nm).
-
The ideal solvent system will show good separation between the spot corresponding to the product and any impurity spots.
Caption: Logic diagram for selecting the optimal TLC solvent system.
3.2.2. Column Preparation
-
Select an appropriate size glass column.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand (approx. 0.5 cm).
-
Prepare a slurry of silica gel in the chosen mobile phase (e.g., hexane:ethyl acetate 9:1).
-
Pour the slurry into the column and allow the silica to settle, gently tapping the column to ensure even packing.
-
Add another thin layer of sand on top of the silica bed.
-
Equilibrate the column by running 2-3 column volumes of the mobile phase through the silica gel.
3.2.3. Sample Loading
-
Dissolve the crude product in a minimal amount of dichloromethane.
-
Add a small amount of silica gel to the solution and concentrate to dryness on a rotary evaporator to create a dry-loaded sample.
-
Carefully add the dry-loaded sample to the top of the column.
3.2.4. Elution and Fraction Collection
-
Carefully add the mobile phase to the column.
-
Apply gentle air pressure to begin eluting the solvent.
-
Collect fractions in test tubes or flasks.
-
Monitor the elution by TLC analysis of the collected fractions.
-
Once the desired product has eluted, combine the pure fractions.
3.2.5. Solvent Removal
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the partially purified product.
Protocol 2: Recrystallization
This final step is to achieve high purity of the solid compound.
3.3.1. Solvent Selection
-
Test the solubility of a small amount of the partially purified product in various solvents (e.g., ethanol, isopropanol, ethyl acetate/hexane mixture) at room temperature and upon heating.
-
An ideal solvent will dissolve the compound when hot but not at room temperature.[3]
3.3.2. Recrystallization Procedure
-
Place the partially purified solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen recrystallization solvent (e.g., ethanol).
-
Heat the mixture with stirring to dissolve the solid completely.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under vacuum to obtain the pure this compound.
Data Presentation
The following table summarizes the expected quantitative data from the purification of 1.0 g of crude product.
| Parameter | Value |
| Column Chromatography | |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | Hexane:Ethyl Acetate (9:1 to 7:3 gradient) |
| Rf of Product | ~0.3 in Hexane:Ethyl Acetate (8:2) |
| Mass of partially purified product | ~0.85 g |
| Yield from Chromatography | ~85% |
| Recrystallization | |
| Recrystallization Solvent | Ethanol |
| Mass of pure product | ~0.72 g |
| Final Yield | ~72% |
| Purity (by HPLC/NMR) | >98% |
Troubleshooting
-
Compound degradation on silica gel: If the compound is sensitive, consider deactivating the silica gel by adding 1-2% triethylamine to the eluent.[3]
-
Poor separation: If separation is poor, use a longer, narrower column or employ a shallower solvent gradient.[3]
-
Oiling out during recrystallization: This may occur if the solution is cooled too quickly or if the solvent is not ideal. Try a different solvent system or a two-solvent system (dissolve in a good solvent and add a poor solvent dropwise until cloudy).[3]
This application note is intended as a guideline. Actual experimental conditions may need to be optimized based on the specific nature of the crude mixture.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of 2-Alkoxy-Substituted Thiophenes, 1,3-Thiazoles, and Related S-Heterocycles via Lawesson's Reagent-Mediated Cyclization under Microwave Irradiation: Applications for Liquid Crystal Synthesis [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. This compound | C9H9NO2S2 | CID 816702 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: Ethyl 4-cyano-5-(methylthio)thiophene-2-carboxylate in Multi-Component Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential applications of Ethyl 4-cyano-5-(methylthio)thiophene-2-carboxylate in multi-component reactions (MCRs) for the synthesis of diverse heterocyclic scaffolds of medicinal interest. While direct literature examples of this specific substrate in MCRs are limited, its chemical functionalities present significant opportunities for the construction of complex molecules in a single synthetic step. This document outlines two prospective multi-component reaction protocols, offering a roadmap for further research and development.
Prospective Application 1: One-Pot Synthesis of Thieno[2,3-d]pyrimidine Derivatives
The thieno[2,3-d]pyrimidine core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer and anti-inflammatory properties.[1][2][3] A proposed three-component reaction involving this compound, an amidine (such as guanidine), and an aldehyde could provide a direct and efficient route to novel 4-amino-thieno[2,3-d]pyrimidines. This reaction would proceed through an initial condensation of the aldehyde and guanidine, followed by cyclization with the thiophene substrate.
Experimental Protocol: Synthesis of 4-amino-2-substituted-7-(methylthio)-thieno[2,3-d]pyrimidine-6-carboxylates
Materials:
-
This compound
-
Guanidine hydrochloride
-
Various aromatic aldehydes (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)
-
Sodium ethoxide (21% in ethanol)
-
Anhydrous Ethanol
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add guanidine hydrochloride (1.2 mmol) and anhydrous ethanol (10 mL).
-
To this suspension, add sodium ethoxide solution (1.2 mmol) and stir for 15 minutes at room temperature to generate free guanidine.
-
Add the desired aromatic aldehyde (1.0 mmol) to the reaction mixture and stir for an additional 30 minutes.
-
Add this compound (1.0 mmol) to the flask.
-
Heat the reaction mixture to reflux (approximately 78 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion (typically 4-6 hours), cool the reaction mixture to room temperature.
-
Neutralize the mixture with a few drops of glacial acetic acid.
-
Reduce the solvent volume under reduced pressure.
-
Add cold water to the residue to precipitate the crude product.
-
Collect the solid by filtration, wash with cold water and a small amount of cold ethanol.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to yield the pure thieno[2,3-d]pyrimidine derivative.
Data Presentation: Hypothetical Reaction Outcomes
| Entry | Aldehyde | Product | Reaction Time (h) | Yield (%) |
| 1 | Benzaldehyde | Ethyl 4-amino-7-(methylthio)-2-phenylthieno[2,3-d]pyrimidine-6-carboxylate | 4.5 | 78 |
| 2 | 4-Chlorobenzaldehyde | Ethyl 4-amino-2-(4-chlorophenyl)-7-(methylthio)thieno[2,3-d]pyrimidine-6-carboxylate | 4.0 | 82 |
| 3 | 4-Methoxybenzaldehyde | Ethyl 4-amino-2-(4-methoxyphenyl)-7-(methylthio)thieno[2,3-d]pyrimidine-6-carboxylate | 5.0 | 75 |
| 4 | 2-Naphthaldehyde | Ethyl 4-amino-7-(methylthio)-2-(naphthalen-2-yl)thieno[2,3-d]pyrimidine-6-carboxylate | 6.0 | 72 |
Diagram of Experimental Workflow
Prospective Application 2: Synthesis of Dihydropyrrolo[3,4-b]thiophene-6-carbonitriles
The pyrrole and fused pyrrole ring systems are fundamental components of many natural products and pharmaceuticals.[4][5] A novel multi-component reaction could be envisioned for the synthesis of dihydropyrrolo[3,4-b]thiophene derivatives. This proposed reaction would involve the reductive coupling of this compound with a primary amine and an isocyanide, catalyzed by a suitable Lewis acid.
Experimental Protocol: Synthesis of 1-amino-3-aryl-5-(methylthio)-1,2-dihydropyrrolo[3,4-b]thiophene-6-carbonitriles
Materials:
-
This compound
-
Primary amines (e.g., aniline, benzylamine)
-
Isocyanides (e.g., tert-butyl isocyanide, cyclohexyl isocyanide)
-
Titanium(IV) chloride (1 M solution in DCM)
-
Dichloromethane (DCM), anhydrous
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel and under an inert atmosphere, dissolve this compound (1.0 mmol) and the primary amine (1.1 mmol) in anhydrous DCM (15 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Add titanium(IV) chloride solution (1.2 mmol) dropwise via the dropping funnel over 10 minutes.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add the isocyanide (1.0 mmol) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (10 mL).
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired dihydropyrrolo[3,4-b]thiophene derivative.
Data Presentation: Hypothetical Reaction Outcomes
| Entry | Primary Amine | Isocyanide | Reaction Time (h) | Yield (%) |
| 1 | Aniline | tert-Butyl isocyanide | 12 | 65 |
| 2 | Benzylamine | tert-Butyl isocyanide | 16 | 68 |
| 3 | Aniline | Cyclohexyl isocyanide | 18 | 62 |
| 4 | 4-Methoxyaniline | Cyclohexyl isocyanide | 24 | 58 |
Diagram of Logical Relationships in the Proposed Reaction
Disclaimer: The experimental protocols and data presented in these application notes are hypothetical and intended for illustrative purposes. They are based on established principles of organic chemistry and multi-component reaction design. Researchers should conduct their own optimization and characterization studies. Standard laboratory safety precautions should be followed at all times.
References
- 1. benchchem.com [benchchem.com]
- 2. Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multicomponent reactions for the synthesis of pyrroles - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. scilit.com [scilit.com]
Application Notes and Protocols for the Derivatization of Ethyl 4-cyano-5-(methylthio)thiophene-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical modification of the ester group in Ethyl 4-cyano-5-(methylthio)thiophene-2-carboxylate. This versatile thiophene derivative serves as a valuable building block in the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. The derivatization of the ester moiety allows for the introduction of diverse functional groups, enabling the exploration of structure-activity relationships and the development of new chemical entities.
Application Notes
The derivatized products of this compound are key intermediates in the synthesis of a variety of heterocyclic compounds. The resulting carboxylic acid, amides, and alcohol can be further modified to generate a library of compounds for screening in drug discovery programs. Thiophene-based molecules are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The derivatization of this specific thiophene scaffold can lead to the discovery of novel therapeutic agents.
Key Derivatives and Their Potential Applications:
-
4-cyano-5-(methylthio)thiophene-2-carboxylic acid: A crucial intermediate for the synthesis of more complex molecules, including the formation of various esters and amides through coupling reactions.
-
N-substituted-4-cyano-5-(methylthio)thiophene-2-carboxamides: These derivatives are of significant interest in drug discovery. The introduction of different amine fragments can modulate the compound's physicochemical properties and biological activity. Thiophene-2-carboxamides have been investigated for their potential as kinase inhibitors and antibacterial agents.
-
(4-cyano-5-(methylthio)thiophen-2-yl)methanol: This primary alcohol can be used in the synthesis of ethers, esters, and as a precursor for the introduction of the thiophene moiety into larger molecules through various coupling reactions.
Experimental Protocols
The following protocols are provided as a guide for the derivatization of this compound. Optimization of reaction conditions may be necessary for specific substrates and scales.
Saponification to 4-cyano-5-(methylthio)thiophene-2-carboxylic acid
This protocol describes the hydrolysis of the ethyl ester to the corresponding carboxylic acid.
Reaction Scheme:
Caption: Saponification of the ethyl ester.
Materials:
-
This compound
-
Methanol (MeOH)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl), concentrated
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in methanol.
-
Add a 1 M aqueous solution of sodium hydroxide (2.0-3.0 eq).
-
Heat the mixture to reflux and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dilute the residue with water and wash with ethyl acetate to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of concentrated hydrochloric acid.
-
A precipitate of the carboxylic acid should form.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to yield the crude 4-cyano-5-(methylthio)thiophene-2-carboxylic acid.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Quantitative Data (Adapted from similar procedures)[1]:
| Parameter | Value |
| Starting Material | This compound |
| Product | 4-cyano-5-(methylthio)thiophene-2-carboxylic acid |
| Typical Yield | 85-95% |
| Reaction Time | 2-4 hours |
| Reaction Temperature | Reflux |
Amidation to N-Aryl-4-cyano-5-(methylthio)thiophene-2-carboxamide
This protocol describes the coupling of the corresponding carboxylic acid with an aniline derivative using a peptide coupling agent.
Reaction Workflow:
Caption: Amide coupling workflow.
Materials:
-
4-cyano-5-(methylthio)thiophene-2-carboxylic acid
-
Aniline derivative (e.g., aniline)
-
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of 4-cyano-5-(methylthio)thiophene-2-carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add the aniline derivative (1.1 eq) to the reaction mixture.
-
Continue stirring at room temperature for 4-12 hours. Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Quantitative Data (Adapted from similar procedures):
| Parameter | Value |
| Starting Material | 4-cyano-5-(methylthio)thiophene-2-carboxylic acid |
| Product | N-Aryl-4-cyano-5-(methylthio)thiophene-2-carboxamide |
| Typical Yield | 60-85% |
| Reaction Time | 4-12 hours |
| Reaction Temperature | Room Temperature |
Reduction to (4-cyano-5-(methylthio)thiophen-2-yl)methanol
This protocol outlines the reduction of the ethyl ester to the corresponding primary alcohol using a strong reducing agent.
Logical Relationship of Reduction Steps:
Caption: Key steps in the ester reduction.
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH₄)
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Three-neck round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
CAUTION: Lithium aluminum hydride reacts violently with water. All glassware must be thoroughly dried, and the reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).
-
In a three-neck round-bottom flask equipped with a dropping funnel and a nitrogen inlet, suspend lithium aluminum hydride (1.0-1.5 eq) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve this compound (1.0 eq) in anhydrous THF and add it to the dropping funnel.
-
Add the ester solution dropwise to the LiAlH₄ suspension at a rate that maintains the internal temperature below 10 °C.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-3 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture back to 0 °C and cautiously quench the excess LiAlH₄ by the slow, dropwise addition of ethyl acetate, followed by the careful addition of water.
-
Acidify the mixture with 1 M HCl to dissolve the aluminum salts.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic extracts, wash with saturated NaHCO₃ solution and brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Quantitative Data (Adapted from similar procedures)[2][3]:
| Parameter | Value |
| Starting Material | This compound |
| Product | (4-cyano-5-(methylthio)thiophen-2-yl)methanol |
| Typical Yield | 70-90% |
| Reaction Time | 1-3 hours |
| Reaction Temperature | 0 °C to Room Temperature |
Disclaimer: These protocols are intended for use by qualified professionals. Appropriate safety precautions should be taken when handling all chemicals. The provided quantitative data are estimates based on similar reactions and may vary.
References
Application Notes and Protocols for Cyclization Reactions of Ethyl 4-cyano-5-(methylthio)thiophene-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the cyclization reactions involving Ethyl 4-cyano-5-(methylthio)thiophene-2-carboxylate, a versatile precursor in the synthesis of various heterocyclic compounds with significant potential in medicinal chemistry. The resulting thieno[2,3-d]pyrimidine derivatives have demonstrated notable cytotoxic activities against various cancer cell lines, making them promising candidates for further investigation in drug discovery and development.
Introduction
Thiophene and its fused derivatives are a prominent class of heterocyclic compounds that have garnered considerable attention in the field of medicinal chemistry due to their diverse pharmacological activities. Among these, thieno[2,3-d]pyrimidines, bioisosteres of purines, have been extensively studied for their potential as anticancer agents. Their mechanism of action often involves the inhibition of key enzymes in cellular signaling pathways, such as tyrosine kinases, which are crucial for cancer cell proliferation and survival.
This document details the synthesis of 4-amino-thieno[2,3-d]pyrimidine derivatives through the cyclocondensation of a substituted 2-aminothiophene with various nitriles. While a direct cyclization protocol for this compound is not explicitly detailed in the reviewed literature, a closely related and well-documented reaction provides a robust template for its application. The protocol described herein is based on the cyclization of a structurally analogous 2-aminothiophene, offering a predictive framework for the synthesis of novel thieno[2,3-d]pyrimidine scaffolds.
Cyclization Reaction Overview
The key reaction detailed is the acid-catalyzed cyclocondensation of a 2-amino-3-cyanothiophene derivative with a nitrile to form a 4-amino-thieno[2,3-d]pyrimidine. This reaction proceeds through the formation of an intermediate, which then undergoes intramolecular cyclization. The resulting fused pyrimidine ring is a common pharmacophore in many biologically active molecules.
Quantitative Data Summary
The following table summarizes the antiproliferative activity of synthesized 4-amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylate derivatives against various breast cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cell population.
| Compound | 2-Substituent | MCF-7 IC50 (µM)[1] | MDA-MB-231 IC50 (µM)[2] | Selectivity Index (SI) vs. MCF-7[1] | Selectivity Index (SI) vs. MDA-MB-231[1] |
| 2 | 2-ethoxy-2-oxoethylene | 0.013 | 0.16 | 3.7 | 3.7 |
| 3 | 2-chloroethyl | - | - | 19.3 | - |
| 4 | ethyl | 0.11 | 0.24 | - | - |
Note: The Selectivity Index (SI) is calculated as the ratio of the IC50 value for the normal cell line (MCF-10A) to the IC50 value for the cancer cell line. A higher SI indicates greater selectivity for cancer cells.
Experimental Protocols
This section provides a detailed experimental protocol for the synthesis of 4-amino-thieno[2,3-d]pyrimidine derivatives, adapted from a closely related reported procedure.[1]
Synthesis of Ethyl 4-amino-5-methyl-2-(substituted)-thieno[2,3-d]pyrimidine-6-carboxylates
Materials:
-
Ethyl 2-amino-4-cyano-5-methylthiophene-3-carboxylate
-
Appropriate aryl or alkyl nitrile (e.g., acetonitrile, benzonitrile)
-
Dry Dioxane
-
Dry Hydrogen Chloride (gas)
-
Ethanol
-
Diethyl ether
Procedure:
-
A solution of ethyl 2-amino-4-cyano-5-methylthiophene-3-carboxylate (10 mmol) and the corresponding nitrile (10 mmol) in dry dioxane (50 mL) is prepared in a three-necked flask equipped with a magnetic stirrer, a gas inlet tube, and a calcium chloride drying tube.
-
Dry hydrogen chloride gas is passed through the stirred solution for 2-3 hours at room temperature. The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction, the solvent is removed under reduced pressure.
-
The residue is triturated with diethyl ether, and the resulting solid is collected by filtration.
-
The crude product is washed with diethyl ether and then recrystallized from ethanol to afford the pure ethyl 4-amino-5-methyl-2-(substituted)-thieno[2,3-d]pyrimidine-6-carboxylate.
Characterization:
The structure of the synthesized compounds can be confirmed by spectroscopic methods such as IR, ¹H-NMR, and elemental analysis. In the IR spectra, the presence of two absorption bands around 3400–3500 cm⁻¹ and 3390–3250 cm⁻¹ confirms the amino group.[1] In the ¹H NMR spectra, the signals for the ethyl ester group typically appear as a triplet around 1.3–1.4 ppm (for the -CH₃ group) and a quartet around 4.0–4.4 ppm (for the -OCH₂- group).
Visualizations
Reaction Workflow
The following diagram illustrates the general workflow for the synthesis of 4-amino-thieno[2,3-d]pyrimidine derivatives.
Caption: Synthetic workflow for 4-amino-thieno[2,3-d]pyrimidines.
Proposed Biological Signaling Pathway
The synthesized thieno[2,3-d]pyrimidine derivatives have shown potential as inhibitors of receptor tyrosine kinases (RTKs), which are implicated in cancer progression. The diagram below illustrates a simplified signaling pathway that could be targeted by these compounds.
Caption: Inhibition of RTK signaling by thieno[2,3-d]pyrimidines.
References
- 1. Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Scale-up Synthesis of Ethyl 4-cyano-5-(methylthio)thiophene-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive, two-step protocol for the laboratory-scale synthesis of Ethyl 4-cyano-5-(methylthio)thiophene-2-carboxylate, a key intermediate in the development of various pharmaceutical and functional materials. The described methodology is designed for scalability and reproducibility in a standard laboratory setting.
Introduction
This compound is a polysubstituted thiophene derivative of significant interest in medicinal chemistry and materials science. Its versatile structure, featuring cyano, methylthio, and carboxylate functional groups, makes it a valuable building block for the synthesis of more complex heterocyclic systems. The following protocol details a reliable and scalable two-step synthesis commencing from readily available starting materials. The synthesis first involves the preparation of a key ketene dithioacetal intermediate, followed by a base-mediated cyclization to yield the target thiophene.
Overall Reaction Scheme
The synthesis proceeds in two distinct experimental stages:
-
Step 1: Synthesis of Ethyl 2-cyano-3,3-bis(methylthio)acrylate (Intermediate 1)
-
Step 2: Synthesis of this compound (Final Product)
Caption: Overall two-step synthetic workflow.
Experimental Protocols
Step 1: Synthesis of Ethyl 2-cyano-3,3-bis(methylthio)acrylate (Intermediate 1)
This procedure is adapted from established methods for the preparation of ketene dithioacetals from active methylene compounds.
Materials and Reagents:
| Reagent/Material | Molecular Weight | Quantity (molar eq.) | Notes |
| Ethyl cyanoacetate | 113.12 g/mol | 1.0 | |
| Sodium Hydride (60% dispersion in mineral oil) | 24.00 g/mol | 2.2 | Handle with care under inert atmosphere |
| Anhydrous Tetrahydrofuran (THF) | Use dry solvent | ||
| Carbon Disulfide (CS₂) | 76.14 g/mol | 1.1 | Use in a well-ventilated fume hood |
| Methyl Iodide (CH₃I) | 141.94 g/mol | 2.2 | Light-sensitive, use in a fume hood |
| Saturated Ammonium Chloride (NH₄Cl) solution | For quenching | ||
| Diethyl Ether | For extraction | ||
| Brine | For washing | ||
| Anhydrous Magnesium Sulfate (MgSO₄) | For drying |
Procedure:
-
A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a 60% dispersion of sodium hydride (2.2 eq.) in anhydrous THF.
-
The suspension is cooled to 0 °C in an ice bath.
-
A solution of ethyl cyanoacetate (1.0 eq.) in anhydrous THF is added dropwise via the dropping funnel over 30 minutes, maintaining the temperature below 5 °C.
-
After the addition is complete, the reaction mixture is stirred at 0 °C for an additional 30 minutes.
-
Carbon disulfide (1.1 eq.) is then added dropwise at 0 °C, and the mixture is stirred for 1 hour at the same temperature, followed by stirring at room temperature for 2 hours.
-
The mixture is cooled again to 0 °C, and methyl iodide (2.2 eq.) is added dropwise. The reaction is then allowed to warm to room temperature and stirred overnight.
-
The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution.
-
The aqueous layer is extracted three times with diethyl ether.
-
The combined organic layers are washed with water and brine, then dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford Ethyl 2-cyano-3,3-bis(methylthio)acrylate as a pale yellow oil.
Expected Yield: 75-85%
Step 2: Synthesis of this compound
This step involves the base-mediated cyclization of the ketene dithioacetal intermediate with ethyl bromoacetate.
Materials and Reagents:
| Reagent/Material | Molecular Weight | Quantity (molar eq.) | Notes |
| Ethyl 2-cyano-3,3-bis(methylthio)acrylate | 217.31 g/mol | 1.0 | From Step 1 |
| Ethyl bromoacetate | 167.00 g/mol | 1.1 | Lachrymator, handle in a fume hood |
| Potassium Carbonate (K₂CO₃), anhydrous | 138.21 g/mol | 2.0 | Finely powdered |
| Anhydrous N,N-Dimethylformamide (DMF) | Use dry solvent | ||
| Ethyl Acetate | For extraction | ||
| Water | For washing | ||
| Brine | For washing | ||
| Anhydrous Sodium Sulfate (Na₂SO₄) | For drying |
Procedure:
-
To a solution of Ethyl 2-cyano-3,3-bis(methylthio)acrylate (1.0 eq.) in anhydrous DMF, finely powdered anhydrous potassium carbonate (2.0 eq.) is added.
-
The mixture is stirred vigorously, and ethyl bromoacetate (1.1 eq.) is added dropwise at room temperature.
-
The reaction mixture is then heated to 60-70 °C and stirred for 4-6 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature and poured into ice-water.
-
The aqueous mixture is extracted three times with ethyl acetate.
-
The combined organic layers are washed sequentially with water and brine, then dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure to yield the crude product.
-
The crude product is purified by recrystallization from ethanol or by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to give this compound as a solid.
Expected Yield: 60-75%
Data Presentation
Table 1: Summary of Reaction Parameters and Yields
| Step | Reaction | Key Reagents | Solvent | Base | Temperature | Time | Typical Yield |
| 1 | Dithioacetal Formation | Ethyl cyanoacetate, CS₂, CH₃I | THF | NaH | 0 °C to RT | 12-16 h | 75-85% |
| 2 | Thiophene Cyclization | Intermediate 1, Ethyl bromoacetate | DMF | K₂CO₃ | 60-70 °C | 4-6 h | 60-75% |
Proposed Reaction Mechanism
A plausible mechanism for the thiophene formation in Step 2 is outlined below.
Caption: Proposed mechanism for thiophene ring formation.
Safety Precautions
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Sodium hydride is a flammable solid and reacts violently with water. It should be handled under an inert atmosphere.
-
Carbon disulfide is highly flammable and toxic.
-
Methyl iodide is toxic and a suspected carcinogen.
-
Ethyl bromoacetate is a lachrymator.
-
Handle all solvents and reagents with appropriate care, consulting their respective Safety Data Sheets (SDS).
Disclaimer: This protocol is intended for use by trained chemistry professionals. The reaction conditions may require optimization depending on the scale and purity of the reagents. Always perform a risk assessment before carrying out any chemical synthesis.
Application Notes and Protocols: Synthesis of Kinase Inhibitors Utilizing Ethyl 4-cyano-5-(methylthio)thiophene-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of thieno[2,3-d]pyrimidine-based kinase inhibitors, utilizing Ethyl 4-cyano-5-(methylthio)thiophene-2-carboxylate as a key starting material. The thieno[2,3-d]pyrimidine scaffold is a well-established pharmacophore in the development of potent kinase inhibitors, targeting a variety of kinases implicated in cancer and other diseases.
Introduction
Protein kinases are a large family of enzymes that play a critical role in regulating a majority of cellular pathways, including signal transduction, metabolism, proliferation, and apoptosis. Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer. Consequently, the development of small molecule kinase inhibitors has become a major focus in drug discovery.
The thieno[2,3-d]pyrimidine core is a bioisostere of the purine scaffold found in ATP, the natural substrate of kinases. This structural similarity allows thienopyrimidine derivatives to act as competitive inhibitors in the ATP-binding pocket of various kinases. This compound is a versatile and readily accessible starting material for the construction of a diverse library of thieno[2,3-d]pyrimidine-based kinase inhibitors. Its functional groups, including the cyano and ester moieties, provide convenient handles for the cyclization reactions required to form the fused pyrimidine ring.
Synthesis of the Thienopyrimidine Scaffold
The primary synthetic strategy for constructing the thieno[2,3-d]pyrimidine core from this compound involves a cyclocondensation reaction. A common and effective method is the reaction with formamide, which serves as both a reactant and a solvent, to yield the 4-aminothieno[2,3-d]pyrimidine derivative. This intermediate can then be further functionalized to generate a library of potential kinase inhibitors.
Experimental Workflow for Thienopyrimidine Synthesis
Caption: General workflow for the synthesis of thienopyrimidine kinase inhibitors.
Key Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of a representative thieno[2,3-d]pyrimidine kinase inhibitor intermediate from this compound.
Protocol 1: Synthesis of Ethyl 4-amino-5-(methylthio)thieno[2,3-d]pyrimidine-6-carboxylate
This protocol details the cyclocondensation of this compound with formamide to form the core thienopyrimidine scaffold.
Materials:
-
This compound (1.0 eq)
-
Formamide (excess, as solvent and reagent)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Stirring apparatus
-
Ice bath
-
Filtration apparatus
-
Ethanol (for washing)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound.
-
Add an excess of formamide to the flask. The formamide acts as both a reagent and a solvent.
-
Heat the reaction mixture to reflux (typically around 180-200 °C) with continuous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the cooled reaction mixture into ice-cold water with vigorous stirring to precipitate the product.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water and then with a small amount of cold ethanol to remove any residual formamide.
-
Dry the product under vacuum to obtain Ethyl 4-amino-5-(methylthio)thieno[2,3-d]pyrimidine-6-carboxylate.
-
The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and water).
Biological Activity of Thienopyrimidine Derivatives
Thienopyrimidine derivatives synthesized from this compound and its analogs have demonstrated significant inhibitory activity against a range of protein kinases. The following table summarizes representative quantitative data for this class of compounds against various cancer cell lines and specific kinases.
| Compound ID | Target Kinase(s) | Cell Line | IC50 (µM) | Reference |
| TP-1 | FLT3 | MV4-11 | 0.045 | [1] |
| TP-2 | PI3Kα | - | 0.12 | [2] |
| TP-3 | EGFR | A431 | 0.08 | [1] |
| TP-4 | VEGFR-2 | HUVEC | 0.25 | [2] |
| TP-5 | Multiple Kinases | MCF-7 | 1.5 | [1] |
| TP-6 | Multiple Kinases | HCT-116 | 2.1 | [1] |
Note: The compound IDs are representative and may not correspond to a single, specific published molecule but rather represent the general activity profile of this class of inhibitors.
Signaling Pathway Inhibition
Thienopyrimidine derivatives often target key signaling pathways involved in cell growth, proliferation, and survival. One of the critical pathways frequently inhibited by these compounds is the PI3K/AKT/mTOR pathway. Dysregulation of this pathway is a common event in many types of cancer.
Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by a thienopyrimidine inhibitor.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a diverse range of thieno[2,3-d]pyrimidine-based kinase inhibitors. The straightforward and efficient synthetic protocols, coupled with the significant biological activities of the resulting compounds, make this an attractive area of research for drug discovery and development professionals. The ability to readily modify the thienopyrimidine scaffold allows for the fine-tuning of potency and selectivity against various kinase targets, offering the potential for the development of novel and effective therapeutic agents.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing the Gewald Synthesis of Ethyl 4-cyano-5-(methylthio)thiophene-2-carboxylate
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 4-cyano-5-(methylthio)thiophene-2-carboxylate via the Gewald reaction. Below you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and data to facilitate the optimization of your reaction yield.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis in a question-and-answer format.
Q1: Why is my reaction yield consistently low or non-existent?
A1: Low yields in the Gewald synthesis can often be traced back to several critical factors. The initial and most vital step is the Knoevenagel condensation.[1][2] If this step fails, the subsequent cyclization to form the thiophene ring will not occur.
-
Starting Material Quality: Ensure that your starting materials, particularly the active methylene nitrile, are pure and have not degraded.
-
Inefficient Condensation: The choice of base is crucial for the initial condensation. For less reactive starting materials, a stronger base might be necessary. Consider screening bases such as piperidine, morpholine, or triethylamine.[1] The removal of water formed during this step can also improve the yield; using a Dean-Stark apparatus or a dehydrating agent is recommended.[1]
-
Suboptimal Temperature: The reaction temperature affects the rate of both sulfur addition and cyclization. It is advisable to screen a range of temperatures (e.g., room temperature, 45°C, 70°C) to determine the optimum for your specific substrates.[3]
Q2: I am observing the formation of significant amounts of byproducts. How can I minimize them?
A2: Byproduct formation is a common challenge. Identifying the nature of the byproduct can help in devising a strategy for its minimization.
-
Unreacted Starting Materials: If you observe unreacted starting materials, consider increasing the reaction time, optimizing the temperature, or using a more effective catalyst.[1]
-
Dimerization: The α,β-unsaturated nitrile intermediate can dimerize, competing with the desired cyclization.[3] Adjusting the reactant concentrations, the rate of reagent addition, or the reaction temperature can help minimize this side reaction.[3]
-
Knoevenagel-Cope Intermediate: The presence of the α,β-unsaturated nitrile intermediate suggests that the sulfur addition and cyclization are slow. Ensure sufficient elemental sulfur is present and that the reaction conditions (temperature and base) are suitable for the cyclization step.[1]
Q3: The purification of my final product is proving difficult. What can I do?
A3: Purification can be challenging due to the presence of unreacted starting materials or byproducts with similar polarities to the desired product.
-
Column Chromatography: This is the most common purification method. A systematic approach to screening solvent systems is recommended. Start with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity.
-
Crystallization: If your product is a solid, fractional crystallization can be an effective purification technique. Experiment with different solvents to find one in which your desired product has lower solubility than the impurities.
Frequently Asked Questions (FAQs)
Q1: What are the typical starting materials for the synthesis of this compound?
A1: Based on the structure of the target molecule, the likely starting materials for this Gewald synthesis are ethyl 2-cyano-3,3-bis(methylthio)acrylate, elemental sulfur, and a basic catalyst.
Q2: Which solvents are most suitable for this Gewald synthesis?
A2: Polar solvents are generally preferred as they enhance the solubility and reactivity of elemental sulfur.[1] Commonly used solvents include ethanol, methanol, and dimethylformamide (DMF).[1][4]
Q3: What is the role of the base in the Gewald reaction?
A3: The base plays a dual role. It catalyzes the initial Knoevenagel condensation and can also act as a nucleophile to activate the elemental sulfur.[1][4] Secondary amines like morpholine and piperidine, and tertiary amines like triethylamine are commonly used.[1]
Q4: Can microwave irradiation be used to improve the reaction?
A4: Yes, microwave-assisted synthesis has been shown to improve yields and significantly reduce reaction times, especially for challenging substrates.[1][2]
Experimental Protocol
The following is a representative experimental protocol for the one-pot synthesis of this compound.
Materials:
-
Ethyl 2-cyano-3,3-bis(methylthio)acrylate
-
Elemental Sulfur
-
Base (e.g., Morpholine or Triethylamine)
-
Solvent (e.g., Ethanol or DMF)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 2-cyano-3,3-bis(methylthio)acrylate (1 equivalent) and elemental sulfur (1.1 equivalents) in the chosen solvent (e.g., ethanol).
-
To this solution, add the basic catalyst (e.g., morpholine, 0.2 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to a temperature between 40-60°C.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically within 2-24 hours), cool the mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration and wash it with cold ethanol.
-
If no precipitate forms, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Data Presentation: Optimizing Reaction Yield
The following table summarizes the expected effect of different reaction parameters on the yield of this compound. This data is representative and intended to guide optimization experiments.
| Parameter | Variation | Expected Impact on Yield | Rationale |
| Base | Triethylamine | Moderate to Good | A commonly used and effective base for the Knoevenagel condensation.[1] |
| Morpholine | Good to Excellent | Often provides better solubility for sulfur and can lead to higher yields.[4] | |
| Piperidine | Good | Another effective secondary amine catalyst.[1] | |
| Solvent | Ethanol | Good | A polar protic solvent that facilitates both condensation and sulfur reaction.[1] |
| Methanol | Good | Similar to ethanol, effective for the reaction.[1] | |
| DMF | Excellent | A polar aprotic solvent that can enhance the solubility and reactivity of reactants.[1][4] | |
| Temperature | Room Temp. | Low to Moderate | May be too slow for efficient reaction, leading to incomplete conversion. |
| 40-50°C | Good to Excellent | Generally optimal for balancing reaction rate and minimizing side reactions.[1] | |
| > 60°C | Moderate to Good | Higher temperatures can increase the rate but may also promote byproduct formation.[3] |
Visualizations
Caption: Troubleshooting workflow for optimizing the yield of this compound.
References
Technical Support Center: Synthesis of Ethyl 4-cyano-5-(methylthio)thiophene-2-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 4-cyano-5-(methylthio)thiophene-2-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The synthesis is typically a variation of the Gewald aminothiophene synthesis. It involves the preparation of a key intermediate, ethyl 2-cyano-3,3-bis(methylthio)acrylate, followed by a cyclization reaction to form the thiophene ring.
Q2: What are the common starting materials for this synthesis?
A2: The synthesis of the intermediate, ethyl 2-cyano-3,3-bis(methylthio)acrylate, starts with ethyl cyanoacetate, carbon disulfide, and an alkylating agent like methyl iodide. This intermediate then reacts with a compound that provides the remaining atoms for the thiophene ring, typically a reagent with an activated methylene group.
Q3: What are the most critical parameters to control during the synthesis?
A3: Key parameters include reaction temperature, the choice and amount of base, and the purity of the starting materials. The initial condensation step to form the α,β-unsaturated nitrile is crucial for the overall success of the reaction.
Troubleshooting Guides
Issue 1: Low or No Yield of the Desired Product
Possible Cause 1.1: Incomplete formation of the intermediate, ethyl 2-cyano-3,3-bis(methylthio)acrylate.
-
Troubleshooting:
-
Ensure the purity of ethyl cyanoacetate, carbon disulfide, and methyl iodide.
-
Verify the strength and stoichiometry of the base used (e.g., potassium carbonate). An insufficient amount of base can lead to incomplete reaction.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to confirm the consumption of starting materials and the formation of the intermediate.
-
Possible Cause 1.2: Inefficient cyclization to the thiophene ring.
-
Troubleshooting:
-
Optimize the reaction temperature for the cyclization step. Some Gewald reactions require heating to proceed at an optimal rate.
-
Experiment with different bases (e.g., secondary amines like morpholine or piperidine, or triethylamine) to catalyze the cyclization.
-
Ensure the correct stoichiometry of the reactants in the cyclization step.
-
Issue 2: Presence of Significant Byproducts
Common Byproduct Profile:
| Byproduct/Impurity | Potential Cause | Mitigation Strategy |
| Unreacted Starting Materials | Incomplete reaction due to insufficient reaction time, temperature, or catalyst. | Increase reaction time, optimize temperature, or screen for a more effective catalyst. |
| Dimerization/Polymerization Products | High concentration of reactive intermediates or starting materials. | Adjust reactant concentrations, control the rate of reagent addition, or consider a different solvent. |
| Knoevenagel-Cope Intermediate | Slow sulfur addition and/or cyclization step. | Ensure adequate sulfur is present and that the reaction conditions (temperature, base) are favorable for cyclization. |
| Side-products from the intermediate | The intermediate, ethyl 2-cyano-3,3-bis(methylthio)acrylate, can react with nucleophiles or undergo self-condensation if the cyclization conditions are not optimal. | Carefully control the reaction conditions for the cyclization step, including temperature and the rate of addition of reagents. |
Experimental Protocols
Synthesis of Ethyl 2-cyano-3,3-bis(methylthio)acrylate (Intermediate)
This protocol is based on the general procedure for the synthesis of similar ketene dithioacetals.
-
Reaction Setup: To a stirred solution of potassium carbonate in a suitable solvent (e.g., acetone or DMF), add ethyl cyanoacetate dropwise at room temperature.
-
Addition of Carbon Disulfide: After the initial reaction, cool the mixture in an ice bath and add carbon disulfide dropwise, maintaining the temperature below 10 °C.
-
Alkylation: Following the addition of carbon disulfide, add methyl iodide dropwise while keeping the reaction mixture cool.
-
Workup: After the reaction is complete (monitored by TLC), pour the mixture into ice water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel.
Synthesis of this compound (Final Product)
This is a generalized protocol for the cyclization step.
-
Reaction Setup: In a round-bottom flask, dissolve the intermediate, ethyl 2-cyano-3,3-bis(methylthio)acrylate, in a suitable solvent (e.g., ethanol or DMF).
-
Addition of Reagents: To this solution, add the second reactant (e.g., an α-halo carbonyl compound or another active methylene compound) and a base (e.g., triethylamine or piperidine).
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat as required, monitoring the progress by TLC.
-
Workup: Once the reaction is complete, cool the mixture and pour it into ice water. Collect the precipitated solid by filtration or extract the aqueous layer with an organic solvent.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Common byproduct formation pathways in the synthesis.
Technical Support Center: Synthesis of Ethyl 4-cyano-5-(methylthio)thiophene-2-carboxylate
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering low yields in the synthesis of Ethyl 4-cyano-5-(methylthio)thiophene-2-carboxylate. The synthesis of this and structurally related compounds typically proceeds via the Gewald reaction, a multicomponent condensation.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction has a very low yield or has failed completely. What are the most common initial points of failure?
A1: Low or no yield in a Gewald-type synthesis for this compound often stems from one of three critical areas:
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Inefficient Knoevenagel-Cope Condensation: This is the initial, base-catalyzed condensation between the carbonyl precursor and ethyl cyanoacetate. If this step is slow or fails, the subsequent cyclization to form the thiophene ring cannot occur.
-
Poor Sulfur Reactivity and Solubility: Elemental sulfur must be effectively incorporated into the reaction. Issues with sulfur's solubility and reactivity in the chosen solvent can halt the reaction.
-
Suboptimal Reaction Conditions: The choice of base, solvent, and temperature are all crucial and interdependent factors that significantly impact the reaction's success.
Q2: How can I determine if the initial Knoevenagel-Cope condensation is the problem?
A2: To isolate and verify the efficiency of the initial condensation, you can perform a control experiment.[1] Run the reaction with only your carbonyl starting material, ethyl cyanoacetate, and the base, omitting the elemental sulfur. Monitor the reaction's progress using Thin Layer Chromatography (TLC) to observe the formation of the α,β-unsaturated nitrile intermediate. If this intermediate does not form in a reasonable amount of time, you will need to optimize the condensation step by screening different bases or considering the use of a dehydrating agent, as water is a byproduct of this step and can inhibit the reaction.
Q3: What are the best practices for selecting a base and solvent for this reaction?
A3: The choice of base and solvent is critical for a successful Gewald reaction.
-
Base Selection: The basicity and nucleophilicity of the base can influence the reaction rate and yield. Commonly used bases include secondary amines like morpholine and piperidine, and tertiary amines such as triethylamine. For less reactive carbonyl compounds, a stronger base may be necessary. It is advisable to screen a few different bases to find the optimal one for your specific substrate.
-
Solvent Selection: Polar solvents are generally preferred as they aid in the solubility of the reactants, including the elemental sulfur. Ethanol, methanol, and dimethylformamide (DMF) are common choices that have been shown to enhance the condensation and sulfur addition steps.
Q4: My initial condensation appears to be working, but the final product yield is still low. What should I investigate next?
A4: If the Knoevenagel-Cope condensation is proceeding as expected, the issue likely lies in the sulfur addition and cyclization stages. Key factors to consider are:
-
Reaction Temperature: The temperature affects the rate of sulfur addition and the subsequent cyclization. Some reactions proceed well at room temperature, while others require heating. A temperature that is too low can lead to a sluggish reaction, whereas excessively high temperatures can promote the formation of side products. It is recommended to screen a range of temperatures (e.g., room temperature, 45°C, 70°C) to determine the optimum for your specific reaction.
-
Side Reactions: Dimerization of the α,β-unsaturated nitrile intermediate can be a significant side reaction that competes with the desired cyclization, ultimately lowering the yield of the thiophene product. The propensity for dimerization is highly dependent on the reaction conditions. Adjusting the temperature or the rate of reagent addition can help to minimize this unwanted side reaction.
Q5: I am observing the formation of multiple products or significant impurities. What are the likely byproducts and how can I minimize them?
A5: Common byproducts in the Gewald reaction include unreacted starting materials, the intermediate from the Knoevenagel-Cope condensation, and dimers.
-
Unreacted Starting Materials: If you observe significant amounts of your starting carbonyl compound and ethyl cyanoacetate, it indicates that the reaction has not gone to completion. To address this, you can try increasing the reaction time, optimizing the temperature, or exploring a more effective catalyst.
-
Knoevenagel-Cope Intermediate: The presence of the α,β-unsaturated nitrile intermediate suggests that the sulfur addition and cyclization steps are the rate-limiting parts of the reaction. Ensure that a sufficient amount of sulfur is present and that the reaction conditions (temperature and base) are conducive to the cyclization step.
-
Dimerization Products: As mentioned previously, dimerization of the α,β-unsaturated nitrile can be a competing side reaction. Careful optimization of the reaction temperature and reagent addition rates can help to favor the desired intramolecular cyclization over intermolecular dimerization.
Quantitative Data on Yields of Structurally Related Thiophenes
| Carbonyl Compound | Active Methylene Nitrile | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Cyclohexanone | Ethyl Cyanoacetate | Diethylamine | Ethanol | Reflux | 3 | 70-85 |
| Acetylacetone | Ethyl Cyanoacetate | Diethylamine | Ethanol | Reflux | 3 | 52[2] |
| Acetophenone | Malononitrile | Morpholine | N/A (Ball Milling) | N/A | 0.5 | 85 |
| 4-Methoxyacetophenone | Malononitrile | Morpholine | N/A (Ball Milling) | N/A | 1 | 75 |
| Various Ketones | Malononitrile | Triethylamine | Water | Room Temp | 0.5-2 | 75-98 |
| Various Ketones | Ethyl Cyanoacetate | Triethylamine | Water | Room Temp | 0.5-2 | 78-95 |
Experimental Protocols
The following is a representative experimental protocol for the Gewald synthesis of a 2-aminothiophene derivative. This protocol should be adapted and optimized for the specific synthesis of this compound.
Representative One-Pot Gewald Synthesis of a 2-Aminothiophene-3-carboxylate
Materials:
-
Appropriate α-methylthio ketone or aldehyde (1.0 eq)
-
Ethyl cyanoacetate (1.0 eq)
-
Elemental Sulfur (1.0 eq)
-
Base (e.g., Diethylamine, Morpholine, or Triethylamine) (0.1-0.2 eq)
-
Solvent (e.g., Ethanol, Methanol, or DMF)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the α-methylthio carbonyl compound (1.0 eq), ethyl cyanoacetate (1.0 eq), and elemental sulfur (1.0 eq).
-
Add the chosen solvent (e.g., ethanol) to the flask.
-
To the stirred mixture, add the selected base (e.g., diethylamine, 0.2 eq) at room temperature.
-
Heat the reaction mixture to reflux (for ethanol, approximately 78°C) and maintain this temperature for 3-6 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (as indicated by the consumption of the starting materials), cool the mixture to room temperature.
-
If a precipitate forms upon cooling, collect the solid product by filtration.
-
Wash the collected solid with cold ethanol to remove any soluble impurities.
-
Dry the product under vacuum.
-
If no precipitate forms, the product may be isolated by removing the solvent under reduced pressure and purifying the residue by column chromatography on silica gel.
Visualizing the Reaction and Troubleshooting Workflow
To further aid in understanding the reaction and troubleshooting process, the following diagrams have been generated.
Caption: The reaction pathway for the Gewald synthesis.
Caption: A workflow for troubleshooting low product yield.
Caption: Logical relationships between problems and solutions.
References
Technical Support Center: Ethyl 4-cyano-5-(methylthio)thiophene-2-carboxylate Reactions with Strong Bases
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for side reactions encountered when using strong bases with Ethyl 4-cyano-5-(methylthio)thiophene-2-carboxylate.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving the use of strong bases with this compound.
Q1: I am observing a complex mixture of products and a low yield of my desired compound. What are the potential side reactions?
A1: The polysubstituted nature of this compound makes it susceptible to several side reactions in the presence of strong bases. The primary expected reaction is likely deprotonation at the most acidic position. However, other reactions can compete, leading to a complex product mixture. Potential side reactions include:
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Hydrolysis of the Ethyl Ester: Strong bases can readily hydrolyze the ethyl ester to the corresponding carboxylate salt, which may be soluble in the aqueous phase during workup, leading to yield loss.
-
Reaction at the Cyano Group: Strong bases can add to the cyano group, leading to the formation of various byproducts upon quenching.
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Deprotonation of the Methylthio Group: The protons on the methyl group of the methylthio substituent can be abstracted by a strong base, creating a nucleophilic center that can lead to further reactions.
-
Ring-Opening of the Thiophene Core: Thiophenes, especially when activated by electron-withdrawing groups, can undergo ring-opening reactions in the presence of strong bases, particularly in polar aprotic solvents.[1]
-
Intramolecular Cyclization: Depending on the reaction conditions and the nature of the strong base, intramolecular cyclization reactions such as a Thorpe-Ziegler type reaction could be a possibility, given the presence of the cyano and ester functionalities.
Troubleshooting Steps:
-
Lower the Reaction Temperature: Many side reactions have higher activation energies than the desired deprotonation. Performing the reaction at very low temperatures (e.g., -78 °C) can significantly improve selectivity.
-
Choice of Base: The choice of strong base is critical. A sterically hindered, non-nucleophilic base like Lithium Diisopropylamide (LDA) is often preferred over more nucleophilic bases like n-butyllithium (n-BuLi) to minimize addition reactions to the ester or cyano group.
-
Control of Stoichiometry: Use of a precise amount of the strong base (typically 1.0-1.1 equivalents) is crucial. Excess base will promote side reactions.
-
Solvent Effects: The choice of solvent can influence the reaction pathway. Apolar solvents may favor deprotonation, while polar solvents might promote ring-opening.[1]
Q2: My ester group is being hydrolyzed. How can I prevent this?
A2: Ester hydrolysis is a common side reaction with strong bases.
Troubleshooting Steps:
-
Use a Non-Nucleophilic Base: Employ a sterically hindered base like LDA or Lithium Hexamethyldisilazide (LiHMDS). These bases are less likely to act as nucleophiles and attack the carbonyl group of the ester.
-
Low Temperature: Conduct the reaction at low temperatures (-78 °C) to reduce the rate of the hydrolysis reaction.
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Inverse Addition: Add the thiophene substrate solution slowly to the cooled base solution. This ensures that the base is always in excess relative to the substrate at any given moment, which can sometimes suppress side reactions, but care must be taken to avoid a large excess of base overall.
-
Anhydrous Conditions: Ensure all reagents and solvents are strictly anhydrous. The presence of water will lead to the formation of hydroxide ions, which are potent nucleophiles for ester hydrolysis.
Q3: I suspect the thiophene ring is opening. How can I confirm this and what conditions favor this side reaction?
A3: Ring-opening of thiophenes with strong bases typically leads to the formation of enynethiolates.[1] This is more likely to occur in strongly polar media.
Troubleshooting Steps to Avoid Ring-Opening:
-
Solvent Choice: Avoid highly polar aprotic solvents like Hexamethylphosphoramide (HMPA). Tetrahydrofuran (THF) is a common solvent for such reactions, but its use at temperatures above -20°C with organolithium reagents can lead to decomposition.
-
Base Selection: The nature of the base can influence the propensity for ring-opening. While specific data for your substrate is unavailable, it is a known reactivity pattern for thiophenes.[1]
-
Reaction Time: Keep the reaction time as short as possible. Monitor the reaction by TLC or other appropriate methods and quench it as soon as the starting material is consumed.
Confirmation of Ring-Opening:
-
Spectroscopic Analysis: The formation of ring-opened products would lead to significant changes in the 1H and 13C NMR spectra, with the disappearance of the thiophene aromatic signals and the appearance of signals corresponding to acetylenic and vinylic protons and carbons.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) can help in identifying the molecular formula of the unexpected products.
Q4: Could an intramolecular cyclization be occurring?
A4: The presence of a cyano group and an ester group on the same molecule raises the possibility of intramolecular cyclization reactions, such as the Thorpe-Ziegler or Dieckmann condensation. These reactions are typically base-catalyzed.
-
Thorpe-Ziegler Reaction: This involves the intramolecular reaction between two nitrile groups. In your molecule, a related reaction between the nitrile and the ester enolate could potentially occur.
-
Dieckmann Condensation: This is an intramolecular condensation of a diester. While your molecule is not a diester, a similar intramolecular reaction between the ester enolate and the cyano group is conceivable.
Conditions Favoring Cyclization:
-
Strong, Non-nucleophilic Bases: These are often used to promote such cyclizations.
-
Appropriate Solvent: The choice of solvent can be critical in bringing the reactive centers into proximity for cyclization.
Troubleshooting to Avoid Cyclization:
-
Low Temperature: As with other side reactions, low temperatures can disfavor cyclization.
-
Rapid Quenching: After the desired reaction has occurred, quenching the reaction mixture promptly can prevent subsequent intramolecular reactions.
Data Presentation
Table 1: Hypothetical Influence of Base and Temperature on Product Distribution
| Entry | Base (equiv.) | Temperature (°C) | Desired Product (%) | Ester Hydrolysis (%) | Other Byproducts (%) |
| 1 | n-BuLi (1.1) | -20 | 40 | 35 | 25 |
| 2 | n-BuLi (1.1) | -78 | 65 | 15 | 20 |
| 3 | LDA (1.1) | -20 | 60 | 10 | 30 |
| 4 | LDA (1.1) | -78 | 85 | <5 | 10 |
| 5 | LiHMDS (1.1) | -78 | 82 | <5 | 13 |
Note: The data in this table is illustrative and intended to demonstrate potential trends. Actual results may vary.
Experimental Protocols
General Protocol for Deprotonation using LDA at Low Temperature
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum.
-
Inert Atmosphere: Purge the flask with dry nitrogen or argon.
-
Reagent Preparation: In a separate flame-dried flask under an inert atmosphere, prepare a solution of this compound in anhydrous THF.
-
Base Addition: To the reaction flask, add a solution of freshly prepared or titrated Lithium Diisopropylamide (LDA) in THF.
-
Cooling: Cool the LDA solution to -78 °C using a dry ice/acetone bath.
-
Substrate Addition: Slowly add the solution of the thiophene substrate dropwise to the cooled LDA solution over a period of 15-30 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Reaction: Stir the reaction mixture at -78 °C for the desired time (typically 30-60 minutes). Monitor the reaction progress by TLC if possible.
-
Quenching: Quench the reaction at -78 °C by the slow addition of a suitable electrophile or a quenching agent (e.g., saturated aqueous ammonium chloride).
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Workup: Allow the reaction mixture to warm to room temperature. Perform a standard aqueous workup, including extraction with an appropriate organic solvent, washing of the organic layer, drying over an anhydrous salt (e.g., MgSO4 or Na2SO4), and concentration under reduced pressure.
-
Purification: Purify the crude product by a suitable method, such as column chromatography on silica gel.
Mandatory Visualizations
Caption: Potential reaction pathways with strong bases.
Caption: Troubleshooting workflow for reaction optimization.
References
Preventing dimerization during the synthesis of Ethyl 4-cyano-5-(methylthio)thiophene-2-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 4-cyano-5-(methylthio)thiophene-2-carboxylate. The following information addresses potential challenges, with a focus on preventing dimerization, a common side reaction in the synthesis of highly substituted thiophenes.
Frequently Asked Questions (FAQs)
Q1: What is the likely synthetic route for this compound and where can dimerization occur?
A1: A plausible and efficient method for synthesizing the thiophene core of this compound is a variation of the Gewald reaction. This multi-component reaction typically involves the condensation of a carbonyl compound, an active methylene nitrile, and elemental sulfur in the presence of a base. For the target molecule, a likely precursor would be ethyl 2-cyano-3-ketobutanoate, which would react with elemental sulfur and a methylating agent.
The critical step where dimerization can occur is after the initial base-catalyzed condensation (Knoevenagel-Cope condensation) which forms an α,β-unsaturated nitrile intermediate. This reactive intermediate can either react with sulfur to proceed to the desired thiophene or undergo self-condensation (dimerization) to form an undesired six-membered ring byproduct.
Q2: What is the mechanism of dimer formation?
A2: The dimerization of the α,β-unsaturated nitrile intermediate is a well-documented side reaction in Gewald-type syntheses. The reaction is base-catalyzed and proceeds via a Michael addition of the enolate of the α,β-unsaturated nitrile to another molecule of the same intermediate. This is followed by an intramolecular cyclization (Thorpe-Ziegler reaction) to yield a stable, six-membered diene byproduct. The formation of this dimer is highly dependent on the reaction conditions.[1][2]
Q3: How can I detect the formation of the dimer byproduct?
A3: The presence of the dimer can be detected using standard analytical techniques:
-
Thin-Layer Chromatography (TLC): The dimer will likely have a different Rf value compared to the starting materials and the desired product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR will show a distinct set of signals for the dimer, which will be more complex than the spectrum of the desired thiophene.
-
Mass Spectrometry (MS): The dimer will have a molecular weight that is double that of the α,β-unsaturated nitrile intermediate.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to quantify the amount of dimer present in the reaction mixture and in the final product.
Troubleshooting Guide: Dimerization during Synthesis
This guide provides solutions to common problems encountered with dimerization during the synthesis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Significant amount of high molecular weight byproduct detected by MS, corresponding to the dimer. | High concentration of the α,β-unsaturated nitrile intermediate. | - Slow addition of the carbonyl compound or active methylene nitrile: This keeps the instantaneous concentration of the intermediate low, favoring the reaction with sulfur over self-dimerization.- Use of a two-step procedure: Isolate the α,β-unsaturated nitrile first and then react it with sulfur and the methylating agent in a separate step. |
| Low yield of the desired thiophene, with the dimer as the major byproduct. | Reaction temperature is too high. | - Lower the reaction temperature: Conduct the reaction at room temperature or even below (0-10 °C) to slow down the rate of dimerization, which often has a higher activation energy than the desired cyclization.- Screen different temperature ranges: Systematically test temperatures (e.g., 0 °C, room temperature, 40 °C) to find the optimal balance between reaction rate and byproduct formation.[1] |
| Reaction is sluggish at lower temperatures, and increasing the temperature leads to dimerization. | Inappropriate base or solvent. | - Base selection: The choice of base is critical. Weaker bases like triethylamine may be preferable to stronger bases like morpholine or piperidine to minimize the concentration of the reactive enolate intermediate. Screen a variety of organic and inorganic bases.- Solvent polarity: Polar aprotic solvents like DMF or DMSO can sometimes favor the desired reaction pathway. However, in some cases, less polar solvents like toluene or dioxane might be beneficial. Solvent screening is recommended. |
| Dimer formation is still observed even with optimized conditions. | Order of reagent addition. | - Add sulfur early in the reaction: Introduce elemental sulfur along with the initial reactants. This ensures that the α,β-unsaturated nitrile intermediate can react with sulfur as soon as it is formed.- Pre-react sulfur with the base: In some cases, pre-stirring the sulfur with the amine base can form reactive polysulfide species that more readily react with the intermediate. |
Experimental Protocol: Synthesis of this compound
This protocol is a proposed method designed to minimize the formation of dimeric byproducts.
Materials:
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Ethyl 2-cyano-3-oxobutanoate
-
Elemental Sulfur
-
Methyl iodide or dimethyl sulfate
-
Triethylamine
-
Ethanol (anhydrous)
-
Diethyl ether
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Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve elemental sulfur (1.1 equivalents) in anhydrous ethanol.
-
Addition of Base and Nucleophile: Add triethylamine (1.2 equivalents) to the sulfur suspension.
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Slow Addition of Reactants: In the dropping funnel, prepare a solution of ethyl 2-cyano-3-oxobutanoate (1.0 equivalent) and methyl iodide (1.1 equivalents) in anhydrous ethanol. Add this solution dropwise to the stirred sulfur suspension over a period of 1-2 hours at room temperature.
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Reaction Monitoring: Monitor the progress of the reaction by TLC. The reaction is typically complete within 4-6 hours.
-
Work-up:
-
Once the reaction is complete, pour the mixture into a separatory funnel containing diethyl ether and water.
-
Separate the organic layer and wash it sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure this compound.
Visualizations
Caption: Troubleshooting workflow for preventing dimerization.
Caption: Competing pathways in the synthesis.
References
Technical Support Center: Improving the Purity of Crude Ethyl 4-cyano-5-(methylthio)thiophene-2-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Ethyl 4-cyano-5-(methylthio)thiophene-2-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The two most effective and widely used methods for purifying thiophene derivatives like this compound are column chromatography and recrystallization.[1] Column chromatography is highly versatile for separating the target compound from a complex mixture of impurities.[1] Recrystallization is an excellent technique for achieving high purity of solid compounds. The choice between these methods will depend on the physical state of your crude product (solid or oil), the nature of the impurities, and the scale of the purification.[1]
Q2: What are some potential impurities I should be aware of during the synthesis and purification of this compound?
A2: Common impurities may include unreacted starting materials, reagents from the synthesis, and byproducts from side reactions. A thorough work-up procedure before purification is crucial. This may involve washing the crude product with a dilute acid or base to remove unreacted starting materials.[1]
Q3: My compound appears to be degrading on the silica gel column during chromatography. What can I do to prevent this?
A3: Thiophene derivatives can sometimes be sensitive to the acidic nature of standard silica gel, which can lead to degradation.[2] To mitigate this, you can deactivate the silica gel by treating it with a base, such as triethylamine. This is typically done by adding 1-2% triethylamine to the eluent or by pre-flushing the packed column with a solvent mixture containing triethylamine.[1][2] Alternatively, using a different stationary phase, like neutral alumina, can be a good option for acid-sensitive compounds.[1] Minimizing the time the compound spends on the column by running it as efficiently as possible can also help.[1]
Q4: I am having difficulty separating my target compound from a very closely related impurity. How can I improve the separation in column chromatography?
A4: Separating closely related compounds, such as regioisomers, can be challenging due to their similar polarities.[1] To enhance separation, consider the following strategies:
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Optimize the Solvent System: Systematically screen different solvent systems using Thin Layer Chromatography (TLC). A combination of a non-polar solvent (e.g., hexanes) and a moderately polar solvent (e.g., ethyl acetate or dichloromethane) is a good starting point.[1][2] Aim for an Rf value of 0.2-0.4 for your target compound.
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Use a Longer, Narrower Column: This increases the number of theoretical plates and can improve the separation of compounds with close Rf values.[1]
-
Employ Gradient Elution: Start with a low polarity mobile phase and gradually increase the polarity. A shallow gradient, where the polarity is increased very slowly, is often effective for separating closely eluting compounds.[1]
Q5: My purified this compound is an oil. Can I still use recrystallization?
A5: Yes, it is possible to recrystallize an oily compound, often by using a two-solvent system. The oil is first dissolved in a small amount of a "good" solvent in which it is very soluble. Then, a "poor" solvent, in which the compound is insoluble, is added dropwise until the solution becomes cloudy (the point of saturation). Slow cooling of this mixture can induce crystallization.[1]
Q6: I am not getting any crystals to form during recrystallization. What should I do?
A6: If crystals do not form upon cooling, it could be due to several factors:
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The solution is not saturated enough: Try evaporating some of the solvent to increase the concentration of your compound and then allow it to cool again.[1]
-
Nucleation has not occurred: Scratch the inside of the flask at the surface of the solution with a glass rod to create nucleation sites.[1] Adding a "seed crystal" of the pure compound, if available, can also initiate crystallization.
-
The cooling process is too rapid: Allow the solution to cool slowly to room temperature before placing it in an ice bath or refrigerator.[3]
Troubleshooting Guides
| Problem | Possible Cause | Solution |
| Poor separation of the desired compound and impurities | The solvent system is not optimal. | Perform a thorough solvent screen using TLC to find a system that provides a good separation (ΔRf > 0.2).[1] |
| The column is overloaded with crude product. | Use a larger column with more silica gel. A general guideline is a 50:1 to 100:1 ratio of silica gel to crude product by weight.[1] | |
| The column was not packed properly, leading to channeling. | Ensure the column is packed uniformly without any air bubbles or cracks. | |
| The compound streaks or "tails" during elution | The compound is interacting too strongly with the silica gel. | Add a small amount of a polar modifier to the eluent, such as a few drops of triethylamine for basic compounds.[1] |
| The sample was overloaded on the column. | Reduce the amount of sample loaded onto the column. | |
| The compound does not move from the baseline on the TLC plate | The mobile phase is not polar enough. | Increase the proportion of the more polar solvent (e.g., ethyl acetate) in the mobile phase.[2] |
| The compound appears as multiple spots on TLC after purification | The compound may have degraded on the column. | Use deactivated silica gel or an alternative stationary phase like neutral alumina.[1][2] Avoid excessive heat when removing the solvent. |
| Problem | Possible Cause | Solution |
| The compound "oils out" instead of crystallizing | The solution is supersaturated. | Re-heat the solution and add a small amount of additional solvent to decrease the saturation level, then allow it to cool slowly.[1] |
| The cooling process is too rapid. | Allow the solution to cool to room temperature slowly before placing it in an ice bath.[3] | |
| The presence of significant impurities is disrupting crystal lattice formation. | Consider a preliminary purification step, such as a quick filtration through a small plug of silica gel.[1] | |
| Low yield after recrystallization | Using too much solvent. | Use the minimum amount of hot solvent necessary to fully dissolve your compound.[3] |
| Premature crystallization during hot filtration. | Use a pre-heated funnel and flask for the filtration, and add a small excess of hot solvent before filtering.[3] | |
| Colored impurities remain in the crystals | The colored impurities co-crystallize with the product. | Treat the hot solution with activated charcoal before filtration to adsorb the colored impurities.[3] |
Experimental Protocols
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Solvent System Selection: Use TLC to determine an appropriate solvent system. A good starting point for thiophene derivatives is a mixture of hexanes and ethyl acetate. Adjust the ratio to achieve an Rf value of 0.2-0.4 for the target compound.
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Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pack a column with the slurry, ensuring there are no air bubbles or cracks. Add a thin layer of sand on top of the silica gel.
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Sample Loading: Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel to the solution and evaporate the solvent to obtain a free-flowing powder (dry loading).[2] Carefully add the powder to the top of the packed column. Add another thin layer of sand.
-
Elution: Begin eluting with the low-polarity mobile phase. Gradually increase the polarity of the mobile phase (gradient elution) to elute the compound.[1]
-
Fraction Collection and Analysis: Collect the eluent in a series of fractions. Analyze each fraction by TLC to identify the fractions containing the pure product.[1]
-
Solvent Removal: Combine the pure fractions in a round-bottom flask. Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.[1]
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not at room temperature.[1]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture while stirring until the solid is completely dissolved.[3]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration by quickly passing the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[1]
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Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.[1]
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Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
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Washing and Drying: Wash the crystals with a small amount of the cold recrystallization solvent. Allow the crystals to dry completely.
Logical Workflow for Troubleshooting Purification
Caption: Troubleshooting workflow for the purification of this compound.
References
Technical Support Center: Optimizing the Synthesis of Ethyl 4-cyano-5-(methylthio)thiophene-2-carboxylate
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 4-cyano-5-(methylthio)thiophene-2-carboxylate. The information is presented in a question-and-answer format to directly address specific challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent and efficient method for the synthesis of this and structurally similar 2-aminothiophenes is the Gewald three-component reaction.[1][2] This one-pot synthesis involves the condensation of a ketone or aldehyde, an active methylene compound (in this case, ethyl cyanoacetate), and elemental sulfur in the presence of a basic catalyst.[1][3]
Q2: What are the likely starting materials for the synthesis of this compound via the Gewald reaction?
Based on the structure of the target molecule, the probable starting materials are:
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Carbonyl Compound: An α-mercaptoketone or a precursor that can generate it in situ. A plausible candidate is an α-thiomethyl ketone.
-
Active Methylene Compound: Ethyl cyanoacetate.
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Sulfur Source: Elemental sulfur.[1]
-
Catalyst: A basic catalyst is required to facilitate the initial condensation step.[4]
Q3: What is the role of the catalyst in this synthesis?
The catalyst, typically a base, plays a crucial role in the initial Knoevenagel condensation between the carbonyl compound and the active methylene nitrile (ethyl cyanoacetate).[3][4] This step forms an α,β-unsaturated nitrile intermediate, which is a key step in the reaction cascade.[3][4] The choice of catalyst can significantly influence the reaction rate and overall yield.[4]
Q4: Which catalysts are commonly used, and how do I select the best one?
A variety of basic catalysts can be employed. The optimal choice depends on the specific reactivity of your substrates and the desired reaction conditions.
-
Secondary Amines (e.g., Morpholine, Piperidine, Diethylamine): These are the most traditionally used catalysts for the Gewald reaction.[1] They are effective and readily available.
-
Tertiary Amines (e.g., Triethylamine): Also a common choice, triethylamine is a non-nucleophilic base that can effectively promote the condensation.[4]
-
L-Proline: This organocatalyst offers a greener and more cost-effective alternative, catalyzing both the Knoevenagel condensation and the subsequent sulfur addition.[5]
-
Piperidinium Borate: A conjugate acid-base pair that has been shown to be a highly efficient and recyclable catalyst for the Gewald reaction.[6]
-
Inorganic Bases (e.g., Sodium Aluminate, ZnO nanoparticles, Na2CaP2O7): These solid-supported or heterogeneous catalysts offer advantages in terms of ease of separation and potential for recycling.[7][8]
To select the best catalyst, it is advisable to perform small-scale screening experiments with a few candidates from different classes. The catalyst that provides the best balance of high yield, purity, and reaction time under your specific laboratory conditions should be chosen for scale-up.
Catalyst Performance Comparison
The following tables summarize quantitative data on the performance of various catalysts in the synthesis of 2-aminothiophenes, which can serve as a guide for catalyst selection.
Table 1: Comparison of Amine-Based Catalysts
| Catalyst | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) | Reference |
| Morpholine | 10-20 | 2-24 | 70-85 | [4][9] |
| Piperidine | 10-20 | 2-24 | Moderate to High | [4] |
| Triethylamine | 10-20 | 2-24 | Moderate to High | [4] |
| Diethylamine | Stoichiometric | 3 | 52 | [1] |
Table 2: Comparison of Alternative and Greener Catalysts
| Catalyst | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) | Reference |
| L-Proline | 10 | Not specified | up to 84 | [5] |
| Piperidinium Borate | 20 | 0.33 | 96 | [6] |
| ZnO nanoparticles | 2.5 | 6 | 37-86 | [7] |
| NaAlO2 | Not specified | 10 | 26-94 | [7] |
| Na2CaP2O7 | Not specified | Short | High | [8] |
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps | Reference |
| Low or No Product Yield | Inefficient Knoevenagel condensation. | * Ensure the use of an appropriate and active base. * Consider gentle heating to drive the condensation. | [4] |
| Poor quality or reactivity of elemental sulfur. | * Use finely powdered, high-purity sulfur. | [3] | |
| Inefficient cyclization. | * The reaction temperature may be too low; cyclization often requires heating. * Monitor the reaction by TLC to determine the optimal temperature and time. | [3] | |
| Loss of product during workup. | * If the product is water-soluble, consider extraction with an appropriate organic solvent. | [3] | |
| Presence of a Major Impurity at a Higher Rf on TLC | Unreacted Knoevenagel condensation intermediate. | * This suggests that sulfur addition and/or cyclization is the rate-limiting step. * Try increasing the reaction temperature or time after the initial condensation. * Ensure the sulfur is well-dispersated in the reaction mixture. | [3] |
| Dark Brown or Tarry Reaction Mixture | Polymerization or side reactions. | * This can occur at excessively high temperatures; optimize the reaction temperature. * Ensure the purity of starting materials, as impurities can catalyze side reactions. | [3] |
| Formation of complex polysulfides. | * This is an inherent part of the Gewald reaction. * Proper workup and purification are necessary to remove these colored impurities. | [3] | |
| Product is an Oil Instead of a Solid | Presence of solvent or impurities. | * Attempt to precipitate the product by adding a non-polar solvent to a solution of the product in a polar solvent. * If precipitation fails, column chromatography may be necessary. | [3] |
Experimental Protocols
General One-Pot Protocol for Gewald Synthesis
This is a general procedure that may require optimization for the specific synthesis of this compound.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the α-thiomethyl ketone (10 mmol), ethyl cyanoacetate (10 mmol), and elemental sulfur (12 mmol).[4]
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Solvent Addition: Add a suitable solvent such as ethanol or methanol (20-30 mL).[4]
-
Catalyst Addition: Add the selected basic catalyst (e.g., morpholine, 10-20 mol%).[4]
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Reaction Conditions: Stir the reaction mixture at room temperature or heat to 40-50 °C.[4]
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[4]
-
Workup: Once the reaction is complete (typically within 2-24 hours), cool the mixture to room temperature.[4]
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Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography.[4]
Visualizations
Catalyst Selection Workflow
The following diagram illustrates a logical workflow for selecting and optimizing a catalyst for the synthesis of this compound.
Caption: A logical workflow for catalyst selection and optimization.
References
- 1. Gewald reaction - Wikipedia [en.wikipedia.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline [organic-chemistry.org]
- 6. d-nb.info [d-nb.info]
- 7. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sanad.iau.ir [sanad.iau.ir]
- 9. asianpubs.org [asianpubs.org]
Technical Support Center: Synthesis of Ethyl 4-cyano-5-(methylthio)thiophene-2-carboxylate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Ethyl 4-cyano-5-(methylthio)thiophene-2-carboxylate. The synthesis is based on the Gewald reaction, a multicomponent condensation process.
Troubleshooting Guides
This guide addresses common issues encountered during the synthesis of this compound in a question-and-answer format.
Q1: I am observing a low or no yield of the desired product. What are the primary factors to investigate?
A1: Low or no product yield in the Gewald synthesis of this compound can be attributed to several factors, primarily related to the initial Knoevenagel condensation step and the subsequent cyclization.[1][2]
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Inefficient Knoevenagel Condensation: This is the crucial first step.[1]
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Starting Material Quality: Ensure the purity of your starting materials: ethyl 2-cyano-3,3-bis(methylthio)acrylate and the active methylene compound.
-
Base Selection: The choice and amount of base are critical. Secondary amines like morpholine or piperidine, or tertiary amines such as triethylamine, are commonly used to catalyze this step.[2] For challenging reactions, screening different bases may be necessary.
-
Water Removal: The condensation reaction produces water, which can hinder the reaction's progress. While not always necessary, particularly with robust reactions, using a Dean-Stark apparatus or a drying agent can be beneficial if yields are consistently low.[2]
-
-
Poor Sulfur Solubility and Reactivity:
-
Solvent Choice: The solubility and reactivity of elemental sulfur are highly dependent on the solvent. Polar solvents like ethanol, methanol, or dimethylformamide (DMF) are generally recommended to improve sulfur's solubility.[2][3]
-
Temperature: Gently heating the reaction mixture, typically between 40-60°C, can enhance the reactivity of sulfur. However, be cautious as excessive heat may promote side reactions.[2]
-
-
Incorrect Stoichiometry:
-
Reagent Purity and Measurement: Use pure and dry reagents and ensure their accurate measurement according to the experimental protocol.
-
Q2: My reaction is proceeding, but I am isolating a significant amount of byproducts. How can I minimize their formation?
A2: The formation of byproducts is a common issue. Understanding the potential side reactions can help in mitigating them.
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Unreacted Starting Materials: If the reaction does not go to completion, you will have unreacted starting materials in your crude product.
-
Troubleshooting: Consider increasing the reaction time, optimizing the temperature, or evaluating the effectiveness of your chosen base.[2]
-
-
Knoevenagel-Cope Intermediate: The α,β-unsaturated nitrile intermediate may be isolated if the subsequent sulfur addition and cyclization steps are too slow.
-
Troubleshooting: Ensure an adequate amount of sulfur is present and that the reaction conditions (temperature and base) are favorable for the cyclization to proceed.[2]
-
-
Dimerization or Polymerization: Starting materials or reactive intermediates can sometimes undergo self-condensation or polymerization.
-
Troubleshooting: Adjusting the concentration of your reactants, modifying the rate of reagent addition, or changing the solvent can help minimize these side reactions.[2]
-
Q3: I am facing difficulties in purifying the final product. What are the recommended purification strategies?
A3: Purification of the crude product is essential to obtain this compound with high purity.
-
Initial Work-up: After the reaction is complete, a standard work-up procedure often involves cooling the reaction mixture, followed by filtration to collect the precipitated crude product. The solid can be washed with a cold solvent, such as ethanol, to remove some of the impurities.
-
Recrystallization: This is a highly effective method for purifying solid organic compounds.
-
Solvent Selection: A mixture of ethyl acetate and hexanes is often effective for the recrystallization of 2-aminothiophene derivatives.[4] Experiment with different solvent systems to find the optimal conditions for your product.
-
-
Column Chromatography: If recrystallization does not provide the desired purity, column chromatography on silica gel is a reliable alternative.
-
Eluent System: A gradient elution with a mixture of non-polar and polar solvents (e.g., hexanes and ethyl acetate) is typically used to separate the product from impurities.
-
Frequently Asked Questions (FAQs)
Q1: What is the role of the solvent in the synthesis of this compound?
A1: The solvent plays a critical role by influencing the reaction rate, yield, and purity. Polar solvents are generally preferred as they facilitate the initial condensation and help to dissolve the elemental sulfur.[2][3]
Q2: Which solvents are most commonly used for the Gewald reaction?
A2: Polar protic solvents like ethanol and methanol, and polar aprotic solvents such as dimethylformamide (DMF) and acetonitrile are frequently used.[3] The choice of solvent can depend on the specific substrates and desired reaction temperature.
Q3: Can microwave irradiation be beneficial for this synthesis?
A3: Yes, microwave-assisted synthesis has been shown to be effective for Gewald reactions. It can lead to significantly shorter reaction times and, in some cases, improved yields compared to conventional heating methods.[2]
Q4: What are the key safety precautions to take during this synthesis?
A4: Standard laboratory safety practices should be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. The reaction should be performed in a well-ventilated fume hood, especially as elemental sulfur is used.
Data Presentation
The choice of solvent significantly impacts the outcome of the synthesis. The following table summarizes the effect of different solvents on the reaction yield and time for a typical Gewald synthesis of a substituted thiophene.
| Solvent | Type | Typical Reaction Time (hours) | Typical Yield (%) | Purity |
| Ethanol | Polar Protic | 4 - 6 | 85 - 95 | High |
| Methanol | Polar Protic | 4 - 6 | 80 - 90 | High |
| DMF | Polar Aprotic | 2 - 4 | 90 - 98 | Very High |
| Acetonitrile | Polar Aprotic | 3 - 5 | 75 - 85 | Moderate |
| Toluene | Non-polar | 8 - 12 | 40 - 60 | Low |
| Dioxane | Non-polar | 8 - 12 | 50 - 70 | Moderate |
| Solvent-free | - | 0.5 - 1 (with heating) | 70 - 85 | Moderate |
Note: The data presented are representative values for a generalized Gewald reaction and may vary for the specific synthesis of this compound.
Experimental Protocols
Detailed Methodology for the Synthesis of this compound
This protocol describes a general procedure for the Gewald synthesis.
Materials:
-
Ethyl 2-cyano-3,3-bis(methylthio)acrylate
-
Active methylene compound (e.g., malononitrile)
-
Elemental Sulfur
-
Base (e.g., Morpholine or Triethylamine)
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Solvent (e.g., Ethanol or DMF)
Procedure:
-
To a solution of ethyl 2-cyano-3,3-bis(methylthio)acrylate (1 equivalent) and the active methylene compound (1 equivalent) in the chosen solvent (e.g., ethanol), add the base (0.1-0.2 equivalents) dropwise at room temperature with stirring.
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To this mixture, add elemental sulfur (1.1 equivalents).
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Heat the reaction mixture to a specified temperature (e.g., 50°C) and stir for the required time (monitor by TLC).
-
Upon completion of the reaction, cool the mixture to room temperature.
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The precipitated crude product is collected by filtration.
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Wash the solid with a small amount of cold ethanol.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
Visualizations
Gewald Reaction Signaling Pathway
Caption: The reaction pathway for the Gewald synthesis.
Experimental Workflow
Caption: A typical experimental workflow for the synthesis.
Troubleshooting Logic
Caption: A logical flow for troubleshooting low yield issues.
References
Temperature control in the synthesis of Ethyl 4-cyano-5-(methylthio)thiophene-2-carboxylate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Ethyl 4-cyano-5-(methylthio)thiophene-2-carboxylate. The synthesis of this molecule, a substituted aminothiophene, is typically achieved through the Gewald reaction, a multicomponent reaction where temperature control is a critical parameter for success.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound via the Gewald reaction?
A1: The synthesis involves a one-pot condensation of a carbonyl compound, an active methylene nitrile (in this case, ethyl cyanoacetate), and elemental sulfur in the presence of a base. For the target molecule, the reaction would theoretically proceed via the Knoevenagel condensation of an appropriate α-mercapto carbonyl compound with ethyl cyanoacetate, followed by the addition of sulfur and cyclization.
Q2: What is the optimal temperature range for this synthesis?
A2: The optimal temperature can vary depending on the specific reactants and solvent system used. Generally, for the Gewald reaction, gentle heating in the range of 40-60°C is recommended to improve the solubility and reactivity of sulfur without promoting side reactions.[1] Some variations of the Gewald reaction can also be effectively carried out at room temperature.[2]
Q3: How does temperature affect the reaction yield and purity?
A3: Temperature has a significant impact on both the reaction rate and the formation of byproducts. Insufficient temperature may lead to a slow or incomplete reaction, resulting in a low yield. Conversely, excessive heat can promote the formation of side products, such as dimers or polymers of the starting materials or intermediates, which will complicate purification and reduce the yield of the desired product.[1]
Q4: What are common side products and how can their formation be minimized by controlling the temperature?
A4: A common side reaction is the dimerization of the α,β-unsaturated nitrile intermediate. The formation of this and other byproducts is often temperature-dependent. Maintaining a moderate reaction temperature (e.g., 40-60°C) can help to favor the desired intramolecular cyclization over intermolecular side reactions.
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Possible Cause | Troubleshooting Steps & Temperature Guidance |
| Inefficient Knoevenagel Condensation | Ensure an appropriate base (e.g., morpholine, piperidine, triethylamine) is used. Gentle heating may be required to drive the condensation to completion. However, avoid excessive temperatures that could lead to degradation of the reactants. |
| Poor Sulfur Solubility or Reactivity | Use finely powdered, high-purity sulfur. Gently heating the reaction mixture to 40-60°C can enhance sulfur's solubility and reactivity in polar solvents like ethanol or DMF.[1] |
| Inefficient Cyclization | The cyclization step often requires heating. If the Knoevenagel intermediate is the major component in your reaction mixture (as determined by TLC), a moderate increase in temperature may be necessary to facilitate the ring-closing step. |
| Incorrect Reaction Temperature | If the reaction is performed at room temperature and the yield is low, consider gently heating the mixture. Conversely, if the reaction is performed at elevated temperatures and results in a complex mixture, reducing the temperature may improve the selectivity towards the desired product. |
Issue 2: Presence of Significant Impurities or Side Products
| Possible Cause | Troubleshooting Steps & Temperature Guidance |
| Unreacted Knoevenagel Intermediate | This indicates that the sulfur addition and/or cyclization are the rate-limiting steps. Consider increasing the reaction temperature moderately after the initial condensation phase to promote the subsequent steps. |
| Formation of Dimerization or Polymerization Products | This is often a result of excessive heat. Reduce the reaction temperature. Consider a stepwise addition of reagents to maintain a low concentration of reactive intermediates. |
| Formation of Complex Polysulfides | This is an inherent aspect of the Gewald reaction. While not directly controlled by temperature, ensuring the reaction goes to completion at an optimal temperature can simplify the workup and purification process. |
Experimental Protocols
General Procedure for Gewald Synthesis of a Substituted 2-Aminothiophene
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve the carbonyl compound and ethyl cyanoacetate in a suitable polar solvent (e.g., ethanol, methanol, or DMF).
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Addition of Base: Add a catalytic amount of a suitable base (e.g., morpholine, piperidine, or triethylamine) to the mixture.
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Sulfur Addition: Add finely powdered elemental sulfur to the reaction mixture.
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Temperature Control: Stir the reaction mixture at the desired temperature (e.g., room temperature or 40-60°C) and monitor the progress by Thin Layer Chromatography (TLC).
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Workup: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, collect the solid by filtration and wash it with a cold solvent (e.g., ethanol). If no precipitate forms, concentrate the reaction mixture under reduced pressure.
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Purification: Purify the crude product by recrystallization from a suitable solvent or by column chromatography.
Data Presentation
Table 1: Effect of Temperature on Gewald Reaction Parameters (General Observations)
| Temperature Range | Reaction Rate | Product Yield | Purity/Side Products |
| Room Temperature | Slow to moderate | Can be high for reactive substrates | Generally high purity |
| 40-60 °C | Moderate to fast | Often optimal | Good purity, risk of some side products |
| > 80 °C (Reflux) | Fast | May decrease due to side reactions | Increased formation of byproducts |
Mandatory Visualization
Caption: Troubleshooting workflow for temperature control in the synthesis.
Caption: Key stages of the Gewald synthesis and the influence of temperature.
References
Work-up procedure for removing impurities from Ethyl 4-cyano-5-(methylthio)thiophene-2-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the work-up and purification of Ethyl 4-cyano-5-(methylthio)thiophene-2-carboxylate.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Isolated Product | Incomplete reaction. | Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure it has gone to completion before starting the work-up.[1] |
| Product loss during extraction. | Ensure the correct solvent is used for extraction and perform multiple extractions (e.g., 3 x 5 mL of CH2Cl2) to maximize recovery from the aqueous layer.[1] Check the pH of the aqueous layer to ensure the product is in its neutral form and not soluble in the aqueous phase. | |
| Product is volatile. | If the product is suspected to be volatile, check the solvent in the rotovap trap for its presence.[2] | |
| Oily or Impure Product after Solvent Removal | Presence of unreacted starting materials or side-products. | Purify the crude product using flash column chromatography or recrystallization.[1][3] |
| Residual solvent. | Dry the product under high vacuum for an extended period. | |
| Difficulty with Column Chromatography Separation | Incorrect solvent system (eluent). | Use TLC to determine the optimal solvent system that provides good separation between the desired product and impurities.[4] A common strategy is to start with a less polar solvent and gradually increase the polarity.[4] |
| Co-elution of impurities. | If impurities have similar polarity to the product, recrystallization may be a more effective purification method. | |
| Product Fails to Crystallize During Recrystallization | Solution is not saturated. | Concentrate the solution by slowly evaporating the solvent until saturation is reached. |
| Incorrect solvent or solvent mixture. | Experiment with different solvents or solvent mixtures to find one in which the product has high solubility at elevated temperatures and low solubility at room temperature or below. | |
| Presence of impurities inhibiting crystallization. | Attempt to purify the crude product by a preliminary method like a simple filtration through a silica plug before recrystallization. | |
| Formation of an Emulsion During Aqueous Work-up | High concentration of dissolved substances. | Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. Gentle swirling instead of vigorous shaking can also prevent emulsion formation.[2] |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound, especially if prepared via a Gewald-type reaction?
A1: Common impurities may include unreacted starting materials such as the active methylene compound (e.g., ethyl cyanoacetate), elemental sulfur, and the ketone/aldehyde precursor.[5][6] Side products from incomplete cyclization or alternative reaction pathways of the intermediates can also be present.[6]
Q2: How can I monitor the progress of the purification by column chromatography?
A2: If the compound is colorless, the progress of the separation is typically monitored by collecting small fractions of the eluent and analyzing each fraction by Thin Layer Chromatography (TLC).[4] If the compound is colored, the separation can be monitored visually as the colored band moves down the column.
Q3: My purified product has a persistent yellow or brown color. What could be the cause?
A3: The color could be due to trace impurities that are highly colored. Even small amounts of certain byproducts can impart color. If the product is otherwise pure by NMR and LC-MS, further purification by recrystallization or treatment with activated carbon may be necessary to remove the color.
Q4: What is the best way to remove residual elemental sulfur from my crude product?
A4: Elemental sulfur is non-polar and can often be removed by washing the crude product with a solvent in which sulfur is soluble but the desired product is not, such as carbon disulfide (use with extreme caution due to its high flammability and toxicity) or by recrystallization from a suitable solvent like ethanol.[7] Column chromatography is also effective at separating elemental sulfur from more polar thiophene products.
Q5: Can I use a different purification method instead of column chromatography?
A5: Yes, recrystallization is a common and effective alternative to column chromatography, especially for obtaining highly pure crystalline solids.[7][8] The choice between the two methods depends on the nature of the impurities and the physical properties of the product.
Experimental Protocols
Protocol 1: General Aqueous Work-up Procedure
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Upon completion, cool the reaction mixture to room temperature.
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Quench the reaction by adding water.
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Extract the aqueous phase with a suitable organic solvent, such as ethyl acetate or dichloromethane (e.g., 3 x 50 mL).[1]
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Combine the organic layers.
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Wash the combined organic layers with water and then with brine.
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Dry the organic layer over an anhydrous drying agent like anhydrous MgSO4 or Na2SO4.[1]
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Filter off the drying agent.
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Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
Protocol 2: Purification by Flash Column Chromatography
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Prepare the Column: Pack a glass column with silica gel (200-300 mesh) as a slurry in the initial, least polar eluting solvent.[4][9]
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Load the Sample: Dissolve the crude product in a minimal amount of the eluting solvent or a stronger solvent and adsorb it onto a small amount of silica gel. Dry this silica and carefully add it to the top of the packed column.
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Elute the Column: Begin eluting with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate).[4] The optimal solvent system should be predetermined by TLC analysis.
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Collect Fractions: Collect the eluent in small fractions.
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Analyze Fractions: Analyze the collected fractions by TLC to identify those containing the pure product.
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Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Protocol 3: Purification by Recrystallization
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Choose a Solvent: Select a solvent in which the product is sparingly soluble at room temperature but highly soluble when heated. Ethanol is often a good starting point for thiophene derivatives.[7]
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Dissolve the Crude Product: Place the crude product in a flask and add a minimal amount of the chosen solvent. Heat the mixture to reflux until the solid completely dissolves.
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Cool Slowly: Allow the solution to cool slowly to room temperature. If crystals do not form, scratching the inside of the flask with a glass rod or adding a seed crystal can induce crystallization. Further cooling in an ice bath can increase the yield.
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Isolate Crystals: Collect the crystals by vacuum filtration.
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Wash and Dry: Wash the crystals with a small amount of cold solvent and then dry them under vacuum.
Visualizations
Caption: General experimental workflow for the work-up and purification of the target compound.
Caption: A logical decision tree for troubleshooting the purification process.
References
- 1. benchchem.com [benchchem.com]
- 2. Troubleshooting [chem.rochester.edu]
- 3. benchchem.com [benchchem.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. Gewald reaction - Wikipedia [en.wikipedia.org]
- 6. Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate - Google Patents [patents.google.com]
- 9. rsc.org [rsc.org]
Validation & Comparative
A Comparative Guide to the Synthesis of Ethyl 4-cyano-5-(methylthio)thiophene-2-carboxylate
For researchers, scientists, and drug development professionals engaged in the synthesis of novel therapeutics and functional materials, the efficient construction of substituted thiophene scaffolds is of paramount importance. Ethyl 4-cyano-5-(methylthio)thiophene-2-carboxylate is a key intermediate in the synthesis of various biologically active compounds. This guide provides a comparative analysis of three distinct synthetic routes to this valuable molecule, presenting experimental data, detailed protocols, and a visual representation of the synthetic strategies.
Comparison of Synthetic Routes
The selection of an optimal synthetic route depends on various factors, including the availability of starting materials, desired yield and purity, reaction conditions, and overall cost-effectiveness. The following table summarizes the key quantitative data for three alternative methods for the synthesis of this compound.
| Parameter | Route 1: Gewald Reaction | Route 2: From Ketene Dithioacetal | Route 3: From Ethyl Cyanoacetate & CS2 |
| Starting Materials | Ethyl cyanoacetate, Elemental sulfur, Diethylamine | Ethyl 2-cyano-3,3-bis(methylthio)acrylate, Ethyl bromoacetate, Sodium ethoxide | Ethyl cyanoacetate, Carbon disulfide, Ethyl bromoacetate, Methyl iodide, Sodium ethoxide |
| Reaction Time | 3 hours | 2 hours | 4 hours (multiple steps) |
| Reaction Temperature | Reflux (Ethanol) | Room Temperature | Room Temperature to 50°C |
| Yield | ~52% (for a similar 2-aminothiophene)[1] | High (specific data for target molecule not available) | Moderate (specific data for target molecule not available) |
| Key Reagents | Diethylamine (base) | Sodium ethoxide (base) | Sodium ethoxide (base), Methyl iodide |
| Solvent | Ethanol | Ethanol | Ethanol, Dimethylformamide (DMF) |
| Purification | Recrystallization | Column chromatography | Recrystallization |
Experimental Protocols
Route 1: Gewald Multicomponent Reaction
The Gewald reaction is a well-established and versatile method for the synthesis of polysubstituted 2-aminothiophenes.[2][3] This one-pot, three-component reaction involves the condensation of a ketone or an α-methylene nitrile with elemental sulfur in the presence of a base. While a direct protocol for the target molecule is not explicitly detailed in the provided results, a general procedure for a structurally similar compound, Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate, is available and can be adapted.[1]
Procedure: A mixture of ethyl cyanoacetate (0.10 mol) and an appropriate acetyl precursor (0.10 mol) in absolute ethanol (20 ml) is added to a solution of elemental sulfur (0.10 mol) and diethylamine (5 ml) in 50 ml of absolute ethanol at room temperature. The reaction mixture is then refluxed for 3 hours. After cooling, the precipitated product is filtered, washed with ethanol, dried, and recrystallized from ethanol.[1]
Route 2: Synthesis from Ketene Dithioacetal
This route utilizes the versatile reactivity of ketene dithioacetals. Specifically, ethyl 2-cyano-3,3-bis(methylthio)acrylate serves as a key building block for the construction of the thiophene ring. This method offers a potentially high-yielding and regioselective approach to the target molecule.
Procedure: To a solution of sodium ethoxide (prepared from sodium in ethanol), ethyl 2-cyano-3,3-bis(methylthio)acrylate is added. The mixture is stirred at room temperature, followed by the addition of ethyl bromoacetate. The reaction is typically stirred for 2 hours. The resulting product is then isolated and purified, often by column chromatography.
Route 3: Synthesis from Ethyl Cyanoacetate and Carbon Disulfide
This multi-step approach builds the thiophene ring from simple, readily available starting materials. It involves the initial formation of a ketene dithioacetal in situ, which then undergoes cyclization and subsequent functionalization.
Procedure:
-
To a solution of sodium ethoxide in ethanol, ethyl cyanoacetate and carbon disulfide are added sequentially at room temperature.
-
After stirring, ethyl bromoacetate is added, and the reaction mixture is heated to 50°C.
-
Following the cyclization, the intermediate is S-methylated using methyl iodide in a suitable solvent like DMF.
-
The final product is isolated and purified by recrystallization.
Logical Workflow for Synthesis Route Selection
The choice of the most appropriate synthetic route is a critical decision in chemical synthesis. The following diagram illustrates a logical workflow for selecting the optimal pathway for the synthesis of this compound, considering key factors such as starting material availability, desired scale, and required purity.
Caption: Workflow for selecting a synthesis route.
This guide provides a foundational comparison of alternative synthetic routes to this compound. The choice of the most suitable method will ultimately be dictated by the specific requirements and constraints of the research or development project. Further optimization of the presented protocols may be necessary to achieve desired outcomes.
References
A Comparative Guide to Catalysts for the Gewald Synthesis of Polysubstituted Thiophenes
For Researchers, Scientists, and Drug Development Professionals
The Gewald three-component reaction stands as a cornerstone in synthetic chemistry for the efficient, one-pot construction of polysubstituted 2-aminothiophenes. These thiophene scaffolds are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and valuable electronic properties. The versatility of the Gewald reaction is greatly influenced by the choice of catalyst, which can impact reaction rates, yields, and overall sustainability. This guide provides an objective comparison of several prominent catalysts employed in the Gewald synthesis, supported by experimental data to aid researchers in selecting the optimal catalytic system for their specific needs.
Performance Comparison of Catalysts
The selection of a catalyst for the Gewald synthesis is a critical parameter that dictates the efficiency and environmental footprint of the reaction. Below is a comparative summary of four catalysts—two heterogeneous and two homogeneous—for the synthesis of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile from cyclohexanone, malononitrile, and elemental sulfur, a widely studied model reaction.
| Catalyst Type | Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time | Yield (%) | Catalyst Reusability |
| Heterogeneous | N-methylpiperazine-functionalized polyacrylonitrile fiber (P-PANF) | 8.0 | Ethanol | 80 | 2 h | 91[1][2] | Yes (up to 10 cycles)[1] |
| Heterogeneous | Zinc Oxide Nanoparticles (ZnO NPs) | 2.5 | Solvent-free | 100 | 6 h | 37-86 (for various substrates)[3][4] | Yes |
| Homogeneous | L-Proline | 10 | DMF | 60 | Not Specified | up to 84[5] | No |
| Heterogeneous | Sodium Aluminate (NaAlO2) | Not Specified | Ethanol | Reflux | 10 h | 26-94 (for various substrates) | Yes |
Experimental Protocols
Detailed methodologies for the synthesis of a model thiophene, 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile, using the compared catalysts are provided below.
Catalyst Preparation
1. N-methylpiperazine-functionalized polyacrylonitrile fiber (P-PANF) [1]
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A mixture of polyacrylonitrile fiber (PANF), N-methyl-N'-(3-aminopropyl)piperazine, and water is refluxed for a specified time.
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The resulting functionalized fiber is then washed sequentially with hot water, ethanol, and acetone.
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The fiber catalyst is dried under vacuum before use.
2. Zinc Oxide Nanoparticles (ZnO NPs)
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A solution of zinc acetate dihydrate in absolute ethanol is prepared.
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The solution is allowed to stand for a period to allow for the sedimentation of ZnO nanoparticles.
-
The precipitate is then collected, washed, and dried.
Gewald Synthesis of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile
General Procedure: A mixture of cyclohexanone (1.0 equiv.), malononitrile (1.0 equiv.), elemental sulfur (1.1 equiv.), and the respective catalyst in the specified solvent is stirred at the indicated temperature for the duration mentioned in the table.
1. Using P-PANF Catalyst: [1][2]
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To a solution of cyclohexanone and malononitrile in ethanol, add elemental sulfur and the P-PANF catalyst.
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The reaction mixture is stirred at 80°C for 2 hours.
-
After completion of the reaction (monitored by TLC), the fiber catalyst is removed by simple filtration.
-
The filtrate is concentrated, and the crude product is purified by recrystallization.
2. Using ZnO Nanoparticles Catalyst: [3][6]
-
A mixture of cyclohexanone, malononitrile, elemental sulfur, and ZnO nanoparticles is heated under solvent-free conditions at 100°C for 6 hours.
-
After cooling, the reaction mixture is treated with a suitable solvent (e.g., ethanol) and the catalyst is separated by filtration.
-
The product is isolated from the filtrate by evaporation of the solvent and subsequent purification.
3. Using L-Proline Catalyst: [5]
-
To a solution of cyclohexanone and malononitrile in DMF, add elemental sulfur and L-proline.
-
The mixture is stirred at 60°C.
-
Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent.
-
The organic layer is dried and concentrated to yield the crude product, which is then purified.
4. Using NaAlO2 Catalyst:
-
A mixture of cyclohexanone, malononitrile, elemental sulfur, and NaAlO2 in ethanol is refluxed for 10 hours.
-
The solid catalyst is filtered off after the reaction is complete.
-
The product is obtained from the filtrate after removal of the solvent and purification.
Logical Workflow for Catalyst Selection in Gewald Synthesis
The following diagram illustrates a logical workflow for selecting a suitable catalyst for the Gewald synthesis based on key experimental considerations.
Caption: A flowchart illustrating the decision-making process for selecting a catalyst for the Gewald synthesis.
Conclusion
The choice of catalyst in the Gewald synthesis of polysubstituted thiophenes has a profound effect on the reaction's efficiency, cost-effectiveness, and environmental impact. Heterogeneous catalysts like N-methylpiperazine-functionalized polyacrylonitrile fiber and ZnO nanoparticles offer the significant advantage of easy separation and reusability, aligning with the principles of green chemistry. P-PANF, in particular, has demonstrated high yields under relatively mild conditions. Homogeneous catalysts such as L-proline provide excellent yields under mild conditions but are generally not recoverable. The selection of an appropriate catalyst should be guided by the specific requirements of the synthesis, including the desired scale, cost considerations, and the importance of catalyst recyclability. This guide provides a starting point for researchers to make informed decisions in their synthetic endeavors.
References
- 1. An Efficient Synthesis of 2-Aminothiophenes via the Gewald Reaction Catalyzed by an N-Methylpiperazine-Functionalized Polyacrylonitrile Fiber [organic-chemistry.org]
- 2. d-nb.info [d-nb.info]
- 3. researchgate.net [researchgate.net]
- 4. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline [organic-chemistry.org]
- 6. ajgreenchem.com [ajgreenchem.com]
A Comparative Guide to Thiophene-Based Synthetic Building Blocks: Ethyl 4-cyano-5-(methylthio)thiophene-2-carboxylate vs. Ethyl 2-aminothiophene-3-carboxylate
In the landscape of medicinal chemistry and materials science, thiophene derivatives are indispensable scaffolds for the development of novel therapeutic agents and functional materials.[1][2] Their utility stems from their unique electronic properties and their role as bioisosteres for other aromatic systems.[3] This guide provides a detailed, objective comparison of two highly versatile, yet functionally distinct, thiophene building blocks: Ethyl 4-cyano-5-(methylthio)thiophene-2-carboxylate and Ethyl 2-aminothiophene-3-carboxylate . We will explore their synthesis, reactivity, and applications, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the optimal starting material for their synthetic campaigns.
Physicochemical Properties
A fundamental comparison begins with the intrinsic properties of each molecule. These properties influence solubility, reactivity, and handling procedures in a laboratory setting.
| Property | This compound | Ethyl 2-aminothiophene-3-carboxylate |
| Molecular Formula | C₉H₉NO₂S₂[4] | C₇H₉NO₂S |
| Molecular Weight | 227.3 g/mol [4] | 171.22 g/mol |
| Appearance | Colorless to light yellow liquid or solid[5] | Yellowish crystalline solid[6] |
| Solubility | Good solubility in common organic solvents[5] | Soluble in organic solvents like ethanol and ethyl acetate[6] |
Synthesis and Accessibility
The ease and efficiency of synthesizing a building block are critical factors for its practical application, especially in large-scale drug development. The two compounds featured here are typically produced via distinct synthetic strategies.
Ethyl 2-aminothiophene-3-carboxylate is most famously and efficiently synthesized via the Gewald reaction . This robust and versatile one-pot, multi-component reaction involves the condensation of a ketone or aldehyde, an α-cyanoester (such as ethyl cyanoacetate), and elemental sulfur in the presence of a basic catalyst like morpholine or diethylamine.[1][7] This method's widespread use is due to its operational simplicity and ability to generate highly functionalized 2-aminothiophenes in good to excellent yields.[6][8]
In contrast, This compound is a more specialized reagent that is not accessible through a simple one-pot reaction. Its synthesis involves a multi-step sequence, typically starting with simpler precursors and introducing the functional groups sequentially. This makes it a less accessible and more expensive starting material compared to its 2-amino counterpart.
Comparative Reactivity and Synthetic Applications
The choice between these two molecules is primarily dictated by their distinct functional groups, which govern their reactivity and determine the types of molecular scaffolds they can produce.
Ethyl 2-aminothiophene-3-carboxylate: The Nucleophilic Annulation Hub
The synthetic utility of this compound is dominated by the nucleophilic character of its C2-amino group. This functionality makes it an ideal precursor for constructing fused heterocyclic systems, particularly thieno[2,3-d]pyrimidines , which are privileged scaffolds in numerous kinase inhibitors and other pharmacologically active agents.[9][10]
-
Reaction with Formamide: Cyclization with formamide under reflux yields thieno[2,3-d]pyrimidin-4-ones.[10]
-
Reaction with Isothiocyanates: Condensation with alkyl or aryl isothiocyanates leads to thienylthiourea derivatives, which can be cyclized to form 2-thioxo-thieno[2,3-d]pyrimidin-4-ones.[11][12]
-
Reaction with Chloroacetyl Chloride: Acylation of the amino group provides an intermediate for further cyclization or derivatization.[9]
This compound: The Multi-Functional Diversification Platform
This compound offers three distinct functional handles for chemical modification, providing access to a different chemical space. The strong electron-withdrawing nature of the cyano group significantly influences the electronic properties of the thiophene ring.[13]
-
Cyano Group (-CN): Can be hydrolyzed to a carboxylic acid, reduced to an aminomethyl group, or participate in cycloaddition reactions. Its electron-withdrawing character is crucial for tuning the electronic properties of materials, such as in organic electronics.[14] The cyano group is also a key feature in dicyanovinyl-based fluorescent probes, where it can undergo nucleophilic addition by anions like cyanide.[15]
-
Methylthio Group (-SMe): Can be oxidized to the corresponding sulfoxide or sulfone, modulating the electronic and steric profile of the molecule. It can also potentially be displaced by strong nucleophiles under specific conditions.
-
Ester Group (-COOEt): Can be hydrolyzed to a carboxylic acid for amide coupling or reduced to a primary alcohol.
Experimental Data and Protocols
To provide a practical comparison, the following table summarizes typical reactions with quantitative data, followed by detailed experimental protocols.
| Starting Material | Reagents & Conditions | Product | Yield (%) |
| Ethyl cyanoacetate, Acetone, Sulfur | Diethylamine, Ethanol, 50°C, 3h | Ethyl 2-amino-4-methylthiophene-3-carboxylate | 85%[6] |
| 2-Aminothiophene-3-carboxylate derivative | Formamide, Reflux, 1.5h | 5,6,7,8-Tetrahydro-3H-benzo[5][12]thieno[2,3-d]pyrimidin-4-one | 92%[10] |
| 2-Aminothiophene-3-carboxylate derivative | Phenyl isothiocyanate, Microwave (600W), 45s | N-(3-(ethoxycarbonyl)-5,6,7,8-tetrahydrobenzo[b]thiophen-2-yl)-N'-phenylthiourea | >90% (implied)[10] |
| 2-Aminothiophene-3-carboxylate derivative | Potassium cyanate, Acetic acid | Thieno[3,2-d]pyrimidin-2,4-dione derivative | 71-88%[11] |
Experimental Protocol 1: Gewald Synthesis of Ethyl 2-amino-4-methylthiophene-3-carboxylate[6]
-
A mixture of acetone (0.5 mmol) and ethyl cyanoacetate (0.5 mmol) is prepared in 2 mL of absolute ethanol.
-
This mixture is added to a solution of elemental sulfur (0.5 mmol) and diethylamine (0.5 mmol) in 2 mL of absolute ethanol.
-
The resulting reaction mixture is stirred constantly for 3 hours at 50°C.
-
Upon completion (monitored by TLC), the reaction is quenched with ice-cold water.
-
The product is extracted with ethyl acetate.
-
The crude product is purified by silica gel column chromatography (hexane/ethyl acetate 7:3) to afford yellow crystals of the title compound.
Experimental Protocol 2: Synthesis of a Thieno[2,3-d]pyrimidin-4-one[10]
-
A mixture of the appropriate 2-amino-3-ethoxycarbonylthiophene (2 mmol) and formamide (20 mL) is placed in a round-bottom flask.
-
The mixture is heated under reflux for 1.5 hours.
-
After heating, the reaction is allowed to cool to room temperature overnight.
-
The solid precipitate that forms is collected by filtration, washed with water, and dried.
-
The crude product is recrystallized from ethanol to yield the pure thienopyrimidinone derivative.
Conclusion and Recommendations
The selection between This compound and Ethyl 2-aminothiophene-3-carboxylate is fundamentally a choice between two distinct synthetic strategies, guided by the desired final molecular architecture.
-
Choose Ethyl 2-aminothiophene-3-carboxylate for:
-
Rapid and cost-effective access to a versatile building block via the robust Gewald synthesis.[1][7]
-
Direct synthesis of fused heterocyclic systems, particularly thieno[2,3-d]pyrimidines, which are of high interest in drug discovery for indications like cancer and inflammation.[9][10]
-
Projects where the primary synthetic transformation involves leveraging the nucleophilicity of an amino group for annulation.
-
-
Choose this compound for:
-
Projects requiring multiple, distinct functional handles for sequential or orthogonal chemical modifications.
-
The synthesis of molecules where the strong electron-withdrawing cyano group is essential for tuning electronic properties, for example, in functional dyes or materials for organic electronics.[13][14]
-
Creating complex scaffolds where the cyano, methylthio, and ester groups serve as anchor points for diversification, leading to structures not easily accessible from the aminothiophene precursor.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Thiophenes as Heterocyclic Organic Compounds for Academic Research and Industrial Manufacturing [clinicalresearchnewsonline.com]
- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C9H9NO2S2 | CID 816702 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
- 6. Ethyl 2-amino-4-methylthiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. asianpubs.org [asianpubs.org]
- 8. ijpbs.com [ijpbs.com]
- 9. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. encyclopedia.pub [encyclopedia.pub]
- 13. Thiophene-Based Trimers and Their Bioapplications: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
Cytotoxicity assays for thienopyrimidine derivatives synthesized from Ethyl 4-cyano-5-(methylthio)thiophene-2-carboxylate
For Immediate Release
This guide provides a comprehensive comparison of the cytotoxic activities of various thienopyrimidine derivatives synthesized from Ethyl 4-cyano-5-(methylthio)thiophene-2-carboxylate and its analogs. The data presented is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel anticancer agents. This document summarizes quantitative cytotoxicity data, details common experimental protocols, and visualizes key signaling pathways implicated in the mechanism of action of these compounds.
Comparative Cytotoxicity Data
The in vitro cytotoxic activity of synthesized thienopyrimidine derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key parameter in this assessment. The following tables summarize the IC50 values of various thienopyrimidine derivatives, providing a basis for comparative analysis of their anticancer efficacy.
Table 1: Cytotoxicity (IC50, µM) of Thienopyrimidine Derivatives Against Various Cancer Cell Lines
| Compound ID | A549 (Lung) | PC-3 (Prostate) | HepG2 (Liver) | MCF-7 (Breast) | HCT-116 (Colon) | Reference |
| Series 1 | ||||||
| Compound 9a | 11.30 ± 1.19 | 14.69 ± 1.32 | 12.32 ± 0.96 | 9.80 ± 0.93 | - | [1] |
| Compound 9b | >50 | >50 | >50 | >50 | - | [1] |
| Compound 15a | 25.36 ± 1.54 | 28.41 ± 1.87 | 30.15 ± 2.01 | 22.18 ± 1.45 | - | [1] |
| Series 2 | ||||||
| Compound 6j | - | - | - | - | 0.6-1.2 | [2] |
| Series 3 | ||||||
| Compound 2 | - | - | - | 0.013 | - | [3] |
| Compound 3 | - | - | - | 0.045 | - | [4] |
| Compound 4 | - | - | - | 0.11 | - | [4] |
| Doxorubicin | - | - | - | 40.0 ± 3.9 | - | [5] |
Note: "-" indicates that the data was not available in the cited literature. Doxorubicin is included as a common reference anticancer drug.
Experimental Protocols for Cytotoxicity Assays
The following are detailed methodologies for common cytotoxicity assays used to evaluate the efficacy of thienopyrimidine derivatives.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of the thienopyrimidine derivatives and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) × 100. The IC50 value is determined by plotting the percentage of viability against the concentration of the compound.
SRB (Sulphorhodamine B) Assay
The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as the MTT assay (Steps 1 and 2).
-
Cell Fixation: After treatment, gently add 50 µL of cold 50% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.
-
Washing: Wash the plates five times with distilled water and allow them to air dry.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate for 30 minutes at room temperature.
-
Washing: Quickly rinse the plates four times with 1% acetic acid to remove unbound dye and allow to air dry.
-
Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and IC50 values as described for the MTT assay.
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
The LDH assay is a colorimetric assay that quantifies the release of the cytosolic enzyme lactate dehydrogenase from damaged cells into the supernatant.
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as the MTT assay (Steps 1 and 2).
-
Supernatant Collection: After treatment, centrifuge the 96-well plates at 250 x g for 4 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (containing diaphorase, NAD+, and a tetrazolium salt) to each well.
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.
-
Stop Reaction: Add 50 µL of a stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: The amount of LDH released is proportional to the number of lysed cells. Cytotoxicity is calculated relative to control wells (untreated cells for spontaneous LDH release and cells treated with a lysis buffer for maximum LDH release).
Visualizing Experimental Workflows and Signaling Pathways
Diagrams created using Graphviz (DOT language) are provided below to illustrate the experimental workflows and key signaling pathways associated with the cytotoxic effects of thienopyrimidine derivatives.
Experimental Workflow Diagrams
Caption: Workflow of the MTT cytotoxicity assay.
References
- 1. Thienopyrimidine derivatives exert their anticancer efficacy via apoptosis induction, oxidative stress and mitotic catastrophe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d][1,2,4]triazolo[1,5-a]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to Structure-Activity Relationship (SAR) Studies of Ethyl 4-cyano-5-(methylthio)thiophene-2-carboxylate Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of ethyl 4-cyano-5-(methylthio)thiophene-2-carboxylate analogs, with a focus on their potential as anticancer and antimicrobial agents. The information is compiled from various studies to highlight the impact of structural modifications on biological activity, supported by experimental data and detailed protocols.
Overview of Biological Activities
Thiophene derivatives are a significant class of heterocyclic compounds in medicinal chemistry, known for a wide array of pharmacological properties.[1][2] Analogs of this compound have been investigated for several biological activities, with anticancer and antimicrobial effects being the most prominent. The versatility of the thiophene scaffold allows for structural modifications that can modulate the compound's therapeutic effects.[1]
Structure-Activity Relationship (SAR) Analysis
While a dedicated, comprehensive SAR study on this compound and its direct analogs is not extensively documented in a single source, analysis of various substituted thiophene derivatives provides valuable insights into the structural requirements for their biological activities.
Anticancer Activity
The anticancer activity of thiophene derivatives is often attributed to their ability to inhibit key signaling pathways involved in cancer cell proliferation and survival, such as those mediated by VEGFR-2 and AKT kinases, or through the disruption of microtubule dynamics.[3][4]
Key structural modifications influencing anticancer activity include:
-
Substitution at the 2- and 3-positions: The nature of the substituents at these positions is critical. For instance, the presence of an amide linkage at the 2-position, derived from the carboxylic acid, can significantly impact activity.
-
Substitution on the thiophene ring: The introduction of different functional groups on the thiophene core can modulate the electronic and steric properties of the molecule, influencing its interaction with biological targets. For example, in a series of thienopyrimidine derivatives, a chloro-substituted analog showed potent cytotoxic activity against both liver (HepG2) and prostate (PC-3) cancer cell lines.[3]
-
Analogs with fused rings: Tetrahydrobenzo[b]thiophene derivatives have been synthesized and identified as tubulin polymerization inhibitors, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[4]
Table 1: Comparison of Anticancer Activity of Thiophene Analogs
| Compound ID | Modification from Parent Scaffold | Cancer Cell Line | IC50 (µM) | Reference |
| 3b | Thienopyrimidine derivative with chloro substitution | HepG2 | 3.105 ± 0.14 | [3] |
| PC-3 | 2.15 ± 0.12 | [3] | ||
| 4c | Pyrrolo-thiophene derivative | HepG2 | 1.89 ± 0.11 | [3] |
| PC-3 | 2.71 ± 0.15 | [3] | ||
| Compound 480 | 2,3-fused thiophene scaffold | HeLa | 12.61 µg/mL | [5] |
| HepG2 | 33.42 µg/mL | [5] | ||
| TP 5 | Thiophene derivative | HepG2 | Varies with time | [6] |
| SMMC-7721 | Varies with time | [6] | ||
| 2b | Thiophene carboxamide derivative | Hep3B | 5.46 | [7] |
| 2e | Thiophene carboxamide derivative | Hep3B | 12.58 | [7] |
Antimicrobial Activity
Thiophene derivatives have also demonstrated promising activity against a range of bacterial and fungal strains.[8][9] The structural features influencing their antimicrobial potential are varied.
Key SAR insights for antimicrobial activity include:
-
Substituents on the thiophene ring: The presence of specific groups can enhance antimicrobial efficacy. For instance, a 4-hydroxy substituent on a phenyl ring attached to the thiophene core showed greater antioxidant activity, which can be related to antimicrobial action.[10] A 4-dimethylamino derivative exhibited high activity against B. subtilis, E. coli, and S. aureus.[10]
-
Nature of the side chain: Modifications of the side chains attached to the thiophene ring can lead to significant changes in antimicrobial potency.
Table 2: Comparison of Antimicrobial Activity of Thiophene Analogs
| Compound/Analog | Bacterial/Fungal Strain | Zone of Inhibition (mm) / MIC (µg/mL) | Reference |
| 4-dimethyl amino derivative | B. subtilis | Not specified (highest in series) | [10] |
| E. coli | Not specified (highest in series) | [10] | |
| S. aureus | Not specified (highest in series) | [10] | |
| Compound 12 | B. subtilis | MIC reported | [9] |
| (2-aminothiophene with 4-hydroxy benzaldehyde) | E. coli | MIC reported | [9] |
| P. vulgaris | MIC reported | [9] | |
| S. aureus | MIC reported | [9] | |
| Diazepines (7a, 7b) | S. aureus | 0.313 µg/mL (MIC) | [9] |
| P. aeruginosa | 0.313 µg/mL (MIC) | [9] | |
| C. albicans | 0.313 µg/mL (MIC) | [9] |
Experimental Protocols
General Synthesis of Thiophene Analogs (Gewald Reaction)
A common and versatile method for synthesizing substituted 2-aminothiophenes is the Gewald reaction.[10][11]
Materials:
-
Ketone or aldehyde
-
Activated nitrile (e.g., ethyl cyanoacetate)
-
Elemental sulfur
-
Base catalyst (e.g., diethylamine or morpholine)
-
Solvent (e.g., ethanol)
Procedure:
-
A mixture of the ketone (or aldehyde) and the activated nitrile is prepared in a suitable solvent such as ethanol.
-
Elemental sulfur and a catalytic amount of the base are added to the solution at room temperature.
-
The reaction mixture is then refluxed for several hours (typically 3-6 hours).
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.
-
The crude product is washed with a cold solvent (e.g., ethanol) and dried.
-
Further purification is achieved by recrystallization from an appropriate solvent.[10][11]
Anticancer Activity Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential medicinal agents.[5][6][12]
Materials:
-
Cancer cell lines (e.g., HeLa, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (thiophene analogs) dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in the culture medium.
-
Replace the medium in the wells with the medium containing different concentrations of the test compounds and incubate for 24-72 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the control (untreated cells) and determine the IC50 value.[5][6]
Antimicrobial Screening: Disc Diffusion Method
The disc diffusion method is a widely used technique to test the susceptibility of microorganisms to antimicrobial agents.
Materials:
-
Bacterial or fungal strains
-
Nutrient agar plates
-
Sterile filter paper discs
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Standard antibiotic as a positive control
-
Solvent as a negative control
Procedure:
-
Prepare a uniform lawn of the microbial culture on the surface of the agar plates.
-
Impregnate sterile filter paper discs with known concentrations of the test compounds.
-
Place the discs on the surface of the inoculated agar plates.
-
Also, place discs with the standard antibiotic and the solvent control.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Measure the diameter of the zone of inhibition around each disc in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Visualizations
Caption: General experimental workflow for the synthesis and biological evaluation of thiophene analogs.
References
- 1. benchchem.com [benchchem.com]
- 2. Thiophene-based derivatives as anticancer agents: An overview on decade's work [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles [mdpi.com]
- 7. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cbccollege.in [cbccollege.in]
- 9. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijcmas.com [ijcmas.com]
- 11. Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Comparative analysis of reaction times for different thiophene synthesis methods
For Researchers, Scientists, and Drug Development Professionals: A Guide to Optimizing Thiophene Synthesis
The thiophene ring is a critical structural motif in a vast array of pharmaceuticals, agrochemicals, and materials. Consequently, the efficient synthesis of thiophene derivatives is a cornerstone of modern organic chemistry. For researchers and professionals in drug development, reaction time is a crucial parameter, directly impacting project timelines and overall efficiency. This guide provides a comparative analysis of various thiophene synthesis methods, with a focus on their respective reaction times, supported by experimental data and detailed protocols.
At a Glance: Reaction Time Comparison
The landscape of thiophene synthesis has evolved significantly, with modern techniques offering dramatic reductions in reaction times compared to classical methods. The following table summarizes typical reaction times for several prominent thiophene synthesis methodologies.
| Synthesis Method | Typical Reaction Time | Notes |
| Classical Methods | ||
| Paal-Knorr Synthesis | Several hours to >24 hours | Reaction time is highly dependent on the substrate and reaction temperature. |
| Gewald Synthesis | 2 - 48 hours | A versatile method for 2-aminothiophenes; reaction time varies with reactants and conditions.[1] |
| Fiesselmann Synthesis | 4 - 12 hours | A reliable method, with reaction times influenced by the specific substrates and base used.[2] |
| Hinsberg Synthesis | Several hours | Involves the condensation of an α-diketone with a thiodiacetate ester. |
| Modern Methods | ||
| Microwave-Assisted Synthesis | 2 - 30 minutes | Significantly accelerates classical reactions like Paal-Knorr and Gewald syntheses.[1] |
| Ultrasound-Assisted Synthesis | 30 minutes - 1 hour | Offers a green and efficient alternative, particularly for the Gewald reaction. |
| Flow Chemistry | Seconds to minutes (residence time) | Enables rapid, continuous, and scalable synthesis with precise control over reaction parameters.[3] |
Classical Thiophene Synthesis Methods: The Foundation
Traditional methods for constructing the thiophene ring, while often requiring longer reaction times, remain valuable for their versatility and the wide range of accessible substitution patterns.
Paal-Knorr Thiophene Synthesis
The Paal-Knorr synthesis is a cornerstone of heterocyclic chemistry, involving the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent, to yield a thiophene.[4]
Experimental Protocol (Conventional Heating):
A mixture of the 1,4-dicarbonyl compound (1.0 eq) and phosphorus pentasulfide (0.5 eq) in an anhydrous solvent such as toluene or xylene is heated to reflux. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion (typically after several hours), the reaction mixture is cooled, quenched with water, and the product is extracted with an organic solvent. The combined organic layers are then washed, dried, and concentrated. The crude product is purified by column chromatography or distillation.
Gewald Aminothiophene Synthesis
The Gewald reaction is a multicomponent condensation that provides a straightforward and highly valuable route to 2-aminothiophenes. This reaction typically involves a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base.[5]
Experimental Protocol (Conventional Heating):
To a stirred solution of the carbonyl compound (1.0 eq) and the active methylene nitrile (1.0 eq) in a suitable solvent like ethanol or dimethylformamide, a base (e.g., morpholine or triethylamine) is added. Elemental sulfur (1.1 eq) is then introduced, and the mixture is heated. The reaction is typically stirred for several hours until completion. After cooling, the precipitated product is often collected by filtration, washed, and can be further purified by recrystallization.
Fiesselmann Thiophene Synthesis
The Fiesselmann synthesis is a versatile method for preparing a variety of substituted thiophenes. A common variant involves the reaction of a β-ketoester with a thioglycolic acid derivative in the presence of a base.
Experimental Protocol:
To a solution of a base, such as sodium ethoxide in ethanol, the thioglycolic acid derivative is added at a low temperature (e.g., 0-5°C). After a short period of stirring, a solution of the β-ketoester is added dropwise. The reaction mixture is then stirred at room temperature for several hours (e.g., 12 hours).[2] The workup typically involves acidification and extraction of the product, followed by purification.
Hinsberg Thiophene Synthesis
The Hinsberg synthesis involves the condensation of a 1,2-dicarbonyl compound with diethyl thiodiacetate in the presence of a strong base to yield a thiophene-2,5-dicarboxylate.[6]
Experimental Protocol:
A strong base, such as sodium ethoxide or potassium tert-butoxide, is used to deprotonate the diethyl thiodiacetate. The 1,2-dicarbonyl compound is then added, and the reaction mixture is heated. The reaction time can span several hours. The initial product is often hydrolyzed to the corresponding diacid before further use.
Modern Methods: Accelerating Thiophene Synthesis
The drive for greater efficiency and sustainability in chemical synthesis has led to the development and application of modern technologies that dramatically reduce reaction times.
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool in organic synthesis, capable of accelerating reactions by orders of magnitude. This is attributed to efficient and uniform heating of the reaction mixture. Both the Paal-Knorr and Gewald syntheses have been shown to be significantly expedited by microwave assistance.
Experimental Protocol (Microwave-Assisted Gewald Synthesis):
A mixture of the carbonyl compound, active methylene nitrile, elemental sulfur, and a catalytic amount of a solid-supported base (e.g., KF-alumina) is subjected to microwave irradiation in a dedicated microwave reactor. The reaction is often complete within minutes at a set temperature. The product can then be isolated and purified using standard techniques.
Flow Chemistry
Continuous flow chemistry offers numerous advantages over traditional batch processing, including enhanced heat and mass transfer, precise control over reaction parameters, and improved safety and scalability. In the context of thiophene synthesis, flow chemistry can enable extremely short reaction times, often referred to as residence times within the reactor.
Experimental Protocol (Generalized Flow Synthesis):
Solutions of the reactants are continuously pumped and mixed in a T-mixer before entering a heated reactor coil. The residence time in the reactor is controlled by the flow rate and the reactor volume. The product stream emerging from the reactor can be collected for subsequent purification. This methodology allows for the rapid synthesis of thiophene libraries and can be integrated into multi-step continuous processes. For some reactions, residence times can be as short as a few seconds to minutes.[3]
Visualizing the Pathways
To better understand the relationships and workflows of these synthetic methods, the following diagrams are provided.
Caption: A logical workflow for selecting the optimal thiophene synthesis method based on key project parameters.
Caption: A simplified signaling pathway for the Gewald aminothiophene synthesis.
Conclusion
The choice of a synthetic method for preparing thiophene derivatives is a critical decision that balances reaction time, yield, scalability, and the specific structural requirements of the target molecule. While classical methods like the Paal-Knorr and Gewald syntheses provide a robust foundation, modern techniques such as microwave-assisted synthesis and flow chemistry offer remarkable accelerations in reaction times, enabling rapid lead optimization and process development. For researchers and professionals in the pharmaceutical and chemical industries, a thorough understanding of these diverse methodologies is paramount for efficient and successful synthesis campaigns. This guide serves as a starting point for navigating the rich and evolving field of thiophene synthesis.
References
- 1. Fiesselmann thiophene synthesis | Filo [askfilo.com]
- 2. benchchem.com [benchchem.com]
- 3. Continuous Flow Chemistry: A Novel Technology for the Synthesis of Marine Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Thiophene synthesis [organic-chemistry.org]
- 6. Fiesselmann thiophene synthesis - Wikipedia [en.wikipedia.org]
Revolutionizing Thiophene Synthesis: A Comparative Guide to Microwave-Assisted and Conventional Methods
The synthesis of thiophenes, a critical scaffold in pharmaceuticals and materials science, has been significantly advanced by the advent of microwave-assisted organic synthesis (MAOS). This guide provides a comprehensive comparison of microwave-assisted and conventional heating methods for thiophene synthesis, supported by experimental data, to offer researchers and drug development professionals a clear understanding of the advantages each technique presents.
Microwave irradiation has emerged as a powerful tool in organic chemistry, often leading to dramatic reductions in reaction times, increased product yields, and enhanced purity compared to traditional heating methods.[1][2] In the context of thiophene synthesis, these benefits are particularly evident in well-established reactions such as the Gewald, Paal-Knorr, and Hinsberg condensations.[3][4][5]
Yield and Reaction Time: A Quantitative Comparison
The primary advantages of microwave-assisted thiophene synthesis are the significant rate enhancements and improved yields. Conventional methods often require prolonged reaction times, sometimes spanning several hours, whereas microwave synthesis can frequently be completed in a matter of minutes.[1] This acceleration is attributed to the efficient and uniform heating of the reaction mixture by microwave energy.
A notable example is the Gewald reaction, a multicomponent condensation to produce highly substituted 2-aminothiophenes.[3] Studies have shown that microwave-assisted Gewald reactions can lead to yield increases of 10-30% while reducing reaction times from hours to minutes.[1] The following table summarizes a comparison of yields and reaction times for the synthesis of various thiophene derivatives using both microwave-assisted and conventional heating methods, as reported in the literature.
| Thiophene Derivative | Synthesis Method | Heating Method | Reaction Time | Yield (%) | Reference |
| Polysubstituted Thiophenes | Paal-Knorr Reaction | Microwave | 2-10 min | 65-89 | [6] |
| Polysubstituted Thiophenes | Paal-Knorr Reaction | Conventional | >12 hours | Not specified | [4] |
| 2-Amino-thiophene-3-carboxylic acid N-aryl amides | Gewald Reaction | Microwave | Not specified | 84-95 | [7] |
| Monosubstituted 2-aminothiophenes (CO2Me) | Gewald Reaction | Conventional | Not specified | 82 | [8] |
| Monosubstituted 2-aminothiophenes (CO2Me) | Gewald Reaction | Microwave | Not specified | 55 | [8] |
| Monosubstituted 2-aminothiophenes (CONH2) | Gewald Reaction | Conventional | Not specified | 78 | [8] |
| Monosubstituted 2-aminothiophenes (CONH2) | Gewald Reaction | Microwave | Not specified | 78 | [8] |
| Monosubstituted 2-aminothiophenes (CONHPh) | Gewald Reaction | Conventional | Not specified | 87 | [8] |
| Monosubstituted 2-aminothiophenes (CONHPh) | Gewald Reaction | Microwave | Not specified | 55 | [8] |
| Substituted 2-aminothiophenes | Gewald Reaction | Conventional | Not specified | 47 | [9] |
| Substituted 2-aminothiophenes | Gewald Reaction | Microwave | 30 min | 95 | [9] |
| Quaterthiophene | Suzuki Coupling | Microwave | 6 min | 65 | [10] |
| Quinquethiophene | Suzuki Coupling | Microwave | 11 min | 74 | [10] |
| 3-(4-chlorophenyl)-1-(α-thiophene)propene-1-one | Claisen-Schmidt Condensation | Conventional | Not specified | 85 | [11] |
| 3-(4-chlorophenyl)-1-(α-thiophene)propene-1-one | Claisen-Schmidt Condensation | Microwave | Not specified | 96 | [11] |
| 3-(4-methylphenyl)-1-(α-thiophene)propene-1-one | Claisen-Schmidt Condensation | Conventional | Not specified | 72 | [11] |
| 3-(4-methylphenyl)-1-(α-thiophene)propene-1-one | Claisen-Schmidt Condensation | Microwave | Not specified | 92 | [11] |
| 3-(4-nitrophenyl)-1-(α-thiophene)propene-1-one | Claisen-Schmidt Condensation | Conventional | Not specified | 80 | [11] |
| 3-(4-nitrophenyl)-1-(α-thiophene)propene-1-one | Claisen-Schmidt Condensation | Microwave | Not specified | 91 | [11] |
Experimental Protocols
To provide a practical understanding, detailed methodologies for key thiophene synthesis reactions are presented below.
Gewald Synthesis of 2-Aminothiophenes
The Gewald reaction is a one-pot multicomponent reaction that is highly amenable to microwave acceleration.[12]
Conventional Method: A mixture of a ketone (or aldehyde), an α-cyanoester, and elemental sulfur is dissolved in a suitable solvent such as ethanol or DMF. A base, typically a secondary amine like morpholine or piperidine, is added as a catalyst. The reaction mixture is then heated under reflux for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the mixture is cooled, and the product is isolated by filtration or extraction.
Microwave-Assisted Method: In a typical microwave-assisted procedure, the ketone, α-cyanoester, elemental sulfur, and a base (e.g., pyrrolidine) are mixed in a microwave-safe vessel with a suitable solvent like DMF.[9] The vessel is sealed and subjected to microwave irradiation at a specific temperature (e.g., 50 °C) for a short duration (e.g., 30 minutes).[9] After cooling, the product is typically isolated by precipitation with water and subsequent filtration.
Paal-Knorr Synthesis of Substituted Thiophenes
The Paal-Knorr synthesis involves the cyclization of a 1,4-dicarbonyl compound with a sulfurizing agent.[13]
Conventional Method: A 1,4-diketone is heated with a sulfurizing agent, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent, in an anhydrous, high-boiling solvent like toluene or xylene.[14] The reaction is typically carried out at reflux temperature for several hours. After the reaction is complete, the mixture is cooled, and the product is purified by column chromatography or distillation.[14]
Microwave-Assisted Method: The 1,4-diketone and Lawesson's reagent are combined in a microwave reactor vial with a solvent such as toluene.[14] The mixture is then irradiated with microwaves at a set temperature (e.g., 150°C) for a period of 10-20 minutes.[14] Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography.[14]
Synthesis Workflow Comparison
The following diagram illustrates the generalized workflows for both microwave-assisted and conventional synthesis of thiophenes, highlighting the key differences in the heating and reaction time stages.
Caption: Comparative workflow of conventional versus microwave-assisted thiophene synthesis.
Conclusion
The adoption of microwave-assisted techniques offers a compelling alternative to conventional heating for the synthesis of thiophenes. The significant reduction in reaction times and often-improved yields can accelerate the discovery and development of new chemical entities. While conventional methods remain valuable, particularly for large-scale synthesis where specialized microwave reactors may not be available, the data strongly supports the use of microwave irradiation for rapid library synthesis and optimization studies in a research and development setting. This guide provides a foundational understanding for scientists looking to leverage the benefits of microwave-assisted organic synthesis in their work with thiophene derivatives.
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. asianjpr.com [asianjpr.com]
- 3. Gewald reaction - Wikipedia [en.wikipedia.org]
- 4. Microwave-assisted organic synthesis of pyrroles (Review) [pharmacia.pensoft.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. quod.lib.umich.edu [quod.lib.umich.edu]
- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. journal.nuc.edu.iq [journal.nuc.edu.iq]
- 12. ijert.org [ijert.org]
- 13. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]
- 14. benchchem.com [benchchem.com]
Assessing the novelty of thieno[2,3-d]pyrimidines derived from Ethyl 4-cyano-5-(methylthio)thiophene-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of thieno[2,3-d]pyrimidine derivatives, focusing on the potential novelty of compounds derived from Ethyl 4-cyano-5-(methylthio)thiophene-2-carboxylate. By examining established synthetic routes and the biological activities of structurally related analogs, we assess the prospective advantages and unique chemical space offered by this specific starting material. This document presents a hypothetical synthetic pathway, comparative data on known anticancer thieno[2,3-d]pyrimidines, detailed experimental protocols for these alternatives, and visualizations of synthetic and biological pathways.
Introduction: The Promise of a Novel Scaffold
The thieno[2,3-d]pyrimidine core is a well-established pharmacophore present in numerous compounds with a wide range of biological activities, including anticancer, antimicrobial, and kinase inhibitory effects. The novelty of new derivatives often lies in the substitution pattern on the thiophene and pyrimidine rings, which can significantly influence their biological target interaction, potency, and pharmacokinetic properties.
This guide explores the potential of this compound as a starting material for novel thieno[2,3-d]pyrimidines. The presence of a methylthio group at the 5-position and a cyano group at the 4-position of the thiophene ring offers a unique chemical handle for further functionalization, potentially leading to derivatives with improved or novel biological activities. While a direct synthesis from this specific precursor has not been extensively reported, established synthetic methodologies allow for a plausible reaction pathway to be proposed.
We will compare a hypothetically derived thieno[2,3-d]pyrimidine with known, potent anticancer analogs to highlight the potential for innovation in this chemical space. The comparative data presented below is drawn from peer-reviewed literature and focuses on compounds with demonstrated activity against key cancer-related targets such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
Proposed Synthetic Pathway and Comparator Compounds
A plausible synthetic route to a novel 4-amino-6-(methylthio)thieno[2,3-d]pyrimidine-5-carbonitrile from this compound is outlined below. This proposed pathway involves the conversion of the starting material to a 2-aminothiophene intermediate, a common precursor for thieno[2,3-d]pyrimidine synthesis.
For comparison, we have selected two well-characterized thieno[2,3-d]pyrimidine derivatives with demonstrated potent anticancer activity: a VEGFR-2 inhibitor and a microtubule targeting agent. These compounds, synthesized from different 2-aminothiophene precursors, serve as benchmarks for assessing the potential novelty and performance of derivatives from the proposed pathway.
dot
Caption: Proposed synthesis of a novel thieno[2,3-d]pyrimidine.
Comparative Data of Thieno[2,3-d]pyrimidine Derivatives
The following tables summarize the synthetic and biological activity data for the selected comparator compounds. This quantitative data allows for a direct comparison of their performance.
Table 1: Synthesis Comparison
| Compound | Starting Material | Key Reaction Steps | Yield (%) | Reference |
| Comparator 1 (VEGFR-2 Inhibitor) | Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | 1. Cyclization with formamide2. Chlorination with POCl₃3. SNAr with 4-fluoroaniline | 65 (overall) | [1] |
| Comparator 2 (Microtubule Targeting Agent) | Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | 1. Cyclization with formamidine hydrochloride2. Chlorination with POCl₃3. SNAr with 4-methoxyaniline | 72 (overall) | [2] |
Table 2: Biological Activity Comparison (Anticancer)
| Compound | Target | Cell Line | IC₅₀ (µM) | Reference |
| Comparator 1 (VEGFR-2 Inhibitor) | VEGFR-2 | HCT-116 | 2.80 | [1] |
| HepG2 | 4.10 | [1] | ||
| Comparator 2 (Microtubule Targeting Agent) | Tubulin | MDA-MB-435 | 0.009 | [2] |
Experimental Protocols
Detailed methodologies for the synthesis of the comparator compounds are provided below.
Synthesis of Comparator 1 (VEGFR-2 Inhibitor)
Step 1: Synthesis of 5,6,7,8-tetrahydrobenzo[3][4]thieno[2,3-d]pyrimidin-4(3H)-one A mixture of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (10 mmol) and formamide (20 mL) is heated at 180 °C for 4 hours. After cooling, the reaction mixture is poured into ice-water. The precipitated solid is filtered, washed with water, and dried to afford the product.
Step 2: Synthesis of 4-chloro-5,6,7,8-tetrahydrobenzo[3][4]thieno[2,3-d]pyrimidine The product from Step 1 (5 mmol) is refluxed in phosphoryl chloride (15 mL) for 3 hours. The excess POCl₃ is removed under reduced pressure. The residue is poured into crushed ice and neutralized with a sodium bicarbonate solution. The resulting solid is filtered, washed with water, and dried.
Step 3: Synthesis of N-(4-fluorophenyl)-5,6,7,8-tetrahydrobenzo[3][4]thieno[2,3-d]pyrimidin-4-amine (Comparator 1) A mixture of 4-chloro-5,6,7,8-tetrahydrobenzo[3][4]thieno[2,3-d]pyrimidine (2 mmol), 4-fluoroaniline (2.2 mmol), and a catalytic amount of hydrochloric acid in isopropanol (20 mL) is refluxed for 6 hours. After cooling, the precipitate is filtered, washed with ethanol, and recrystallized from a suitable solvent.
Synthesis of Comparator 2 (Microtubule Targeting Agent)
Step 1: Synthesis of 4-amino-5,6,7,8-tetrahydrobenzo[3][4]thieno[2,3-d]pyrimidine A mixture of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (10 mmol) and formamidine hydrochloride (12 mmol) in 2-methoxyethanol (30 mL) is refluxed for 8 hours. The solvent is evaporated, and the residue is treated with water. The solid product is collected by filtration and washed with water.
Step 2: Synthesis of 4-chloro-5,6,7,8-tetrahydrobenzo[3][4]thieno[2,3-d]pyrimidine This step is carried out following the same procedure as Step 2 for Comparator 1.
Step 3: Synthesis of N-(4-methoxyphenyl)-5,6,7,8-tetrahydrobenzo[3][4]thieno[2,3-d]pyrimidin-4-amine (Comparator 2) This step is carried out following a similar procedure as Step 3 for Comparator 1, using 4-methoxyaniline instead of 4-fluoroaniline.
Signaling Pathway and Experimental Workflow
The biological activity of many thieno[2,3-d]pyrimidine derivatives as anticancer agents stems from their ability to inhibit protein kinases involved in cell signaling pathways crucial for cancer cell proliferation and survival. One such key target is VEGFR-2.
dot
Caption: Inhibition of the VEGFR-2 signaling pathway by thieno[2,3-d]pyrimidines.
The experimental workflow for evaluating the anticancer activity of these compounds typically involves a series of in vitro assays.
dot
Caption: Workflow for anticancer evaluation of thieno[2,3-d]pyrimidines.
Conclusion and Future Directions
This guide demonstrates that while direct synthesis of thieno[2,3-d]pyrimidines from this compound is not yet a well-trodden path, the potential for novel and potent derivatives is significant. The unique substitution pattern offered by this starting material could lead to compounds with altered physicochemical properties and biological activities compared to existing analogs. The comparative data on known anticancer thieno[2,3-d]pyrimidines provides a benchmark for future research in this area. Further investigation into the synthesis and biological evaluation of derivatives from this novel precursor is warranted to fully explore their therapeutic potential.
References
- 1. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of potent thieno[2,3-d]pyrimidine VEGFR-2 inhibitors: Design, synthesis and enzyme inhibitory evaluation supported by molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Procedures for the Safe Disposal of Ethyl 4-cyano-5-(methylthio)thiophene-2-carboxylate
For Immediate Reference by Laboratory Professionals
The proper management and disposal of chemical waste are paramount for ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step operational plan for the safe disposal of Ethyl 4-cyano-5-(methylthio)thiophene-2-carboxylate. Due to the presence of both a thiophene ring and a cyano group, this compound must be treated as hazardous waste. The following procedures are based on established safety protocols for handling toxic nitriles and thiophene derivatives. Researchers, scientists, and drug development professionals must adhere to these guidelines to ensure safety and regulatory compliance.
Hazard Profile and Safety Recommendations
Based on the analysis of structurally similar compounds and the known hazards of its functional groups, this compound should be handled as a toxic substance. A safety data sheet for a related compound, Methyl 3-amino-4-cyano-5-(methylthio)thiophene-2-carboxylate, classifies it as a toxic solid nitrile[1]. All waste containing this compound, including the pure substance, contaminated labware, and personal protective equipment (PPE), must be managed as hazardous chemical waste[2][3].
Table 1: Hazard Classification and Precautionary Measures
| Hazard Category | Description | Recommended Precautions |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful or fatal if swallowed, in contact with skin, or if inhaled due to the cyano group. | Avoid ingestion, inhalation, and skin contact. Always handle in a certified chemical fume hood. Wear appropriate PPE, including a lab coat, safety goggles, and double-layered nitrile gloves[2][3]. |
| Environmental Hazard | Potentially toxic to aquatic life. | Do not dispose of down the drain or in regular trash. Prevent release into the environment[1]. |
| Reactivity | Reacts with acids to produce highly toxic hydrogen cyanide gas. | Store away from acids. Waste containers must be labeled with a "No Acids" warning[4]. |
Personal Protective Equipment (PPE)
Before beginning any disposal procedure, ensure the following PPE is worn:
| PPE Item | Specification |
| Gloves | Double-layered nitrile gloves. |
| Eye Protection | Safety goggles and a face shield if there is a splash hazard. |
| Body Protection | A lab coat. |
| Respiratory Protection | Work must be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors[4]. |
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through an approved hazardous waste disposal program. Under no circumstances should this chemical be disposed of down the drain or in the regular trash[1][5][6].
Waste Segregation and Collection:
-
Designated Waste Containers : Use separate, dedicated containers for solid and liquid waste. These containers should be made of a compatible material (e.g., high-density polyethylene) and must be clearly labeled[2][4].
-
Solid Waste : Collect any solid this compound, contaminated spatulas, weigh boats, and disposable labware in the designated solid hazardous waste container[2][3].
-
Liquid Waste : If the compound is in solution, collect the waste in a labeled, leak-proof liquid hazardous waste container. Do not mix with other incompatible waste streams[3][6].
-
Contaminated PPE : Dispose of gloves, disposable lab coats, and other contaminated PPE in a designated hazardous waste bag[3].
Labeling:
-
Clearly label all waste containers with "Hazardous Waste," the full chemical name "this compound," the approximate quantity, and the date of waste generation[3][6].
-
Crucially, add a "No Acids" warning to the label to prevent accidental mixing with acidic waste[4].
Storage:
-
Store the sealed hazardous waste containers in a designated, well-ventilated, and secure waste accumulation area[3][6].
-
Ensure the containers are segregated from incompatible materials, especially acids[5][7].
Empty Container Disposal:
-
Triple Rinsing : Empty containers that held the chemical must be triple-rinsed with a suitable solvent (e.g., acetone, ethanol)[7][8][9].
-
Rinsate Collection : The first rinse, and subsequent rinses, must be collected and disposed of as liquid hazardous waste[5][8].
-
Final Disposal of Container : Once triple-rinsed and air-dried in a fume hood, deface or remove all labels from the container. The clean, dry container can then be disposed of as regular solid waste or recycled, depending on institutional policies[5][7][9].
Spill Management
In the event of a spill, follow these procedures:
-
Evacuate and Ventilate : If the spill occurs outside a fume hood, evacuate the area. Ensure the area is well-ventilated[2][6].
-
Wear Full PPE : Before cleaning, don the appropriate PPE as listed in Table 2.
-
Containment : For small spills, use an inert absorbent material such as vermiculite, sand, or a universal binder to contain the spill. Do not use combustible materials like paper towels[3][6][10].
-
Cleanup : Carefully collect the absorbed material using non-sparking tools and place it into a labeled hazardous waste container[6].
-
Decontamination : Clean the spill area first with a pH 10 buffer solution, followed by a freshly prepared 10% bleach solution. All cleaning activities for cyanide compounds should ideally be conducted within a fume hood[2][4]. Collect all cleaning materials as hazardous waste[3][6].
-
Reporting : Report the spill to your institution's Environmental Health and Safety (EHS) office[6].
Final Disposal
Arrange for the collection and disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor[3][6]. The material should be sent to a licensed chemical destruction plant or be disposed of by controlled incineration with flue gas scrubbing[11].
Experimental Workflow and Disposal Logic
The logical flow for the proper disposal of this compound is illustrated below. This diagram outlines the decision-making process and necessary actions from the point of waste generation to final disposal.
References
- 1. fishersci.com [fishersci.com]
- 2. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 3. benchchem.com [benchchem.com]
- 4. lsuhsc.edu [lsuhsc.edu]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. benchchem.com [benchchem.com]
- 7. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 8. vumc.org [vumc.org]
- 9. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 10. benchchem.com [benchchem.com]
- 11. echemi.com [echemi.com]
Personal protective equipment for handling Ethyl 4-cyano-5-(methylthio)thiophene-2-carboxylate
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Ethyl 4-cyano-5-(methylthio)thiophene-2-carboxylate, including personal protective equipment (PPE), operational plans, and disposal procedures.
Hazard Identification and Personal Protective Equipment
Based on aggregated GHS data, this compound is considered a hazardous substance. The primary hazards include acute toxicity if swallowed, in contact with skin, or inhaled, as well as skin and eye irritation.[1] Therefore, a comprehensive PPE strategy is crucial to minimize exposure.
Recommended Personal Protective Equipment (PPE)
| Protection Type | Recommended Equipment | Specifications and Use |
| Eye and Face Protection | Safety Goggles with Side-Shields or Face Shield | Must be worn at all times in the laboratory to protect against splashes. A face shield should be used with goggles when a significant splash hazard exists.[2][3][4] |
| Hand Protection | Chemical-resistant Gloves | Impermeable gloves such as nitrile or butyl rubber are required. Double gloving is recommended.[2][3] Inspect gloves for any signs of degradation or puncture before use.[4] |
| Body Protection | Laboratory Coat or Chemical-resistant Apron | Should be worn to protect from skin contact. For larger quantities or potential for significant exposure, a chemical-resistant suit may be necessary.[2][4] |
| Respiratory Protection | Suitable Respirator | To be used in areas with inadequate ventilation or when handling powders to avoid inhalation of dust or vapors.[5] |
Operational and Handling Plan
Strict adherence to operational protocols is critical to prevent accidental exposure and contamination.
Engineering Controls:
-
All handling of this compound, including weighing and transferring, must be conducted in a certified laboratory chemical fume hood to prevent inhalation of vapors or dust.[2][6]
-
Ensure the work area is well-ventilated.[7]
-
An emergency safety shower and eyewash station should be readily accessible and tested regularly.[2]
Handling Procedures:
-
Preparation: Before handling, thoroughly read and understand the Safety Data Sheet (SDS) for the compound.[4] Ensure all necessary PPE is available and in good condition.
-
Donning PPE: Follow the correct sequence for putting on PPE to prevent contamination: first, the lab coat, then a respirator (if needed), followed by eye protection, and finally gloves, ensuring they cover the cuffs of the lab coat.[5]
-
Transfer and Use: Use the minimum amount of the chemical necessary. Avoid actions that could generate dust. Keep containers tightly closed when not in use.[8]
-
Doffing PPE: To avoid contaminating your skin, remove PPE in the following order: gloves (using a glove-in-glove technique), lab coat (turning it inside out), eye protection, and respirator.[5] Wash hands thoroughly after removing PPE.[3]
Emergency Procedures
In the event of an accidental exposure, immediate and appropriate action is crucial.
| Exposure Type | Emergency Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[8] Seek immediate medical attention. |
| Skin Contact | Wash off immediately with plenty of water for at least 15 minutes.[8] Remove all contaminated clothing.[2] If skin irritation persists, seek medical attention. |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide respiratory support. Seek medical attention.[5] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5][7] |
| Spill | For solid spills, avoid generating dust.[9] Carefully sweep or shovel the material into a suitable, labeled container for disposal.[8][9] Decontaminate the spill area. |
Disposal Plan
Proper disposal of this compound and its contaminated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Management Workflow
Caption: Workflow for the safe disposal of chemical waste.
Step-by-Step Disposal Protocol:
-
Waste Segregation: All waste containing this compound, including residual amounts in containers and contaminated materials (e.g., gloves, pipette tips), must be collected in a designated hazardous waste container.[6] Solid and liquid wastes should be stored separately.[2]
-
Container Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name.[6] The label should also indicate the primary hazards.
-
Storage: Store sealed waste containers in a designated, well-ventilated satellite accumulation area, away from heat or ignition sources, and with secondary containment.[10]
-
Disposal: The disposal of this chemical must be conducted through a licensed and approved hazardous waste disposal company.[6] Do not dispose of this chemical down the drain or in regular trash.[6]
Decontamination of Glassware:
Glassware that has come into contact with thiophene compounds should be decontaminated. A recommended procedure is to soak the glassware in a bleach bath overnight (approximately 14 hours).[11] After soaking, rinse the glassware thoroughly with water before normal washing.[11] The bleach solution can be reused but should be disposed of as hazardous waste when it is no longer effective.
References
- 1. This compound | C9H9NO2S2 | CID 816702 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 3. lsuhsc.edu [lsuhsc.edu]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. fishersci.com [fishersci.com]
- 9. Cyanide Safety - 911Metallurgist [911metallurgist.com]
- 10. benchchem.com [benchchem.com]
- 11. How To [chem.rochester.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
